Product packaging for Benzene-1,3,5-tricarboxylate(Cat. No.:)

Benzene-1,3,5-tricarboxylate

Cat. No.: B1238097
M. Wt: 207.12 g/mol
InChI Key: QMKYBPDZANOJGF-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

Benzene-1,3,5-tricarboxylate (BTC) is a rigid, planar anion derived from trimesic acid, functioning as a crucial tritopic linker in advanced materials research. Its three symmetrically arranged carboxylate groups enable it to coordinate with metal atoms in multiple binding modes, making it a foundational building block for constructing porous coordination polymers and Metal-Organic Frameworks (MOFs) . A prominent application is its role in forming HKUST-1 (or Cu₃(BTC)₂), a widely studied copper-based MOF with a three-dimensional channel system and coordinatively unsaturated metal sites, which is highly relevant for gas adsorption and separation studies . Beyond MOFs, BTC is extensively used to modify Polyoxometalates (POMs), creating organic-inorganic hybrid materials that combine the unique catalytic and redox properties of POMs with the porosity of organic frameworks . These hybrids demonstrate enhanced performance in areas such as catalysis, adsorption, and the development of supercapacitors . Furthermore, the ligand's ability to form extensive hydrogen-bonded networks, as demonstrated in co-crystals with molecules like 4-pyridone, is also exploited in crystal engineering and the design of functional supramolecular architectures . This compound is provided For Research Use Only and is intended for use by qualified laboratory professionals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H3O6-3 B1238097 Benzene-1,3,5-tricarboxylate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzene-1,3,5-tricarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-3H,(H,10,11)(H,12,13)(H,14,15)/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMKYBPDZANOJGF-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3O6-3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Benzene-1,3,5-tricarboxylate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzene-1,3,5-tricarboxylate, also known as trimesic acid (H₃BTC). It covers its synthesis, key physicochemical properties, and significant applications, with a particular focus on its role as a fundamental building block in the development of advanced materials such as Metal-Organic Frameworks (MOFs).

Physicochemical Properties of this compound

This compound is a highly symmetrical aromatic tricarboxylic acid. Its planar structure and the presence of three carboxyl groups dictate its chemical reactivity and make it an excellent candidate for forming crystalline networks.[1] The key physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties
PropertyValueReference(s)
Molecular Formula C₉H₆O₆[1][2]
Molecular Weight 210.14 g/mol [1][2]
Appearance White to off-white crystalline powder[1][3]
Melting Point >300 °C[1][2]
Solubility in Water Approx. 15 g/L at 20 °C[1]
Solubility in Organic Solvents Soluble in ethanol (B145695), methanol, DMSO, and DMF[1]
Table 2: Acid Dissociation Constants (pKa)
Dissociation ConstantValue (at 25 °C)Reference(s)
pKa₁ 2.12[1][2]
pKa₂ 4.10[1][2]
pKa₃ 5.18[1][2]

Synthesis of this compound

The primary industrial synthesis of trimesic acid involves the oxidation of mesitylene (B46885) (1,3,5-trimethylbenzene). Several oxidizing agents can be employed, each with its own advantages and considerations.

Experimental Protocol: Oxidation of Mesitylene with Potassium Permanganate (B83412)

This laboratory-scale procedure is a classic method for the synthesis of trimesic acid.[4]

Materials:

  • Mesitylene (1,3,5-trimethylbenzene)

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (B78521) (NaOH)

  • Sulfuric acid (H₂SO₄), concentrated

  • Distilled water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve a specific amount of sodium hydroxide in distilled water.

  • Add mesitylene to the alkaline solution.

  • While stirring vigorously, gradually add potassium permanganate to the mixture. The reaction is exothermic and the addition should be controlled to maintain a manageable temperature.

  • After the addition is complete, heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared, indicating the completion of the oxidation.

  • Cool the reaction mixture and filter off the manganese dioxide (MnO₂) precipitate.

  • Acidify the filtrate with concentrated sulfuric acid until the pH is strongly acidic. Trimesic acid will precipitate out as a white solid.

  • Collect the crude trimesic acid by filtration and wash with cold distilled water.

  • Recrystallize the crude product from hot water to obtain pure Benzene-1,3,5-tricarboxylic acid.

Alternative Synthesis Routes
  • Liquid-Phase Air Oxidation of Mesitylene: This is a common industrial method that utilizes a cobalt-manganese catalyst.[2]

  • Nitric Acid Oxidation of Mesitylene: This method uses concentrated nitric acid as the oxidizing agent.[2]

Synthesis of this compound Derivatives: Metal-Organic Frameworks (MOFs)

Trimesic acid is a cornerstone in the synthesis of MOFs, where it acts as an organic linker connecting metal ions or clusters. One of the most studied MOFs derived from trimesic acid is HKUST-1 (also known as Cu-BTC), which is composed of copper(II) ions and this compound linkers.[5]

Experimental Protocol: Solvothermal Synthesis of HKUST-1 (Cu-BTC)

This protocol describes a common method for the synthesis of HKUST-1.[1][6]

Materials:

  • Copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O)

  • Benzene-1,3,5-tricarboxylic acid (H₃BTC)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

Procedure:

  • Prepare two separate solutions. In the first, dissolve copper(II) nitrate trihydrate in deionized water. In the second, dissolve trimesic acid in a mixture of DMF and ethanol.[6]

  • Combine the two solutions in a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and place it in an oven heated to a specific temperature (e.g., 120-140 °C) for a designated period (e.g., 12-24 hours).[1]

  • After the reaction, allow the autoclave to cool down to room temperature.

  • Collect the blue crystalline product by filtration or centrifugation.

  • Wash the product with DMF and then ethanol to remove unreacted starting materials and solvent molecules from the pores.

  • Activate the synthesized HKUST-1 by heating under vacuum to remove the coordinated solvent molecules, making the porous structure accessible.

Characterization Techniques

A variety of analytical techniques are employed to characterize both trimesic acid and its derived MOFs to ensure purity, and determine structural and physical properties.

Table 3: Common Characterization Techniques
TechniquePurposeReference(s)
Powder X-ray Diffraction (PXRD) To determine the phase purity and crystal structure of the synthesized materials.[1]
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the molecule and to confirm the coordination of the carboxylate groups to the metal centers in MOFs.[3][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy To elucidate the molecular structure of trimesic acid and its derivatives in solution.[8]
Thermogravimetric Analysis (TGA) To assess the thermal stability of the compounds and to determine the temperature at which solvent molecules are removed during MOF activation.[1]
Scanning Electron Microscopy (SEM) To visualize the morphology and crystal size of the synthesized materials.[1]
Single Crystal X-ray Diffraction To determine the precise three-dimensional atomic arrangement in a single crystal.[9]

Applications in Research and Drug Development

The unique properties of this compound and its derivatives have led to their investigation in a wide range of applications.

  • Metal-Organic Frameworks (MOFs): As a primary building block, trimesic acid is crucial for the synthesis of porous MOFs used in gas storage and separation, catalysis, and sensing.[1][10]

  • Drug Delivery: Trimesic acid-based polymers and MOFs are being explored as carriers for the controlled and targeted delivery of therapeutic agents.[11][12] The porous nature of MOFs allows for high drug loading, and the tunable surface chemistry can be functionalized for specific biological targets.

  • Pharmaceutical Intermediates: It serves as a versatile intermediate in the synthesis of various active pharmaceutical ingredients.[2]

  • Cross-linking Agent: The trifunctional nature of trimesic acid makes it an effective cross-linking agent for polymers, enhancing their mechanical and thermal properties.[4]

Visualized Workflows and Pathways

Synthesis of this compound

synthesis_trimesic_acid mesitylene Mesitylene (1,3,5-Trimethylbenzene) reaction Oxidation Reaction mesitylene->reaction oxidizing_agent Oxidizing Agent (e.g., KMnO₄) oxidizing_agent->reaction purification Purification (Recrystallization) reaction->purification trimesic_acid Benzene-1,3,5-tricarboxylic Acid purification->trimesic_acid

Caption: A simplified workflow for the synthesis of Benzene-1,3,5-tricarboxylic acid.

Solvothermal Synthesis of HKUST-1 (Cu-BTC) MOF

synthesis_hkust1 cluster_reactants Reactants trimesic_acid Benzene-1,3,5-tricarboxylic Acid (H₃BTC) solvothermal_reaction Solvothermal Reaction (High Temperature & Pressure) trimesic_acid->solvothermal_reaction copper_salt Copper(II) Salt (e.g., Cu(NO₃)₂·3H₂O) copper_salt->solvothermal_reaction solvent Solvent System (e.g., DMF/Ethanol/Water) solvent->solvothermal_reaction washing Washing (DMF, Ethanol) solvothermal_reaction->washing activation Activation (Heating under Vacuum) washing->activation hkust1 HKUST-1 (Cu-BTC) MOF activation->hkust1

Caption: A step-by-step workflow for the solvothermal synthesis of HKUST-1 MOF.

Application Pathways of this compound

applications_btc cluster_applications Key Application Areas cluster_outcomes Resulting Technologies/Products btc This compound (H₃BTC) mofs Metal-Organic Frameworks (MOFs) btc->mofs drug_delivery Drug Delivery Systems btc->drug_delivery polymers Polymer Cross-linking btc->polymers gas_storage Gas Storage & Separation mofs->gas_storage catalysis Catalysis mofs->catalysis controlled_release Controlled Drug Release drug_delivery->controlled_release enhanced_polymers High-Performance Polymers polymers->enhanced_polymers

Caption: Logical relationships of this compound's primary applications.

References

Unraveling the Intricacies of Benzene-1,3,5-tricarboxylate: A Crystallographic Perspective

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Benzene-1,3,5-tricarboxylic acid, also known as trimesic acid, is a fundamental building block in the realm of crystal engineering and materials science. Its planar structure and threefold symmetry, stemming from the aromatic ring and three carboxylic acid groups, make it an exceptional candidate for constructing highly ordered supramolecular architectures, including co-crystals and metal-organic frameworks (MOFs). This guide delves into the core of its crystalline arrangements, providing a comprehensive analysis of its structure, detailed experimental protocols for its study, and a visual representation of the analytical workflow.

Quantitative Crystallographic Data

The crystal structure of benzene-1,3,5-tricarboxylate can manifest in various forms, including different polymorphs, hydrates, and as a component in multi-component crystals. The following tables summarize key crystallographic data for some of these structures, offering a comparative overview.

Parameter Trimesic Acid (Monoclinic Modification) [1][2]
Crystal System Monoclinic
Space Group C2/c
a (Å) 26.52
b (Å) 16.42
c (Å) 26.55
α (°) 90
β (°) 91.53
γ (°) 90
Molecules per Cell (Z) 48
Parameter Benzene-1,3,5-tricarboxylic acid–4-pyridone (1/3) (Orthorhombic Polymorph) [3]
Crystal System Orthorhombic
Space Group Pna2₁
a (Å) Data not explicitly provided in the abstract
b (Å) Data not explicitly provided in the abstract
c (Å) Data not explicitly provided in the abstract
α (°) 90
β (°) 90
γ (°) 90
Parameter Tris(2-methyl-1H-imidazol-3-ium) this compound [4]
Crystal System Triclinic
Space Group P-1
a (Å) Data not explicitly provided in the abstract
b (Å) Data not explicitly provided in the abstract
c (Å) Data not explicitly provided in the abstract
α (°) Data not explicitly provided in the abstract
β (°) Data not explicitly provided in the abstract
γ (°) Data not explicitly provided in the abstract

Structural Insights

The fundamental structural motif of pure trimesic acid involves the formation of extensive hydrogen-bonding networks. In one monoclinic modification, six molecules of trimesic acid form large, open rings through pairs of O-H···O hydrogen bonds.[1] These two-dimensional networks are not planar but are pleated and interpenetrate one another.[1] The average C(ring)-C(ring) bond distance is 1.390 Å, and the average C(ring)-C(carboxyl) distance is 1.489 Å.[1]

In co-crystals, such as with 4-pyridone, the structure is also dominated by a three-dimensional hydrogen-bonded framework.[3] The dihedral angles between the carboxylic acid groups and the benzene (B151609) ring are a key structural feature, with values of 2.95°, 6.23°, and 10.28° in one polymorph.[3]

When forming salts, such as with 2-methyl-1H-imidazol-3-ium, the trimesic acid is fully deprotonated, and the crystal packing is dictated by hydrogen bonds between the cations and anions, as well as π–π stacking interactions.[4]

In metal-organic frameworks, the deprotonated carboxylate groups coordinate to metal ions. For instance, in a dizinc(II) complex, one zinc center is tetra-coordinated by carboxylate oxygen atoms and a nitrate (B79036) oxygen atom, while the second zinc center is hexa-coordinated by oxygen atoms from the carboxylate groups and 1-methylpyrrolidin-2-one.[5] This coordination leads to the formation of a three-dimensional framework.[5]

Experimental Protocols

The determination of the crystal structure of this compound and its derivatives follows a well-established set of experimental procedures.

Synthesis and Crystallization
  • For Pure Trimesic Acid: Crystals can be obtained by slow evaporation from a suitable solvent, such as water or ethanol. One classic synthesis route for trimesic acid involves the oxidation of mesitylene (B46885) (1,3,5-trimethylbenzene) with a strong oxidizing agent like potassium permanganate.[6]

  • For Co-crystals: A common method involves dissolving stoichiometric amounts of trimesic acid and the co-former in a suitable solvent, such as methanol (B129727). The solution is then allowed to evaporate slowly over several days to yield crystals suitable for diffraction studies.[3] For example, a 5:1 mixture of 4-hydroxypyridine (B47283) with benzene-1,3,5-tricarboxylic acid in methanol yields the title hydrogen-bonded framework compound.[3]

  • For Metal-Organic Frameworks: Hydrothermal or solvothermal synthesis is frequently employed. This involves heating a mixture of a metal salt and trimesic acid in a solvent within a sealed container. For example, a zinc-based MOF was synthesized by heating a solution of zinc nitrate, trimesic acid, and 1-methylpyrrolidin-2-one.[5] Other methods include microwave irradiation, electrochemical, mechanochemical, and sonochemical techniques.[7]

Single-Crystal X-ray Diffraction
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. Data is typically collected at a controlled temperature (e.g., 100 K or 293 K) using a specific X-ray wavelength (e.g., Mo Kα, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated.

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters and to integrate the intensities of the reflections. This step includes corrections for factors such as Lorentz and polarization effects.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods. The initial structural model is then refined against the experimental data. This iterative process involves adjusting atomic positions, displacement parameters, and other model parameters to minimize the difference between the observed and calculated structure factors. The quality of the final model is assessed by parameters such as the R-factor.

Powder X-ray Diffraction

Powder X-ray diffraction (PXRD) is often used to confirm the phase purity of the bulk crystalline material and to identify the crystalline form. The experimental sample is ground into a fine powder and placed in a sample holder. The sample is then irradiated with X-rays over a range of angles (2θ), and the diffraction pattern is recorded. This pattern serves as a fingerprint of the crystalline phase.

Logical Workflow for Crystal Structure Analysis

The following diagram illustrates the typical workflow for the analysis of a this compound crystal structure.

Crystal_Structure_Analysis_Workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_refinement Structure Refinement & Validation cluster_analysis Analysis & Reporting Synthesis Chemical Synthesis Purification Purification Synthesis->Purification Synthesis->Purification Crystallization Crystal Growth Purification->Crystallization Purification->Crystallization PXRD Powder X-ray Diffraction Purification->PXRD Purification->PXRD CrystalSelection Single Crystal Selection Crystallization->CrystalSelection Crystallization->CrystalSelection SCXRD Single-Crystal X-ray Diffraction CrystalSelection->SCXRD CrystalSelection->SCXRD DataReduction Data Reduction & Integration SCXRD->DataReduction SCXRD->DataReduction StructureSolution Structure Solution (Direct/Patterson Methods) DataReduction->StructureSolution DataReduction->StructureSolution Refinement Least-Squares Refinement StructureSolution->Refinement StructureSolution->Refinement Validation Structure Validation (e.g., CheckCIF) Refinement->Validation Refinement->Validation DataAnalysis Geometric Analysis (Bond Lengths, Angles) Validation->DataAnalysis Validation->DataAnalysis DatabaseDeposition Deposition to CCDC/ICSD Validation->DatabaseDeposition Validation->DatabaseDeposition Visualization Visualization & Reporting DataAnalysis->Visualization DataAnalysis->Visualization

Workflow for this compound Crystal Structure Analysis.

References

An In-depth Technical Guide to the Solubility of Benzene-1,3,5-tricarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Benzene-1,3,5-tricarboxylic acid, also known as trimesic acid, in a variety of common solvents. Understanding the solubility of this versatile compound is critical for its application in pharmaceuticals, materials science, and chemical synthesis. This document compiles quantitative solubility data, details experimental methodologies for its determination, and illustrates the key factors influencing its solubility.

Quantitative Solubility Data

The solubility of Benzene-1,3,5-tricarboxylic acid is influenced by the solvent's polarity, the system's temperature, and the potential for hydrogen bonding. The following tables summarize the available quantitative solubility data in various pure solvents and solvent mixtures. For ease of comparison, solubility is presented in both mole fraction (x) and grams per 100 grams of solvent ( g/100g ).

Table 1: Solubility of Benzene-1,3,5-tricarboxylic Acid in Pure Solvents at Various Temperatures

SolventTemperature (K)Solubility (10^3 * x)Solubility ( g/100g solvent)
Water298.150.150.175
303.150.190.222
308.150.240.280
313.150.300.350
318.150.370.432
323.150.460.537
328.150.570.665
333.150.700.817
338.150.861.003
343.151.051.225
348.151.281.494
353.151.551.809
358.151.872.183
Ethanol (B145695)298.1511.2025.80
303.1512.8029.49
308.1514.6033.64
313.1516.6038.25
318.1518.8043.32
323.1521.3049.08
328.1524.1055.53
333.1527.2062.67
338.1530.6070.51
343.1534.4079.26
348.1538.6088.94
353.1543.2099.54
358.1548.30111.29
Methanol (B129727)298.157.8012.82
303.158.9014.63
308.1510.1016.60
313.1511.5018.90
318.1513.0021.37
323.1514.7024.17
328.1516.6027.29
333.1518.7030.74
338.1521.1034.69
343.1523.7038.96
348.1526.6043.73
353.1529.8048.99
358.1533.4054.91
Isopropyl Alcohol298.151.806.28
303.152.107.33
308.152.508.72
313.152.9010.12
318.153.4011.86
323.154.0013.96
328.154.7016.40
333.155.5019.19
338.156.4022.33
343.157.4025.83
348.158.6029.99
353.1510.0034.89
358.1511.6040.47
Isobutyl Alcohol298.152.507.10
303.152.908.23
308.153.409.65
313.154.0011.35
318.154.7013.34
323.155.5015.61
328.156.4018.16
333.157.5021.28
338.158.7024.69
343.1510.1028.66
348.1511.7033.20
353.1513.5038.31
358.1515.6044.26
Ethylene (B1197577) Glycol298.154.2014.16
303.154.9016.52
308.155.7019.22
313.156.6022.25
318.157.7025.96
323.158.9030.00
328.1510.3034.72
333.1511.9040.11
338.1513.7046.18
343.1515.7052.92
348.1518.0060.68
353.1520.6069.44
358.1523.5079.21

Table 2: Solubility of Benzene-1,3,5-tricarboxylic Acid in Other Organic Solvents

SolventTemperatureSolubility
Dimethyl Sulfoxide (DMSO)Room Temperature~25 mg/mL[1]
Dimethylformamide (DMF)Room Temperature~25 mg/mL[1]
EthanolRoom Temperature~0.2 mg/mL[1]
1:1 DMF:PBS (pH 7.2)Room Temperature~0.5 mg/mL[1]

Note: The solubility order in several common solvents has been reported as ethanol > methanol > ethylene glycol > isobutyl alcohol > isopropyl alcohol > water.[2][[“]][4]

Experimental Protocols for Solubility Determination

A variety of methods can be employed to determine the solubility of a compound. The static analytical method is a widely used and reliable technique for obtaining thermodynamic solubility data.

Static Analytical Method for Solubility Determination

This method involves equilibrating a supersaturated solution of the solute in the solvent at a constant temperature and then analyzing the concentration of the solute in the saturated solution.

Materials and Apparatus:

  • Benzene-1,3,5-tricarboxylic acid (high purity)

  • Solvent of interest (analytical grade)

  • Jacketed glass vessel with a magnetic stirrer

  • Thermostatic water bath with temperature control (±0.1 K)

  • Analytical balance (±0.0001 g)

  • Filtration unit with filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Preparation of the Supersaturated Solution: Add an excess amount of Benzene-1,3,5-tricarboxylic acid to a known volume of the solvent in the jacketed glass vessel.

  • Equilibration: Place the vessel in the thermostatic water bath set to the desired temperature. Stir the mixture vigorously using the magnetic stirrer for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). The presence of undissolved solid material should be visible throughout the equilibration period.

  • Phase Separation: After equilibration, stop the stirring and allow the solid particles to settle for a predetermined period (e.g., 2-4 hours) while maintaining the constant temperature.

  • Sampling: Carefully withdraw a sample of the clear supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature, preventing precipitation or further dissolution. Immediately filter the sample through a suitable filter to remove any remaining solid particles.

  • Analysis: Accurately weigh the collected filtrate. Dilute the sample with a suitable solvent if necessary and analyze the concentration of Benzene-1,3,5-tricarboxylic acid using a calibrated HPLC or UV-Vis spectrophotometer.

  • Data Calculation: The mole fraction solubility (x) is calculated using the following equation:

    x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

    where:

    • m₁ is the mass of the solute (Benzene-1,3,5-tricarboxylic acid)

    • M₁ is the molar mass of the solute

    • m₂ is the mass of the solvent

    • M₂ is the molar mass of the solvent

    The solubility in g/100g of solvent can be calculated as:

    Solubility = (m₁ / m₂) * 100

Factors Influencing Solubility

The solubility of Benzene-1,3,5-tricarboxylic acid is a complex interplay of several factors. The following diagram illustrates the key relationships governing its dissolution.

G Factors Influencing the Solubility of Benzene-1,3,5-tricarboxylic Acid Solubility Solubility of Benzene-1,3,5-tricarboxylic Acid Solute Solute Properties (Benzene-1,3,5-tricarboxylic Acid) Solute->Solubility Polarity_solute Polarity (Three Carboxylic Groups) Solute->Polarity_solute H_bond_donor Hydrogen Bond Donor/Acceptor Solute->H_bond_donor Crystal_Lattice Crystal Lattice Energy Solute->Crystal_Lattice Solvent Solvent Properties Solvent->Solubility Polarity_solvent Polarity Solvent->Polarity_solvent H_bond_solvent Hydrogen Bonding Capacity Solvent->H_bond_solvent Dielectric_const Dielectric Constant Solvent->Dielectric_const System System Conditions System->Solubility Temperature Temperature System->Temperature pH pH of Solution System->pH Pressure Pressure (for gaseous solvents) System->Pressure Polarity_solute->Solubility H_bond_donor->Solubility Crystal_Lattice->Solubility Polarity_solvent->Solubility H_bond_solvent->Solubility Dielectric_const->Solubility Temperature->Solubility pH->Solubility Pressure->Solubility

Caption: Factors influencing the solubility of Benzene-1,3,5-tricarboxylic acid.

This in-depth guide provides essential data and methodologies for researchers and professionals working with Benzene-1,3,5-tricarboxylic acid. The provided information is crucial for optimizing experimental conditions, developing new formulations, and advancing research in various scientific fields.

References

Spectroscopic Characterization of Benzene-1,3,5-tricarboxylate Linkers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of benzene-1,3,5-tricarboxylate, a crucial linker in the synthesis of Metal-Organic Frameworks (MOFs) and other advanced materials. This document details the key spectroscopic techniques used to analyze this compound, presenting quantitative data in structured tables and outlining detailed experimental protocols.

Introduction to this compound

Benzene-1,3,5-tricarboxylic acid, also known as trimesic acid, is a C3-symmetric aromatic carboxylic acid with the chemical formula C₉H₆O₆.[1] Its rigid structure and trifunctional nature make it a highly versatile building block in crystal engineering and supramolecular chemistry. In particular, its deprotonated form, the this compound anion, serves as a tridentate organic linker, coordinating with metal ions to form a wide array of MOFs with diverse topologies and applications, including gas storage, catalysis, and drug delivery.

Accurate spectroscopic characterization is paramount to confirm the purity of the linker, understand its coordination behavior upon MOF formation, and to elucidate the structure-property relationships of the resulting materials. This guide focuses on the most common and powerful spectroscopic techniques for analyzing this key organic linker.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of benzene-1,3,5-tricarboxylic acid.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NucleusSolventChemical Shift (δ) [ppm]MultiplicityAssignment
¹HDMSO-d₆~8.6sAromatic C-H
¹HDMSO-d₆~13.5br sCarboxylic acid O-H
¹³CDMSO-d₆~131.5Aromatic C-H
¹³CDMSO-d₆~134.0Aromatic C-COOH
¹³CDMSO-d₆~166.5Carboxylic acid C=O

Note: Chemical shifts can vary slightly depending on the solvent, concentration, and instrument.

Table 2: Vibrational Spectroscopy Data (FTIR and Raman)
TechniqueWavenumber (cm⁻¹)Assignment
FTIR3300-2500 (broad)O-H stretching of carboxylic acid dimers
FTIR~1720C=O stretching of carboxylic acid
FTIR~1625C=C aromatic ring stretching
FTIR~1450C-O-H in-plane bending
FTIR~1300C-O stretching
FTIR~920Out-of-plane O-H bend of dimer
Raman~1710C=O stretching
Raman~1630C=C aromatic ring stretching
Raman~1005Symmetric ring breathing
Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopy Data
Solventλmax (nm)Molar Absorptivity (ε) [L mol⁻¹ cm⁻¹]Transition
Various Organic Solvents~210-220-π → π
Various Organic Solvents~280-290-n → π

Note: The exact λmax and molar absorptivity can be solvent-dependent.

Table 4: Mass Spectrometry (MS) Data
Ionization Techniquem/zAssignment
Electron Ionization (EI)210[M]⁺ (Molecular ion)
EI193[M - OH]⁺
EI165[M - COOH]⁺
EI147[M - COOH - H₂O]⁺
EI121[C₆H₅(CO)₂]⁺
EI76[C₆H₄]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic characterization techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen and carbon nuclei in the molecule.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of dry benzene-1,3,5-tricarboxylic acid.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound has limited solubility in less polar solvents like chloroform-d) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle warming or sonication may be required.

  • Instrument Setup:

    • Use a standard NMR spectrometer (e.g., 400 MHz or higher).

    • Lock the spectrometer to the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-15 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans will be required compared to ¹H NMR.

    • Typical parameters include a 45° pulse angle and a relaxation delay of 2-5 seconds.

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the resulting spectra.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology (KBr Pellet Method):

  • Sample Preparation:

    • Thoroughly dry both the benzene-1,3,5-tricarboxylic acid sample and spectroscopic grade potassium bromide (KBr) powder in an oven to remove any moisture.

    • In an agate mortar, grind approximately 1-2 mg of the sample into a very fine powder.

    • Add approximately 100-200 mg of the dry KBr powder to the mortar.

    • Mix the sample and KBr intimately by grinding them together for several minutes until a homogeneous mixture is obtained.

  • Pellet Formation:

    • Transfer a small amount of the mixture into a pellet press die.

    • Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent pellet.

  • Spectrum Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis:

    • The background spectrum is automatically subtracted from the sample spectrum.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Raman Spectroscopy

Objective: To obtain complementary vibrational information to FTIR, particularly for non-polar bonds and symmetric vibrations.

Methodology:

  • Sample Preparation:

    • Place a small amount of the crystalline benzene-1,3,5-tricarboxylic acid powder into a glass capillary tube or onto a microscope slide.

  • Instrument Setup:

    • Use a Raman spectrometer equipped with a laser excitation source (e.g., 532 nm, 785 nm).

    • Calibrate the spectrometer using a standard reference material (e.g., silicon).

  • Spectrum Acquisition:

    • Focus the laser beam onto the sample.

    • Acquire the Raman spectrum by collecting the scattered light. The acquisition time and laser power may need to be optimized to obtain a good signal-to-noise ratio while avoiding sample degradation.

  • Data Analysis:

    • Identify the Raman scattering peaks and assign them to the corresponding molecular vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the molecule.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of benzene-1,3,5-tricarboxylic acid of a known concentration in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

    • From the stock solution, prepare a dilute solution such that the absorbance at the λmax is within the linear range of the instrument (typically 0.1 - 1.0).

  • Spectrum Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

    • Fill a matching quartz cuvette with the sample solution.

    • Place the cuvettes in the respective holders in the spectrophotometer.

    • Scan a range of wavelengths (e.g., 200-400 nm) to obtain the absorption spectrum.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

  • Sample Introduction:

    • Introduce a small amount of the volatile derivative of the sample (or the sample itself if sufficiently volatile and thermally stable) into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS).

  • Ionization:

    • The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source, leading to the formation of a molecular ion ([M]⁺) and various fragment ions.

  • Mass Analysis:

    • The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection:

    • The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

  • Data Analysis:

    • Identify the molecular ion peak to confirm the molecular weight of the compound.

    • Analyze the fragmentation pattern to gain structural information.

Visualizations

Diagram 1: General Spectroscopic Characterization Workflow

cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Benzene-1,3,5- tricarboxylic Acid NMR NMR (¹H, ¹³C) Sample->NMR FTIR FTIR Sample->FTIR Raman Raman Sample->Raman UVVis UV-Vis Sample->UVVis MS Mass Spec. Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity Coordination Coordination Studies (in MOFs) NMR->Coordination FTIR->Structure FTIR->Purity FTIR->Coordination Raman->Structure Raman->Purity Raman->Coordination UVVis->Structure UVVis->Purity MS->Structure MS->Purity

Caption: Workflow for the spectroscopic characterization of this compound.

Diagram 2: Relationship between Spectroscopic Data and Molecular Structure

cluster_functional_groups Functional Groups cluster_spectroscopic_features Spectroscopic Features Molecule This compound AromaticRing Aromatic Ring (C=C, C-H) Molecule->AromaticRing contains CarboxylicAcid Carboxylic Acid (C=O, C-O, O-H) Molecule->CarboxylicAcid contains NMR_Aromatic ¹H: ~8.6 ppm ¹³C: ~131-134 ppm AromaticRing->NMR_Aromatic gives rise to Vibrational_Aromatic FTIR/Raman: ~1625 cm⁻¹ (C=C) ~1005 cm⁻¹ (breathing) AromaticRing->Vibrational_Aromatic gives rise to UVVis_pi UV-Vis: ~210 nm (π → π) AromaticRing->UVVis_pi gives rise to NMR_Carboxyl ¹H: ~13.5 ppm ¹³C: ~166.5 ppm CarboxylicAcid->NMR_Carboxyl gives rise to Vibrational_Carboxyl FTIR/Raman: ~1720 cm⁻¹ (C=O) ~3300-2500 cm⁻¹ (O-H) CarboxylicAcid->Vibrational_Carboxyl gives rise to UVVis_n UV-Vis: ~280 nm (n → π) CarboxylicAcid->UVVis_n gives rise to

Caption: Correlation of molecular structure with key spectroscopic features.

References

A Technical Guide to the Role of Benzene-1,3,5-tricarboxylate in Engineering MOF Porosity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pivotal role of benzene-1,3,5-tricarboxylate (BTC), also known as trimesic acid, in the formation and functionalization of porous Metal-Organic Frameworks (MOFs). We will explore how the inherent properties of the BTC linker dictate the topology, stability, and porosity of the resulting frameworks, with a particular focus on applications relevant to drug development and delivery.

Introduction: The Architectural Importance of Linkers in MOFs

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters, known as secondary building units (SBUs), and organic ligands, referred to as linkers.[1][2] The ability to tune the pore size, surface area, and chemical functionality of MOFs by judiciously selecting these building blocks makes them highly promising for a wide range of applications, including gas storage, catalysis, and notably, drug delivery.[3][4][5][6]

The porosity of a MOF is a critical determinant of its performance, especially in drug delivery, where it governs drug loading capacity and release kinetics.[4][5][7] The organic linker, in particular, plays a crucial role in defining the network's topology and, consequently, its porous characteristics.[8][9][10]

This compound (BTC): A Foundational Linker for Porous MOFs

This compound is a tritopic linker, meaning it has three connecting points—the carboxylate groups—that can coordinate with metal SBUs.[11] Its rigid, planar geometry and C3 symmetry are fundamental to the creation of highly ordered, porous, and stable three-dimensional frameworks.

The 120-degree orientation of the carboxylate groups on the benzene (B151609) ring directs the formation of specific network topologies, leading to predictable and controllable pore structures.[11] This geometric constraint is a key reason why BTC is a foundational linker in the synthesis of some of the most well-studied and highly porous MOFs, such as HKUST-1 (also known as Cu-BTC).[3]

The logical relationship between the BTC linker's properties and the resulting MOF's porosity is illustrated in the diagram below.

BTC_to_Porosity cluster_linker BTC Linker Properties cluster_sbu Coordination cluster_framework Resulting Framework cluster_porosity Porosity Characteristics BTC This compound (BTC) Geometry Rigid, Trigonal Planar Geometry BTC->Geometry Connectivity Tritopic (3-Connected) Carboxylate Groups BTC->Connectivity Metal_SBU Metal Secondary Building Unit (SBU) Connectivity->Metal_SBU Coordination Bonding Framework 3D Crystalline Framework (e.g., HKUST-1) Metal_SBU->Framework Topology Defined Network Topology Framework->Topology Porosity High Porosity Topology->Porosity Surface_Area Large Surface Area Porosity->Surface_Area Pore_Volume Significant Pore Volume Porosity->Pore_Volume Pore_Size Uniform, Tunable Pore Size Porosity->Pore_Size

Fig. 1: Logical flow from BTC linker properties to MOF porosity.
Quantitative Analysis of Porosity in BTC-Based MOFs

The use of BTC as a linker consistently yields MOFs with high internal surface areas and significant porosity. The Brunauer-Emmett-Teller (BET) method, which relies on nitrogen gas adsorption at 77 K, is the standard for characterizing these properties.[12][13] Below is a summary of porosity data for several prominent BTC-based MOFs.

MOF NameMetal IonBET Surface Area (m²/g)Pore Volume (cm³/g)Synthesis Method Reference
HKUST-1 (Cu-BTC)Cu(II)965 - 16600.56 - 0.93[14][15][16][17]
Fe-BTCFe(III)92.4-[2]
Zn-BTCZn(II)502.63-[2]
Zr-BTCZr(IV)--[18]
RhCu-btc-HKUST-1Rh(II)/Cu(II)1606-[19]
RhCu-(COOH)btc-HKUST-1Rh(II)/Cu(II)1380-[19]

Note: Reported values can vary based on synthesis conditions, activation procedures, and the presence of defects.

Implications for Drug Development

The high, tunable porosity of BTC-based MOFs makes them excellent candidates for drug delivery systems.[5][20]

  • High Drug Loading: The large surface area and pore volume allow for the encapsulation of significant quantities of therapeutic agents.[5]

  • Controlled Release: The well-defined pore structure can be tailored to control the diffusion rate of drug molecules, enabling sustained release profiles.[4]

  • Versatility: The chemical nature of the framework can be modified. For instance, functional groups can be introduced to the BTC linker to enhance interactions with specific drugs or to target specific cells.[8][9][21]

A Zn(II)-BTC MOF, for example, has been investigated as a carrier for the anticancer drug 5-fluorouracil, demonstrating moderate loading and prolonged release times due to hydrogen bonding interactions within the pores.[4]

Experimental Protocols

A. Solvothermal Synthesis of HKUST-1 (Cu-BTC)

This protocol describes a common solvothermal method for synthesizing HKUST-1, a representative BTC-based MOF.[3][22][23]

Materials:

  • Copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O)

  • Benzene-1,3,5-tricarboxylic acid (H₃BTC)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (B145695)

  • Deionized water

Procedure:

  • Solution A: Dissolve Copper(II) nitrate trihydrate in a mixture of DMF and deionized water.

  • Solution B: Dissolve H₃BTC in a mixture of DMF and ethanol.

  • Mixing: Combine Solution A and Solution B in a Teflon-lined stainless-steel autoclave.

  • Reaction: Seal the autoclave and place it in a convection oven at a temperature between 80°C and 120°C for 12 to 24 hours.[3][18]

  • Cooling & Collection: Allow the autoclave to cool to room temperature. The resulting blue crystalline product is collected by filtration or centrifugation.

  • Washing: Wash the collected crystals thoroughly with DMF and then ethanol to remove unreacted starting materials and solvent molecules from the pores.

  • Activation: Dry the washed product under vacuum at an elevated temperature (e.g., 150°C) for several hours. This step is crucial to evacuate the pores, making the internal surface area accessible.

B. Porosity Characterization by N₂ Adsorption (BET Analysis)

This protocol outlines the standard procedure for measuring the surface area and pore volume of a synthesized MOF.[24][25]

Apparatus:

  • Gas sorption analyzer

Procedure:

  • Sample Preparation (Degassing): Accurately weigh 30-50 mg of the activated MOF sample into a sample tube.[25] Attach the tube to the degassing port of the analyzer. Heat the sample under high vacuum (e.g., at 150°C) for several hours to remove any adsorbed moisture or atmospheric gases.

  • Measurement: Transfer the sample tube to the analysis port of the instrument. The sample is cooled to 77 K using a liquid nitrogen bath.

  • Adsorption Isotherm: Nitrogen gas is incrementally introduced into the sample tube, and the amount of adsorbed gas is measured at various relative pressures (P/P₀).

  • Desorption Isotherm: The pressure is then incrementally decreased, and the amount of desorbed gas is measured to generate the desorption branch of the isotherm.

  • Data Analysis:

    • BET Surface Area: The Brunauer-Emmett-Teller (BET) equation is applied to the adsorption data in the relative pressure range of approximately 0.05 to 0.3 to calculate the specific surface area.[12]

    • Pore Volume: The total pore volume is typically determined from the amount of gas adsorbed at a high relative pressure (e.g., P/P₀ ≈ 0.99).

    • Pore Size Distribution: Methods such as Barrett-Joyner-Halenda (BJH) or Density Functional Theory (DFT) can be applied to the isotherm data to calculate the pore size distribution.[24]

The typical experimental workflow for synthesizing and characterizing a BTC-based MOF is visualized below.

workflow reactants 1. Prepare Reactant Solutions (Metal Salt + BTC Linker) synthesis 2. Solvothermal Synthesis (Autoclave, 80-120°C) reactants->synthesis collection 3. Product Collection (Filtration/Centrifugation) synthesis->collection washing 4. Solvent Exchange/Washing (e.g., with Ethanol) collection->washing activation 5. Activation (Heating under Vacuum) washing->activation characterization 6. Porosity Analysis (BET) (N2 Adsorption at 77K) activation->characterization data 7. Data Calculation (Surface Area, Pore Volume) characterization->data application 8. Application Testing (e.g., Drug Loading/Release) data->application

References

In-Depth Technical Guide to the Electronic Properties of Functionalized Benzene-1,3,5-tricarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties of functionalized Benzene-1,3,5-tricarboxylate (BTC), a key building block in the development of advanced materials such as Metal-Organic Frameworks (MOFs). The ability to tune the electronic characteristics of BTC through functionalization opens up new avenues for applications in electronics, sensing, catalysis, and drug delivery.

Core Concepts: Modulating Electronic Properties through Functionalization

The electronic properties of materials derived from this compound, also known as trimesic acid, are intrinsically linked to the aromatic core and the delocalized π-electron system. By introducing functional groups to the benzene (B151609) ring, it is possible to systematically alter the electron density, and consequently, the material's electronic behavior. This principle of "band gap engineering" is central to tailoring the material for specific applications.[1][2]

Functional groups can be broadly categorized as either electron-donating or electron-withdrawing:

  • Electron-Donating Groups (EDGs): Groups such as amino (-NH₂) and hydroxyl (-OH) increase the electron density of the benzene ring. This generally leads to a raising of the highest occupied molecular orbital (HOMO) energy level, which can result in a narrower band gap and enhanced conductivity.[3][4]

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) and halogens (-Cl, -Br) decrease the electron density of the aromatic system. This typically lowers the lowest unoccupied molecular orbital (LUMO) energy level, which can also lead to a reduction in the band gap.[3][5]

The strategic selection of functional groups allows for precise control over the electronic band structure, transforming materials from insulators to semiconductors.[4]

Quantitative Data on Electronic Properties

The following table summarizes the impact of various functional groups on the electronic properties of materials derived from functionalized benzene-carboxylate linkers, primarily within the context of MOFs.

Functional GroupParent MOF SystemBand Gap (eV)Method of DeterminationKey Observations
-H (unfunctionalized) Zr-UiO-66 (BDC linker)3.76Experimental & DFTServes as a baseline for comparison.[5]
HKUST-1 (Cu-BTC)~3.5 - 3.8DFTWide band gap insulator.[6][7][8]
-NH₂ (Amino) Zr-UiO-66 (BDC linker)2.75Experimental & DFTSignificant band gap reduction due to donor state formation.[5]
Zn-BTC MOF-DFTUpward shift of band-edges.[4]
-NO₂ (Nitro) Zr-UiO-66 (BDC linker)2.93Experimental & DFTBand gap reduction due to acceptor configuration.[5]
-Cl (Chloro) Isoreticular MOF seriesVariesDFTModulates band gap and valence band maximum.[2]
-Br (Bromo) Isoreticular MOF seriesVariesDFTModulates band gap and valence band maximum.[2]
-I (Iodo) Isoreticular MOF seriesVariesDFTMost effective halogen for reducing the band gap.[2]
-CN (Cyano) Zn-BTC MOF-DFTNarrowing of the band gap.[4]

Experimental Protocols

Synthesis of Functionalized this compound-based MOFs (Solvothermal Method)

This protocol provides a general framework for the synthesis of functionalized Cu-BTC MOFs, such as HKUST-1 and its derivatives.

Materials:

  • Copper(II) salt (e.g., Copper(II) nitrate (B79036) trihydrate, Copper(II) acetate)

  • Functionalized Benzene-1,3,5-tricarboxylic acid linker

  • Solvent system (e.g., N,N-Dimethylformamide (DMF), ethanol, water in various ratios)

  • Teflon-lined stainless-steel autoclave

Procedure:

  • Precursor Solution Preparation: Dissolve the copper(II) salt and the functionalized BTC linker in the chosen solvent system within a Teflon liner. The molar ratio of metal to linker is typically between 1:1 and 2:1.

  • Solvothermal Reaction: Seal the Teflon liner in a stainless-steel autoclave and heat in an oven at a temperature ranging from 80°C to 120°C for 12 to 24 hours.[9][10]

  • Cooling and Crystal Collection: Allow the autoclave to cool to room temperature. The resulting crystalline product is then collected by filtration or centrifugation.

  • Washing and Activation: Wash the collected crystals with the synthesis solvent (e.g., DMF) followed by a solvent exchange with a more volatile solvent like ethanol. To remove residual solvent and fully activate the pores of the MOF, the material can be heated under vacuum or subjected to supercritical CO₂ drying.[11]

Characterization of Electronic Properties

This method is suitable for determining the bulk electrical conductivity of powdered MOF samples.[12]

Apparatus:

  • Four-point probe setup

  • Hydraulic press

  • Source meter and voltmeter

Procedure:

  • Pellet Preparation: Place approximately 100-200 mg of the activated MOF powder into a pellet die and apply a pressure of 5-10 tons for several minutes to form a dense pellet.

  • Contact Placement: Position the four probes of the measurement device onto the surface of the pellet in a linear and equidistant configuration.

  • Measurement: Apply a constant current through the outer two probes and measure the voltage difference across the inner two probes.

  • Conductivity Calculation: The conductivity (σ) is calculated using the formula: σ = (I * ln(2)) / (π * t * V) where I is the applied current, V is the measured voltage, and t is the thickness of the pellet. A geometric correction factor may be necessary depending on the pellet dimensions and probe spacing.

This non-destructive technique is used to determine the optical constants and thickness of thin MOF films, from which the band gap can be derived.[8][13]

Apparatus:

  • Spectroscopic ellipsometer

  • Substrate for film deposition (e.g., silicon wafer)

  • Thin film deposition system (e.g., layer-by-layer deposition)

Procedure:

  • Thin Film Fabrication: Grow a thin, homogeneous film of the functionalized MOF on a suitable substrate using a layer-by-layer deposition method.[13]

  • Ellipsometric Measurement: Mount the sample on the ellipsometer stage. A beam of polarized light is reflected off the sample surface, and the change in polarization is measured as a function of wavelength and angle of incidence.

  • Data Modeling: The experimental data (psi and delta parameters) are fitted to a model that describes the optical properties of the substrate and the MOF film. This model typically includes the film thickness and a dispersion model (e.g., Tauc-Lorentz) for the complex refractive index of the MOF.

  • Band Gap Determination: The optical band gap is extracted from the dispersion model, typically by plotting (αhν)² versus hν (Tauc plot), where α is the absorption coefficient and hν is the photon energy. The linear extrapolation of this plot to the x-axis gives the band gap energy.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_data Data Analysis s1 Precursor Solution (Metal Salt + Functionalized BTC) s2 Solvothermal Reaction (80-120°C, 12-24h) s1->s2 s3 Crystal Collection (Filtration/Centrifugation) s2->s3 s4 Washing & Activation (Solvent Exchange & Drying) s3->s4 c1 Structural Analysis (PXRD, SEM) s4->c1 c2 Electronic Property Measurement (Four-Probe, Spectroscopic Ellipsometry) s4->c2 c3 Electrochemical Analysis (Cyclic Voltammetry) s4->c3 d1 Band Gap Calculation c2->d1 d2 Conductivity Determination c2->d2 d3 Redox Potential Analysis c3->d3 band_structure cluster_unfunctionalized Unfunctionalized BTC cluster_edg Functionalized with EDG (-NH2) cluster_ewg Functionalized with EWG (-NO2) vb1 Valence Band (VB) cb1 Conduction Band (CB) vb1->cb1 vb2 Valence Band (VB) cb2 Conduction Band (CB) vb2->cb2 vb3 Valence Band (VB) cb3 Conduction Band (CB) vb3->cb3 up_arrow Energy cluster_unfunctionalized cluster_unfunctionalized cluster_edg cluster_edg cluster_ewg cluster_ewg vb1_level cb1_level vb2_level cb2_level vb3_level cb3_level dft_workflow start Define MOF Structure (Functionalized BTC) geom_opt Geometry Optimization start->geom_opt elec_struct Electronic Structure Calculation (DFT) geom_opt->elec_struct dos Density of States (DOS) elec_struct->dos band_struct Band Structure elec_struct->band_struct properties Electronic Properties (Band Gap, Effective Mass) dos->properties band_struct->properties

References

The Architecture of Self-Assembly: A Technical Guide to Benzene-1,3,5-tricarboxamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzene-1,3,5-tricarboxamides (BTAs) are a fascinating class of molecules renowned for their ability to self-assemble into well-defined, one-dimensional supramolecular polymers. This propensity for organized aggregation is driven by a combination of non-covalent interactions, primarily threefold intermolecular hydrogen bonding, π-π stacking, and hydrophobic effects.[1][2] The resulting columnar structures, often helical, have garnered significant attention for their potential applications in diverse fields, including biomedical engineering, electronics, and catalysis. Understanding the fundamental principles that govern BTA self-assembly is paramount for the rational design of novel functional materials. This technical guide provides an in-depth exploration of the core concepts, quantitative parameters, and experimental methodologies crucial for researchers in this field.

Core Principles of BTA Self-Assembly

The self-assembly of BTAs is a hierarchical process initiated by the formation of a C3-symmetric hydrogen-bonding motif between adjacent molecules.[2] This interaction is highly directional and cooperative, meaning that the formation of an initial nucleus significantly facilitates the subsequent addition of monomers.[1][2] This "nucleation-growth" mechanism is characteristic of many BTA systems and leads to the formation of long, stable supramolecular polymers.[3][4]

The nature of the substituents on the amide nitrogen atoms plays a critical role in modulating the self-assembly process.[2] These side chains can influence the solubility, sterics, and secondary interactions (e.g., van der Waals, hydrophobic) between the BTA cores, thereby dictating the stability, morphology, and dynamic properties of the resulting aggregates.[5][6]

The self-assembly mechanism can be broadly categorized into two main types:

  • Cooperative (or Nucleation-Elongation) Mechanism: Characterized by a distinct critical concentration and temperature, below which the molecules exist predominantly as monomers. Above this threshold, long supramolecular polymers are formed. This mechanism is often desirable for creating well-defined, high-aspect-ratio nanostructures.[1][2]

  • Isodesmic Mechanism: In this scenario, the addition of each monomer to a growing chain has an equal binding constant. This results in a gradual increase in aggregate size with concentration and temperature, typically leading to a broader distribution of polymer lengths.[2]

The choice between these pathways is subtly influenced by the molecular design of the BTA and the surrounding solvent environment.[1]

Quantitative Data on BTA Self-Assembly

The thermodynamic and structural parameters of BTA self-assembly provide crucial insights into the stability and morphology of the supramolecular polymers. The following tables summarize key quantitative data for representative BTA systems.

BTA DerivativeSolventTe / KΔHe / (kJ·mol⁻¹)ΔSe / (J·mol⁻¹·K⁻¹)ΔGe / (kJ·mol⁻¹) (at 293 K)n (at 293 K)Reference
Monomer 1Methylcyclohexane (B89554)315-74-147-30.9627[7]
Monomer 2Methylcyclohexane344-139-316-46.41372[7]

Table 1: Thermodynamic Parameters for Supramolecular Polymerization of Two Cyanostilbene-Based BTA Monomers. Te is the elongation temperature, ΔHe is the elongation enthalpy, ΔSe is the elongation entropy, ΔGe is the Gibbs free energy of elongation, and n is the number-average degree of polymerization.

BTA DerivativeParameterValueReference
(S)-1H-bond length1.94–1.97 Å[2]
(S)-1π–π stacking distance3.8 Å[2]
11 (Thioamide analog)H-bond length2.67 Å[2]
11 (Thioamide analog)π–π stacking distance4.2 Å[2]
C-centered BTAH-bond length1.94–1.97 Å[2]
N-centered BTAH-bond length1.99–2.06 Å[2]
C0 and C4Fiber Width~6.5 nm[4]
C8Fiber Width~8.3 nm[4]

Table 2: Structural Parameters of BTA Assemblies. These parameters are often determined through a combination of experimental techniques and computational modeling.

Experimental Protocols

A multi-faceted approach employing various analytical techniques is necessary to fully characterize the self-assembly of BTAs. Below are detailed protocols for key experiments.

Temperature-Dependent UV-Vis and Circular Dichroism (CD) Spectroscopy

These techniques are invaluable for determining the thermodynamic parameters of self-assembly, such as the elongation temperature (Te) and the cooperativity of the process.

Objective: To monitor the aggregation of BTAs as a function of temperature and extract thermodynamic data.

Materials:

  • BTA sample

  • Spectroscopic grade solvent (e.g., methylcyclohexane (MCH), water)

  • Quartz cuvette with a known path length (e.g., 1 mm or 10 mm)

  • UV-Vis spectrophotometer with a temperature controller (Peltier)

  • Circular dichroism spectropolarimeter with a temperature controller

Protocol:

  • Sample Preparation: Prepare a stock solution of the BTA in the chosen solvent at a known concentration (e.g., 10⁻⁵ M in MCH). Ensure the BTA is fully dissolved, which may require gentle heating or sonication.

  • Instrument Setup:

    • Set the spectrophotometer/spectropolarimeter to the desired wavelength range. For BTAs, this is typically in the UV region (e.g., 190-350 nm).

    • Set the temperature controller to a high temperature where the BTA is expected to be predominantly in its monomeric state (e.g., 90 °C).

    • Equilibrate the sample at this temperature for a sufficient time (e.g., 15-30 minutes).

  • Data Acquisition (Cooling Scan):

    • Initiate a controlled cooling ramp at a slow, constant rate (e.g., 1 °C/min) to ensure the system remains at or near thermodynamic equilibrium.[1]

    • Record UV-Vis or CD spectra at regular temperature intervals (e.g., every 1 or 2 °C).

  • Data Analysis:

    • Plot the absorbance or ellipticity at a wavelength that shows a significant change upon aggregation as a function of temperature. This generates a "cooling curve."

    • The midpoint of the transition in the cooling curve corresponds to the elongation temperature (Te).

    • Fit the cooling curve to a suitable model (e.g., the nucleation-elongation model) to extract thermodynamic parameters such as the enthalpy and entropy of elongation.[1]

Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM)

These imaging techniques provide direct visualization of the morphology and dimensions of the self-assembled BTA nanostructures.

Objective: To obtain high-resolution images of BTA nanofibers to determine their morphology, length, and diameter.

Protocol for AFM:

  • Sample Preparation:

    • Prepare a dilute solution of the BTA in a volatile solvent.

    • Deposit a small drop of the solution onto a freshly cleaved mica or highly oriented pyrolytic graphite (B72142) (HOPG) substrate.

    • Allow the solvent to evaporate completely, leaving the BTA assemblies adsorbed on the surface.

  • Imaging:

    • Image the sample in tapping mode to minimize sample damage.[8]

    • Use a sharp silicon nitride tip.

    • Optimize imaging parameters (scan size, scan rate, setpoint) to obtain high-quality images.

  • Data Analysis:

    • Use the AFM software to measure the height and width of the nanofibers. The height profile provides a more accurate measure of the fiber diameter due to tip convolution effects.

Protocol for TEM:

  • Sample Preparation:

    • Prepare a very dilute solution of the BTA.

    • Place a drop of the solution onto a carbon-coated copper grid.

    • Blot away the excess solution after a few minutes.

    • (Optional) Apply a negative stain (e.g., uranyl acetate) to enhance contrast, particularly for samples with low electron density.[9]

  • Imaging:

    • Operate the TEM at a suitable accelerating voltage (e.g., 80-120 kV).

    • Acquire images at different magnifications to observe both the overall morphology and fine structural details.

Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS)

These scattering techniques provide information about the size, shape, and internal structure of the BTA assemblies in solution.

Objective: To determine the cross-sectional dimensions and packing of BTAs within the supramolecular polymers in their native solution state.

Protocol:

  • Sample Preparation:

    • Prepare solutions of the BTA at various concentrations in the solvent of interest. For SANS, deuterated solvents are often used to enhance contrast.

    • Load the sample into a quartz capillary or a suitable sample cell.

  • Data Acquisition:

    • Acquire scattering data over a relevant q-range (scattering vector).

    • Record the scattering from the solvent for background subtraction.

  • Data Analysis:

    • Subtract the solvent scattering from the sample scattering.

    • Analyze the resulting scattering profile using appropriate models (e.g., cylindrical form factor) to extract structural parameters such as the radius and length of the assemblies.[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide insights into the molecular interactions and dynamics of BTA self-assembly.

Objective: To probe the hydrogen bonding and molecular mobility in the monomeric and aggregated states.

Protocol:

  • Sample Preparation:

    • Dissolve the BTA sample in a deuterated solvent.

    • Prepare a series of samples at different concentrations and temperatures.

  • Data Acquisition:

    • Acquire ¹H NMR spectra. The chemical shift of the amide protons is particularly sensitive to hydrogen bonding and will typically shift downfield upon aggregation.

    • Perform Diffusion Ordered Spectroscopy (DOSY) experiments to distinguish between the smaller, faster-diffusing monomers and the larger, slower-diffusing aggregates.

  • Data Analysis:

    • Analyze the changes in chemical shifts and diffusion coefficients to understand the aggregation process.

Visualizing the Pathways of Self-Assembly

Graphviz diagrams can be used to illustrate the logical relationships and workflows in the study of BTA self-assembly.

BTA_Self_Assembly_Pathway cluster_monomer Monomeric State cluster_assembly Assembly Pathways cluster_structure Supramolecular Polymer Monomer BTA Monomers in Solution Nucleation Nucleation Monomer->Nucleation Cooperative Pathway Isodesmic Isodesmic Growth Monomer->Isodesmic Isodesmic Pathway Elongation Elongation Nucleation->Elongation Polymer 1D Helical Supramolecular Polymer Elongation->Polymer Isodesmic->Polymer

Caption: The dual pathways of BTA self-assembly: cooperative vs. isodesmic.

Experimental_Workflow cluster_synthesis Design & Synthesis cluster_characterization Characterization of Self-Assembly cluster_analysis Data Analysis & Modeling Synthesis BTA Monomer Synthesis & Purification Spectroscopy UV-Vis & CD Spectroscopy (Thermodynamics) Synthesis->Spectroscopy Microscopy AFM & TEM (Morphology) Synthesis->Microscopy Scattering SAXS & SANS (Solution Structure) Synthesis->Scattering NMR NMR (Interactions & Dynamics) Synthesis->NMR Analysis Thermodynamic Modeling Structural Analysis Spectroscopy->Analysis Microscopy->Analysis Scattering->Analysis NMR->Analysis

Caption: A typical experimental workflow for studying BTA self-assembly.

Conclusion

The self-assembly of benzene-1,3,5-tricarboxamides represents a powerful platform for the bottom-up fabrication of functional nanomaterials. A thorough understanding of the underlying principles, coupled with rigorous experimental characterization, is essential for harnessing the full potential of these versatile building blocks. This guide provides a foundational framework for researchers and professionals engaged in the study and application of BTA-based supramolecular systems. By systematically applying the described methodologies and considering the quantitative data, the scientific community can continue to push the boundaries of what is possible with these remarkable self-assembling molecules.

References

A Technical Guide to the Theoretical Modeling of Benzene-1,3,5-tricarboxylate (BTC) Based Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the theoretical modeling of Metal-Organic Frameworks (MOFs) based on the Benzene-1,3,5-tricarboxylate (BTC) linker. It is designed to serve as a core resource for researchers, scientists, and drug development professionals engaged in the computational and experimental investigation of these promising porous materials. The guide details the key computational methods, summarizes critical experimental data, and provides standardized protocols for the synthesis and characterization of BTC-based MOFs.

Introduction to BTC-Based MOFs

Metal-Organic Frameworks are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[1] MOFs based on the this compound (BTC) linker, also known as trimesic acid, are among the most extensively studied due to their high surface area, structural diversity, and tunable porosity.[2] The tritopic nature of the BTC linker allows for the formation of stable, three-dimensional structures with well-defined pore topologies.[2] Prominent examples of BTC-based MOFs include HKUST-1 (also known as Cu-BTC or MOF-199), Fe-BTC, and Zn-BTC, each exhibiting unique properties and potential applications in gas storage, separation, catalysis, and drug delivery.[2][3][4]

Theoretical modeling plays a crucial role in understanding the structure-property relationships of these materials at the molecular level. Computational methods can predict various properties, including structural stability, electronic characteristics, gas adsorption behavior, and drug-host interactions, thereby guiding experimental efforts and accelerating the discovery of new MOFs with tailored functionalities.[5]

Theoretical Modeling Methodologies

The theoretical modeling of BTC-based MOFs employs a range of computational techniques to investigate their properties and behavior. These methods can be broadly categorized into quantum mechanics, classical molecular simulations, and hybrid approaches.

Quantum Mechanics (QM)

Quantum mechanical methods, particularly Density Functional Theory (DFT), are essential for understanding the electronic structure, bonding, and reactivity of MOFs.[6][7][8] DFT calculations can accurately predict geometric parameters, band structures, and the energies of adsorption and reaction profiles.[6][8] However, standard DFT functionals often fail to accurately describe the long-range dispersion interactions that are crucial for modeling adsorption processes in MOFs.[6]

Classical Molecular Simulations

Classical molecular simulations are widely used to study the larger-scale behavior of MOFs, such as gas adsorption and diffusion. These methods rely on force fields, which are sets of parameters that describe the potential energy of the system as a function of atomic coordinates.

  • Force Fields: The accuracy of classical simulations is highly dependent on the quality of the force field. Generic force fields like the Universal Force Field (UFF) and DREIDING can provide reasonable predictions for some MOF properties, but for higher accuracy, force fields specifically parameterized for MOFs, such as UFF4MOF and BTW-FF, are often employed.[9][10][11] Force field parameters can be derived from experimental data or high-level quantum mechanical calculations.[9]

  • Grand Canonical Monte Carlo (GCMC) Simulations: GCMC is the most common method for simulating gas adsorption and separation in MOFs.[12][13] In a GCMC simulation, the system is in contact with a reservoir of particles at a constant chemical potential, volume, and temperature, allowing for the prediction of adsorption isotherms and selectivities.[14]

  • Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of MOFs, including framework flexibility, diffusion of guest molecules, and drug release mechanisms.[15] By solving Newton's equations of motion, MD simulations can provide insights into the time-dependent properties of the system.

Hybrid QM/MM Methods

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a compromise between the accuracy of QM and the efficiency of MM. In this approach, a small, chemically active region of the MOF (e.g., a catalytic site) is treated with a high-level QM method, while the rest of the framework is described by a classical force field.[16] This allows for the study of chemical reactions and other electronic phenomena within the complex environment of the MOF.

Data Presentation: Properties of BTC-Based MOFs

The following tables summarize key quantitative data for several well-studied BTC-based MOFs.

Table 1: Structural Parameters of Selected BTC-Based MOFs

MOF NameMetal IonFormulaCrystal SystemLattice Parameter (a) (Å)BET Surface Area (m²/g)Pore Volume (cm³/g)
HKUST-1 (Cu-BTC)Cu²⁺Cu₃(BTC)₂Cubic26.300 - 26.359553 - 19440.404 - 0.62
Fe-BTC (MIL-100(Fe))Fe³⁺Fe₃O(BTC)₂(H₂O)₃Cubic-1009-
Zn-BTCZn²⁺Zn(BTC)·H₂O·3DMF-9.5077745.86 - 1021.590.401 - 0.411
MOF-177Zn²⁺Zn₄O(BTB)₂Cubic->45002.65

Note: BTB = 1,3,5-benzenetribenzoate. Data compiled from multiple sources.[3][8][12][16][17][18][19][20]

Table 2: Gas Adsorption Capacities of Selected BTC-Based MOFs

MOF NameGasTemperature (K)Pressure (bar)Adsorption Capacity (mmol/g)Adsorption Capacity (wt%)
HKUST-1 (Cu-BTC)CO₂298158.1-
HKUST-1 (Cu-BTC)CH₄298154.6-
HKUST-1 (Cu-BTC)N₂298152.4-
HKUST-1 (Cu-BTC)H₂77--1.6 - 1.63
Fe-BTCCO₂29810.7-
Fe-BTCH₂7713.3-
MOF-177H₂298100-0.62
MOF-177H₂77100-19.6
MOF-177CO₂2984535-

Data compiled from multiple sources.[5][6][12][17][21]

Table 3: Drug Loading and Release in Selected BTC-Based MOFs

MOF NameDrugLoading Capacity (wt%)Release Conditions% Released
Cu-BTC derivativeIbuprofen (B1674241)25.50--
Fe-BTC (MIL-101(Fe))Doxorubicin24.5pH-responsive-
Zn-BTC derivative5-Fluorouracil-pH-dependent86.5% after 24h at pH 5.0

Data compiled from multiple sources.[22][23]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of BTC-based MOFs.

Synthesis of HKUST-1 (Cu-BTC) via Solvothermal Method

Materials:

  • Copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O)

  • 1,3,5-Benzenetricarboxylic acid (H₃BTC)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (B145695) (96%)

  • Deionized water

Procedure:

  • Dissolve 2.38 mmol of H₃BTC and 7.14 mmol of NaHCO₃ in 150 mL of deionized water in a beaker.

  • In a separate beaker, dissolve 3.57 mmol of copper(II) nitrate trihydrate in 40 mL of ethanol.[24]

  • Add the copper nitrate solution dropwise to the H₃BTC solution while stirring at room temperature.[24]

  • Continue stirring the reaction mixture for 12 hours.[24]

  • Isolate the resulting blue precipitate by centrifugation.

  • Wash the product several times with deionized water and ethanol to remove any unreacted starting materials.

  • Dry the final product at 323 K for 2 hours.[24]

Synthesis of Fe-BTC (MIL-100(Fe))

A detailed protocol for the synthesis of Fe-BTC can be found in the literature, often involving the solvothermal reaction of an iron salt (e.g., iron(III) chloride) and H₃BTC in a suitable solvent like N,N-dimethylformamide (DMF).

Synthesis of Zn-BTC

Materials:

  • Zinc acetate (B1210297) dihydrate (Zn(Ac)₂·2H₂O)

  • 1,3,5-Benzenetricarboxylic acid (H₃BTC)

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve 2.1 mmol of Zn(Ac)₂·2H₂O in 4.22 mL of deionized water to form a clear solution.[8]

  • In a separate container, dissolve 2.5 mmol of H₃BTC in 8.34 mL of ethanol.[8]

  • Add the H₃BTC solution to the zinc acetate solution to form a homogeneous mixture.[8]

  • Transfer the resulting solution to a 50 mL Teflon-lined stainless steel autoclave.[8]

  • Heat the autoclave in an oven at 175 °C for 24 hours.[8]

  • After cooling to room temperature, collect the white precipitate by centrifugation.

  • Wash the product several times with absolute ethanol and deionized water.

  • Dry the final product under vacuum at 60 °C overnight.[8]

MOF Activation

Activation is a critical step to remove solvent molecules from the pores of the MOF, making the internal surface area accessible for adsorption. A common activation procedure involves heating the as-synthesized MOF under vacuum. For example, HKUST-1 is often activated by heating at a specific temperature (e.g., 150-200 °C) under high vacuum for several hours to remove coordinated water and solvent molecules.[1]

Gas Adsorption Measurements

Gas adsorption isotherms are typically measured using a volumetric or gravimetric sorption analyzer. The procedure generally involves:

  • Degassing the MOF sample under vacuum at an elevated temperature to remove any adsorbed species.

  • Introducing a known amount of the adsorbate gas into the sample cell at a specific temperature (e.g., 77 K for N₂ and H₂, 273 K or 298 K for CO₂).

  • Measuring the amount of gas adsorbed by the MOF at various equilibrium pressures.

  • The Brunauer-Emmett-Teller (BET) method is commonly used to calculate the specific surface area from the nitrogen adsorption isotherm.

In Vitro Drug Release Studies

Procedure:

  • Load the drug into the MOF by soaking the activated MOF in a concentrated solution of the drug for a specified period.

  • Isolate and dry the drug-loaded MOF.

  • Suspend a known amount of the drug-loaded MOF in a release medium, such as phosphate-buffered saline (PBS) at a physiological pH (e.g., 7.4) and temperature (37 °C).[10]

  • At predetermined time intervals, withdraw aliquots of the release medium.

  • Analyze the concentration of the released drug in the aliquots using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

  • To study pH-responsive release, perform the experiment at different pH values (e.g., pH 5.5 to mimic the tumor microenvironment).[10]

Visualizations of Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the theoretical and experimental study of BTC-based MOFs.

Theoretical_Modeling_Workflow cluster_input Input cluster_modeling Modeling Approach cluster_analysis Analysis and Prediction cluster_output Output start Define Research Question (e.g., Gas Adsorption, Drug Delivery) structure Select BTC-based MOF Structure (e.g., HKUST-1, Fe-BTC) start->structure qm Quantum Mechanics (DFT) - Electronic Structure - Reaction Mechanisms structure->qm classical Classical Simulations - Force Field Selection - GCMC (Adsorption) - MD (Dynamics) structure->classical hybrid Hybrid QM/MM - Active Site Chemistry structure->hybrid properties Predict Properties: - Structural Parameters - Adsorption Isotherms - Diffusion Coefficients - Drug Binding Energies qm->properties classical->properties hybrid->properties validation Compare with Experimental Data properties->validation insights Molecular-Level Insights validation->insights design Guide Experimental Design insights->design

Caption: Workflow for the theoretical modeling of BTC-based MOFs.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Testing precursors Select Metal Salt and BTC Linker synthesis_method Choose Synthesis Method (e.g., Solvothermal, Hydrothermal) precursors->synthesis_method reaction Perform Reaction synthesis_method->reaction isolation Isolate and Purify Product reaction->isolation pxrd Powder X-ray Diffraction (PXRD) - Crystal Structure, Phase Purity isolation->pxrd sem Scanning Electron Microscopy (SEM) - Morphology, Crystal Size isolation->sem tga Thermogravimetric Analysis (TGA) - Thermal Stability isolation->tga gas_adsorption Gas Adsorption Analysis - Surface Area, Porosity isolation->gas_adsorption activation MOF Activation pxrd->activation sem->activation tga->activation gas_adsorption->activation gas_storage Gas Storage/Separation - Measure Adsorption Isotherms activation->gas_storage drug_delivery Drug Delivery - Drug Loading - In Vitro Release Studies activation->drug_delivery

Caption: General experimental workflow for BTC-based MOFs.

Drug_Release_Mechanism cluster_loading Drug Loading cluster_environment Physiological Environment cluster_release Drug Release mof Activated BTC-based MOF loading Drug Loading via Soaking mof->loading drug Drug Molecule drug->loading drug_loaded_mof Drug-Loaded MOF loading->drug_loaded_mof stimulus External Stimulus (e.g., pH Change, Temperature) drug_loaded_mof->stimulus destabilization MOF Framework Destabilization or Weakened Drug-Host Interaction stimulus->destabilization release Diffusion of Drug from MOF Pores destabilization->release therapeutic_effect Therapeutic Effect release->therapeutic_effect

Caption: Mechanism of drug release from a BTC-based MOF.

References

Methodological & Application

Synthesis of Microporous Copper(II) Benzene-1,3,5-tricarboxylate (Cu-BTC) Metal-Organic Framework

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Copper(II) benzene-1,3,5-tricarboxylate (Cu-BTC), also known as HKUST-1 or MOF-199, is a well-studied metal-organic framework (MOF) renowned for its high porosity, large surface area, and potential applications in gas storage and separation, catalysis, and drug delivery.[1][2][3][4] This document provides detailed experimental protocols for the synthesis of Cu-BTC via two common methods: solvothermal synthesis and room temperature synthesis. Additionally, it outlines standard characterization techniques and presents typical quantitative data for the resulting material.

Experimental Protocols

Solvothermal Synthesis

The solvothermal method is a widely employed technique for producing highly crystalline Cu-BTC.[1][5] This process involves heating the precursor mixture in a sealed vessel, allowing for the formation of the MOF structure under elevated temperature and pressure.

Materials:

  • Copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O)

  • Benzene-1,3,5-tricarboxylic acid (H₃BTC)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (B145695) (EtOH)

  • Deionized water (H₂O)

  • Teflon-lined stainless-steel autoclave

Procedure:

  • Precursor Solution A: Dissolve a specific amount of Copper(II) nitrate trihydrate in a mixture of DMF and deionized water.

  • Precursor Solution B: Dissolve a corresponding amount of 1,3,5-benzenetricarboxylic acid in a mixture of ethanol and deionized water.

  • Mixing: Combine the two precursor solutions in a Teflon-lined stainless-steel autoclave.

  • Reaction: Seal the autoclave and place it in an oven at a controlled temperature (typically between 80°C and 120°C) for a duration of 12 to 24 hours.[3]

  • Cooling: After the reaction is complete, allow the autoclave to cool down to room temperature naturally.

  • Purification: Collect the blue crystalline product by centrifugation or filtration. Wash the product thoroughly with DMF and then with ethanol to remove any unreacted precursors and solvent molecules trapped within the pores.

  • Activation: Dry the purified product under vacuum at an elevated temperature (e.g., 150°C) to remove the coordinated solvent molecules and activate the MOF for subsequent applications.

Room Temperature Synthesis

Room temperature synthesis offers a more energy-efficient and facile route to Cu-BTC, often yielding high-quality crystals.[6][7][8][9] This method relies on the careful control of reactant concentrations and pH to facilitate the self-assembly of the MOF structure at ambient temperature.[6][7][9][10]

Materials:

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • Benzene-1,3,5-tricarboxylic acid (H₃BTC)

  • Ethanol (EtOH)

  • Deionized water (H₂O)

  • N,N-Dimethylformamide (DMF) (optional, can be a mixed solvent system)

Procedure:

  • Precursor Solution: Dissolve Copper(II) nitrate trihydrate and 1,3,5-benzenetricarboxylic acid in a solvent mixture, which is typically composed of ethanol, deionized water, and sometimes DMF in a 1:1:1 volume ratio.[7][9]

  • Reaction: Stir the solution at room temperature for a period ranging from a few hours to 24 hours. The formation of a blue precipitate indicates the synthesis of Cu-BTC.

  • Purification: Collect the product by centrifugation or filtration.

  • Washing: Wash the collected solid sequentially with the reaction solvent mixture and then with ethanol to remove impurities.

  • Activation: Dry the final product in a vacuum oven at a moderate temperature (e.g., 80-120°C) to activate the material.

Data Presentation

The following tables summarize typical quantitative data for Cu-BTC synthesized by the described methods. These values can vary depending on the specific synthesis conditions.

Table 1: Synthesis Parameters

ParameterSolvothermal SynthesisRoom Temperature Synthesis
Metal Precursor Copper(II) nitrate trihydrateCopper(II) nitrate trihydrate
Organic Linker 1,3,5-benzenetricarboxylic acid1,3,5-benzenetricarboxylic acid
Solvent System DMF/Ethanol/WaterEthanol/Water or DMF/Ethanol/Water
Molar Ratio (Cu:BTC) Typically 1.5:1 to 2:1Typically 1:1 to 2:1
Reaction Temperature 80 - 120 °C[3]Room Temperature
Reaction Time 12 - 24 hours[3]3 - 24 hours

Table 2: Material Characterization Data

PropertyTypical ValueCharacterization Technique
BET Surface Area 1100 - 2000 m²/g[11]Nitrogen Physisorption
Pore Volume 0.6 - 0.9 cm³/gNitrogen Physisorption
Crystal Structure Face-centered cubicX-ray Diffraction (XRD)
Thermal Stability Up to 290 °C[3]Thermogravimetric Analysis (TGA)
CO₂ Adsorption Capacity ~1.7 mmol/g (at 30°C, 1 bar)[3]Gas Adsorption Analyzer

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the synthesis of Cu-BTC MOF.

experimental_workflow Experimental Workflow for Cu-BTC Synthesis cluster_solvothermal Solvothermal Synthesis cluster_room_temp Room Temperature Synthesis ST_Start Start ST_Precursors Prepare Precursor Solutions (Cu(NO₃)₂·3H₂O & H₃BTC) ST_Start->ST_Precursors ST_Mix Mix in Autoclave ST_Precursors->ST_Mix ST_React Heat in Oven (80-120°C, 12-24h) ST_Mix->ST_React ST_Cool Cool to Room Temp. ST_React->ST_Cool ST_Separate Separate Product (Centrifugation/Filtration) ST_Cool->ST_Separate ST_Wash Wash with DMF & Ethanol ST_Separate->ST_Wash ST_Activate Activate under Vacuum (e.g., 150°C) ST_Wash->ST_Activate ST_End Cu-BTC MOF ST_Activate->ST_End RT_Start Start RT_Precursors Prepare Precursor Solution (Cu(NO₃)₂·3H₂O & H₃BTC in Solvent Mix) RT_Start->RT_Precursors RT_React Stir at Room Temp. (3-24h) RT_Precursors->RT_React RT_Separate Separate Product (Centrifugation/Filtration) RT_React->RT_Separate RT_Wash Wash with Solvent & Ethanol RT_Separate->RT_Wash RT_Activate Activate under Vacuum (e.g., 80-120°C) RT_Wash->RT_Activate RT_End Cu-BTC MOF RT_Activate->RT_End

Caption: Workflow for Solvothermal and Room Temperature Synthesis of Cu-BTC MOF.

Characterization

To confirm the successful synthesis and determine the properties of the Cu-BTC MOF, the following characterization techniques are recommended:

  • Powder X-ray Diffraction (PXRD): To verify the crystalline structure and phase purity of the synthesized material. The characteristic peaks for Cu-BTC are expected at 2θ values of approximately 9.5°, 11.6°, and 13.4°.[3]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the coordination between the copper ions and the carboxylate groups of the BTC linker.

  • Scanning Electron Microscopy (SEM): To observe the morphology and crystal size of the Cu-BTC particles.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF and determine the temperature at which the framework starts to decompose.

  • Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and pore volume of the activated MOF, which are crucial parameters for its application in adsorption and catalysis.

References

Application Notes and Protocols for Benzene-1,3,5-tricarboxylate (BTC)-Based Metal-Organic Frameworks in Gas Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzene-1,3,5-tricarboxylate (BTC), also known as trimesic acid, is a fundamental building block in the synthesis of metal-organic frameworks (MOFs), a class of porous crystalline materials with exceptionally high surface areas and tunable pore structures. These characteristics make BTC-based MOFs highly promising candidates for a variety of applications, most notably in the field of gas storage and separation. The ability of these materials to selectively adsorb and store gases such as hydrogen (H₂), carbon dioxide (CO₂), and methane (B114726) (CH₄) is of significant interest for clean energy technologies, carbon capture, and natural gas storage.

This document provides detailed application notes and experimental protocols for the synthesis and characterization of prominent BTC-based MOFs, including HKUST-1 (Cu-BTC), MIL-100(Fe), and Ni-BTC. It is intended to serve as a comprehensive guide for researchers and professionals working in materials science, chemistry, and related fields.

Featured BTC-Based MOFs for Gas Storage

Several MOFs synthesized using the BTC linker have demonstrated exceptional gas storage capabilities. The choice of the metal center plays a crucial role in determining the framework's properties, including its stability, porosity, and affinity for different gas molecules.

  • HKUST-1 (Cu₃(BTC)₂): One of the most extensively studied MOFs, HKUST-1, is constructed from copper(II) ions and BTC linkers. It possesses a three-dimensional porous structure with a large surface area and has shown significant potential for the storage of CO₂, CH₄, and H₂.[1]

  • MIL-100(Fe): This iron-based MOF is known for its high stability and large pore sizes. The presence of accessible metal sites in its structure contributes to its strong affinity for CO₂.

  • Ni-BTC: Nickel-based BTC frameworks are also being explored for gas storage applications, offering alternative structural and adsorptive properties compared to their copper and iron counterparts.

Quantitative Data for Gas Storage Applications

The following tables summarize key quantitative data for gas adsorption, surface area, and pore volume of selected BTC-based MOFs. This data is essential for comparing the performance of different materials and for designing gas storage systems.

Table 1: Gas Adsorption Capacities of BTC-Based MOFs

MOFGasPressure (bar)Temperature (K)Adsorption Capacity (mmol/g)Adsorption Capacity (wt%)
HKUST-1CO₂50303~12-
HKUST-1CH₄50303~2.5-4-
HKUST-1H₂50303~0.4-0.8-
HKUST-1CO₂1298~2.5-4.2-
HKUST-1CH₄35298-~15
MIL-100(Fe)CO₂20303~20-
MIL-100(Fe)CO₂1273~5.3-
MFM-300(Ga₁.₈₇Fe₀.₁₃)CO₂12733.51-
MFM-300(Ga₂)CO₂12732.87-

Table 2: Physicochemical Properties of BTC-Based MOFs

MOFBET Surface Area (m²/g)Langmuir Surface Area (m²/g)Pore Volume (cm³/g)
HKUST-1945 - 1076.7-0.404 - 0.90
MIL-100(Fe)1365.4 - 1984-1.096
Ni-BTC590 - 850-0.36 - 0.51

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful synthesis and evaluation of MOFs. The following sections provide step-by-step procedures for the synthesis of HKUST-1 and MIL-100(Fe), as well as a general protocol for gas adsorption measurements.

Protocol 1: Synthesis of HKUST-1 (Cu₃(BTC)₂) via Solvothermal Method

This protocol is adapted from literature procedures for the solvothermal synthesis of HKUST-1.[2][3]

Materials:

  • Copper(II) nitrate (B79036) hemipentahydrate (Cu(NO₃)₂·2.5H₂O)

  • Benzene-1,3,5-tricarboxylic acid (H₃BTC)

  • Deionized water

  • Ethanol (B145695)

  • N,N-Dimethylformamide (DMF) (optional, can be used in combination with ethanol and water)

Procedure:

  • Solution A: Dissolve 1.5 mmol of Cu(NO₃)₂·2.5H₂O in 5 mL of deionized water.

  • Solution B: Dissolve 1.0 mmol of H₃BTC in 5 mL of ethanol.

  • Mixing: Combine Solution A and Solution B in a 20 mL scintillation vial.

  • Stirring: Stir the resulting mixture for 2 hours at room temperature.

  • Solvothermal Reaction: Transfer the mixture to a Teflon-lined stainless-steel autoclave and heat it to 110-120°C for 12-24 hours.

  • Cooling and Isolation: Allow the autoclave to cool to room temperature. The resulting blue crystalline product is isolated by filtration or centrifugation.

  • Washing: Wash the product thoroughly with ethanol (3 times) to remove any unreacted starting materials and solvent molecules trapped within the pores.

  • Drying: Dry the final product under vacuum overnight at a temperature of 80-150°C.

Protocol 2: Synthesis of MIL-100(Fe) via Hydrothermal Method

This protocol describes a facile hydrothermal synthesis of MIL-100(Fe).[4][5]

Materials:

  • Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) or Iron(III) oxide (Fe₂O₃)

  • Benzene-1,3,5-tricarboxylic acid (H₃BTC)

  • Deionized water

Procedure:

  • Precursor Mixture: In a typical synthesis, mix 10 mmol of Fe(NO₃)₃·9H₂O and 9 mmol of H₃BTC in 30 mL of deionized water in a two-neck round-bottom flask. If using Fe₂O₃, a typical mass ratio of Fe₂O₃ to H₃BTC is 0.9g to 1.80g.

  • Reaction Setup: Equip the flask with a magnetic stirrer and a reflux condenser.

  • Hydrothermal Reaction: Heat the mixture to 95-150°C and maintain it for 12 hours with stirring.

  • Cooling and Isolation: After the reaction, allow the mixture to cool down to room temperature. A reddish-orange precipitate will form.

  • Washing: Collect the solid product by filtration and wash it with deionized water and then with ethanol to remove impurities.

  • Drying: Dry the purified MIL-100(Fe) in an oven or under vacuum.

Protocol 3: Gas Adsorption Measurement

This protocol outlines the general procedure for measuring gas adsorption isotherms on BTC-based MOFs using a volumetric gas adsorption analyzer.

Instrumentation:

  • Volumetric gas adsorption analyzer (e.g., Micromeritics ASAP 2020, Quantachrome Autosorb-iQ)

  • Vacuum oven or degasser

  • Analytical balance

  • Sample tubes

Procedure:

  • Sample Activation (Degassing):

    • Accurately weigh 50-100 mg of the MOF sample into a clean, dry sample tube.

    • Attach the sample tube to the degas port of the gas adsorption analyzer.

    • Heat the sample under a dynamic vacuum at a specific temperature (e.g., 150-250°C) for several hours (e.g., 4-12 hours) to remove any guest molecules from the pores. The exact activation conditions depend on the thermal stability of the MOF.

    • After activation, allow the sample to cool to room temperature while still under vacuum.

  • Isotherm Measurement:

    • Transfer the activated sample tube to the analysis port of the instrument.

    • Perform a free-space (void volume) measurement using a non-adsorbing gas like helium.

    • Introduce the adsorbate gas (e.g., N₂, CO₂, H₂, CH₄) into the sample tube in controlled doses.

    • Allow the system to equilibrate after each dose and record the amount of gas adsorbed at the corresponding pressure.

    • For N₂ adsorption at 77 K, the instrument is typically equipped with a liquid nitrogen bath. For other gases and temperatures, a suitable cryostat or temperature-controlled bath is used.

  • Data Analysis:

    • The collected data points of gas uptake versus pressure form the adsorption isotherm.

    • The Brunauer-Emmett-Teller (BET) method is commonly used to calculate the specific surface area from the N₂ adsorption isotherm in the relative pressure (P/P₀) range of 0.05 to 0.35.[6]

    • Pore size distribution can be determined using methods like Barrett-Joyner-Halenda (BJH) or Density Functional Theory (DFT).[6]

    • The total pore volume is typically estimated from the amount of gas adsorbed at a relative pressure close to unity.[6]

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for the synthesis of HKUST-1 and a typical gas adsorption experiment.

G cluster_synthesis Solvothermal Synthesis of HKUST-1 prep_cu Prepare Cu(NO₃)₂ solution in deionized water mix Mix solutions and stir at room temperature prep_cu->mix prep_btc Prepare H₃BTC solution in ethanol prep_btc->mix react Solvothermal reaction in autoclave (110-120°C) mix->react cool Cool to room temperature react->cool filter Filter/centrifuge to isolate product cool->filter wash Wash with ethanol filter->wash dry Dry under vacuum wash->dry product HKUST-1 Crystals dry->product

Caption: Workflow for the solvothermal synthesis of HKUST-1.

G cluster_adsorption Gas Adsorption Measurement Workflow weigh Weigh MOF sample activate Activate sample (degas) under vacuum and heat weigh->activate cool_vac Cool under vacuum activate->cool_vac transfer Transfer to analysis port cool_vac->transfer free_space Measure free space (He) transfer->free_space adsorption Dose with adsorbate gas and measure uptake free_space->adsorption analysis Data analysis (BET, etc.) adsorption->analysis results Surface Area, Pore Volume, Adsorption Capacity analysis->results

Caption: General workflow for gas adsorption measurements on MOFs.

References

Benzene-1,3,5-tricarboxylate (BTC): A Versatile Linker for Catalytic Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with vast potential in catalysis. Their high surface area, tunable porosity, and the presence of catalytically active metal centers make them ideal candidates for a wide range of chemical transformations. Among the various organic linkers used in MOF synthesis, benzene-1,3,5-tricarboxylate (BTC), also known as trimesic acid, has garnered significant attention. Its tritopic nature allows for the formation of stable, three-dimensional frameworks with diverse topologies and open metal sites, which are crucial for catalytic activity.[1] This document provides a detailed overview of the application of BTC-based MOFs in catalysis, including quantitative data on their performance and comprehensive experimental protocols for their synthesis and use.

Catalytic Applications of BTC-Based MOFs

MOFs constructed with the BTC linker have demonstrated exceptional catalytic activity in a variety of organic reactions, including oxidations, reductions, carbon-carbon bond forming reactions, and esterifications. The choice of the metal node (e.g., Cu, Fe, Zr, Zn) in conjunction with the BTC linker allows for the fine-tuning of the catalytic properties of the resulting MOF.

Oxidation Reactions

BTC-based MOFs, particularly those containing iron (Fe-BTC) and copper (Cu-BTC), are effective catalysts for various oxidation reactions. The open metal sites in these MOFs can activate oxidizing agents, facilitating the selective oxidation of substrates. A notable example is the oxidation of benzyl (B1604629) alcohol to benzaldehyde, a key transformation in the synthesis of fine chemicals and pharmaceuticals.

Esterification Reactions

Zirconium-based MOFs with the BTC linker (Zr-BTC) have shown great promise as solid acid catalysts for esterification reactions. Their high thermal and chemical stability, coupled with the Lewis acidic nature of the Zr clusters, makes them suitable for reactions such as the esterification of free fatty acids for biodiesel production.

Knoevenagel Condensation

The Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction, can be efficiently catalyzed by zinc-based MOFs (Zn-BTC). The Lewis acidic Zn centers in the MOF activate the carbonyl group of the aldehyde, while the basic sites on the framework can facilitate the deprotonation of the active methylene (B1212753) compound.

Data Presentation: Catalytic Performance of BTC-Based MOFs

The following tables summarize the quantitative data for the catalytic performance of various BTC-based MOFs in different reactions.

Table 1: Oxidation of Benzyl Alcohol

CatalystSubstrateOxidantTemperature (°C)Time (h)Conversion (%)Selectivity (%)Reference
Fe-BTC (Basolite® F300)Benzyl AlcoholH₂O₂8049999 (Benzaldehyde)[2]
Co-BTCBenzyl AlcoholAir100592.997.1 (Benzaldehyde)[3]
MOF-derived FeZnOBenzyl AlcoholTBHP1500.5~90~70 (Benzaldehyde)[4][5]

Table 2: Esterification of Fatty Acids

CatalystSubstrateAlcoholTemperature (°C)Time (h)Catalyst Loading (wt%)Conversion (%)Reference
Zr/La-BTCOleic AcidMethanol (B129727)654578.11[3][6][7]
Zr-BTCPalmitic AcidMethanol120--69.20[8]
Zr-MOF-808Benzamiden-Butanol150-25 mol%High[7]

Table 3: Knoevenagel Condensation

CatalystAldehydeActive Methylene CompoundSolventTemperatureTimeYield (%)Reference
Zn-MOFBenzaldehydeMalononitrile (B47326)Ethanol (B145695)Reflux0.595[9]
Zn-MOF/COFVarious AldehydesMalononitrileSolvent-free25°C5-60 min82-100[10]
ZIF-8BenzaldehydeMalononitrileToluene--High[11]

Experimental Protocols

Synthesis of Catalytic MOFs

Protocol 1: Synthesis of Cu-BTC (HKUST-1)

This protocol describes a common solvothermal synthesis method for Cu-BTC.

  • Materials:

    • Copper(II) nitrate (B79036) hemipentahydrate (Cu(NO₃)₂·2.5H₂O)

    • Benzene-1,3,5-tricarboxylic acid (H₃BTC)

    • N,N-Dimethylformamide (DMF)

    • Ethanol

    • Deionized water

  • Procedure:

    • Dissolve 1.5 mmol of Cu(NO₃)₂·2.5H₂O in 5 mL of deionized water.

    • Dissolve 1.0 mmol of H₃BTC in 5 mL of ethanol.

    • Mix the two solutions in a Teflon-lined stainless-steel autoclave.

    • Add 5 mL of DMF to the mixture.

    • Seal the autoclave and heat it in an oven at 120°C for 24 hours.

    • After cooling to room temperature, collect the blue crystals by filtration.

    • Wash the crystals thoroughly with DMF and then ethanol.

    • Dry the product under vacuum at 150°C for 12 hours to activate the catalyst.

Protocol 2: Synthesis of Fe-BTC (Basolite® F300)

This protocol outlines a mechanochemical synthesis, which is a more environmentally friendly approach.

  • Materials:

    • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

    • Benzene-1,3,5-tricarboxylic acid (H₃BTC)

    • Ethanol

    • Deionized water

  • Procedure:

    • Place 1.08 g of FeCl₃·6H₂O and 0.83 g of H₃BTC in a stainless-steel milling jar.

    • Add 1 mL of deionized water and 1 mL of ethanol as a liquid-assisted grinding medium.

    • Add milling balls (e.g., 21 zirconium oxide balls, 5 mm diameter).

    • Mill the mixture in a planetary ball mill at a specified speed (e.g., 400 rpm) for a set duration (e.g., 1 hour).

    • Collect the resulting powder.

    • Wash the product with hot deionized water and ethanol to remove any unreacted starting materials.

    • Dry the Fe-BTC powder in an oven at 100°C.

Protocol 3: Synthesis of Zr/La-BTC

This protocol describes the synthesis of a bimetallic Zr/La-BTC MOF.

  • Materials:

    • Zirconium(IV) chloride (ZrCl₄)

    • Lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O)

    • Benzene-1,3,5-tricarboxylic acid (H₃BTC)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the desired molar ratio of ZrCl₄ and La(NO₃)₃·6H₂O in DMF.

    • In a separate container, dissolve H₃BTC in DMF.

    • Slowly add the H₃BTC solution to the metal salt solution while stirring.

    • Transfer the resulting mixture to a Teflon-lined autoclave.

    • Heat the autoclave at 120°C for 24 hours.

    • After cooling, filter the solid product and wash it with fresh DMF.

    • Dry the catalyst under vacuum.

Catalytic Reaction Procedures

Protocol 4: Catalytic Oxidation of Benzyl Alcohol using Fe-BTC

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser, add the Fe-BTC catalyst (e.g., 50 mg).

    • Add the solvent (e.g., acetonitrile, 5 mL) and benzyl alcohol (1 mmol).

    • Heat the mixture to the desired reaction temperature (e.g., 80°C) with stirring.

    • Add the oxidant (e.g., 30% H₂O₂, 2 mmol) dropwise to the reaction mixture.

    • Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS or HPLC).

    • After the reaction is complete, cool the mixture to room temperature.

    • Separate the catalyst by centrifugation or filtration.

    • Analyze the liquid phase to determine the conversion and selectivity.

Protocol 5: Catalytic Esterification of Oleic Acid using Zr/La-BTC

  • Reaction Setup:

    • In a two-neck flask, combine oleic acid (e.g., 1 mmol) and methanol (e.g., 60 mmol).

    • Add the Zr/La-BTC catalyst (5 wt% of the total weight of oleic acid and methanol).

    • Heat the reaction mixture to 65°C under reflux with constant stirring for 4 hours.

    • After the reaction, cool the mixture and separate the catalyst by centrifugation.

    • Analyze the product mixture (e.g., by titration or GC) to determine the conversion of oleic acid to methyl oleate.

Protocol 6: Knoevenagel Condensation using Zn-MOF

  • Reaction Setup:

    • In a flask, mix the aromatic aldehyde (1 mmol) and malononitrile (1 mmol).

    • Add the Zn-MOF catalyst (e.g., 40 mg).

    • Add the solvent (e.g., ethanol, 5 mL).

    • Reflux the mixture with constant stirring for the specified time (e.g., 30 minutes).

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture.

    • Separate the catalyst by filtration.

    • Evaporate the solvent from the filtrate and purify the product if necessary.

Visualizations

Synthesis_of_Cu_BTC cluster_reactants Reactants cluster_process Solvothermal Synthesis cluster_product Product & Purification Cu_Nitrate Copper(II) Nitrate (Cu(NO₃)₂·2.5H₂O) Mixing Mixing Cu_Nitrate->Mixing BTC Benzene-1,3,5- tricarboxylic acid (H₃BTC) BTC->Mixing Solvents Solvents (DMF, Ethanol, Water) Solvents->Mixing Heating Heating (120°C, 24h) Mixing->Heating Autoclave Crystallization Crystallization Heating->Crystallization Filtration Filtration Crystallization->Filtration Washing Washing (DMF, Ethanol) Filtration->Washing Activation Activation (Vacuum, 150°C) Washing->Activation Cu_BTC Cu-BTC (HKUST-1) Catalyst Activation->Cu_BTC

Caption: Solvothermal synthesis workflow for Cu-BTC (HKUST-1).

Catalytic_Oxidation FeBTC Fe-BTC Catalyst (Active Fe sites) Activation Oxidant Activation FeBTC->Activation BenzylAlcohol Benzyl Alcohol Reaction Oxidation Reaction BenzylAlcohol->Reaction Oxidant Oxidant (H₂O₂) Oxidant->Activation Intermediate Reactive Oxygen Species Activation->Intermediate Generates Intermediate->Reaction Attacks Benzaldehyde Benzaldehyde (Product) Reaction->Benzaldehyde Water Water (Byproduct) Reaction->Water Regeneration Catalyst Regeneration Reaction->Regeneration Regeneration->FeBTC

Caption: Proposed mechanism for benzyl alcohol oxidation by Fe-BTC.

Knoevenagel_Condensation_Workflow start Start reactants Combine Aldehyde, Malononitrile, & Zn-MOF start->reactants solvent Add Solvent (Ethanol) reactants->solvent reflux Reflux Reaction Mixture solvent->reflux monitor Monitor Reaction (TLC) reflux->monitor completion Reaction Complete? monitor->completion completion->reflux No cool Cool to Room Temperature completion->cool Yes separate Separate Catalyst (Filtration) cool->separate isolate Isolate Product (Solvent Evaporation) separate->isolate purify Purify Product (Optional) isolate->purify end End purify->end

Caption: Experimental workflow for Knoevenagel condensation.

References

Application Notes and Protocols for the Synthesis of Zinc(II) and Benzene-1,3,5-tricarboxylate (Zn-BTC) Metal-Organic Frameworks (MOFs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of Zinc(II) and Benzene-1,3,5-tricarboxylate (Zn-BTC) Metal-Organic Frameworks (MOFs), materials with significant potential in drug delivery applications. The following sections outline various synthesis methodologies, characterization techniques, and quantitative data to guide researchers in the successful preparation and evaluation of these porous materials.

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Zn-BTC MOFs, specifically those synthesized from zinc(II) ions and benzene-1,3,5-tricarboxylic acid (H₃BTC or trimesic acid), have garnered considerable attention due to their high surface area, tunable pore size, and biocompatibility, making them promising candidates for drug delivery systems.[1][2] The synthesis method significantly influences the final properties of the MOF, including its crystallinity, morphology, and porosity.[3][4] This document details several common synthesis procedures.

Synthesis Protocols

Several methods can be employed to synthesize Zn-BTC MOFs, with solvothermal and hydrothermal techniques being the most prevalent. Other methods include sonochemical and microwave-assisted synthesis.

Solvothermal Synthesis Protocol

The solvothermal method is a widely used technique that involves heating the precursor solution in a sealed vessel above the boiling point of the solvent.[5]

Materials:

  • Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O) or Zinc acetate (B1210297) dihydrate (Zn(CH₃COO)₂·2H₂O)[4]

  • Benzene-1,3,5-tricarboxylic acid (H₃BTC)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (EtOH)

  • Deionized water (H₂O)

  • Teflon-lined stainless steel autoclave

Procedure:

  • Precursor Solution A: Dissolve a specific molar ratio of the zinc salt in a solvent mixture. For example, dissolve zinc nitrate hexahydrate in a mixture of DMF, ethanol, and deionized water.[6]

  • Precursor Solution B: In a separate container, dissolve H₃BTC in the same solvent mixture.

  • Mixing: Combine Solution A and Solution B under stirring to form a homogeneous mixture.

  • Reaction: Transfer the resulting mixture into a Teflon-lined stainless steel autoclave.

  • Heating: Place the autoclave in an oven and heat at a specific temperature (typically between 80°C and 180°C) for a designated period (ranging from 6 to 24 hours).[4][7]

  • Cooling: After the reaction is complete, allow the autoclave to cool down to room temperature naturally.

  • Product Collection: Collect the resulting solid product by centrifugation or filtration.

  • Washing: Wash the product multiple times with fresh solvent (e.g., DMF, ethanol) to remove any unreacted precursors.

  • Drying: Dry the final product in a vacuum oven at an appropriate temperature (e.g., 60°C) overnight.[7]

Hydrothermal Synthesis Protocol

This method is similar to the solvothermal method but uses water as the primary solvent.

Materials:

  • Zinc salt (e.g., Zinc chloride - ZnCl₂)[8]

  • H₃BTC

  • Deionized water

  • Base (e.g., NaOH to adjust pH)

  • Teflon-lined stainless steel autoclave

Procedure:

  • Prepare an aqueous solution of the zinc salt and H₃BTC.

  • Adjust the pH of the solution to a desired value (e.g., 8.2) using a base.[8]

  • Transfer the solution to a Teflon-lined stainless steel autoclave.

  • Heat the autoclave in an oven at a set temperature for a specific duration.

  • Follow steps 6-9 from the Solvothermal Synthesis Protocol for product collection, washing, and drying.

Sonochemical Synthesis Protocol

The sonochemical method utilizes ultrasound to induce the formation of MOF crystals.[5]

Materials:

  • Zinc salt

  • H₃BTC

  • Appropriate solvent

Procedure:

  • Dissolve the zinc salt and H₃BTC in the chosen solvent in a reaction vessel.

  • Immerse the reaction vessel in an ultrasonic bath.

  • Apply ultrasonic irradiation for a specific time and power.

  • Collect, wash, and dry the product as described in the previous protocols.

Quantitative Data Summary

The following tables summarize key quantitative data from various synthesis protocols for Zn-BTC MOFs.

Synthesis Method Zinc Salt Solvent Temperature (°C) Time (h) Resulting MOF Reference
SolvothermalZn(NO₃)₂·6H₂ODMF/DMAC8524BIT-101[9]
SolvothermalZn(Ac)₂·2H₂OH₂O/Ethanol17524Zn-BTC nanorods[7]
SolvothermalZn(NO₃)₂·6H₂ODMF/H₂O/Dioxane, EtOH, Toluene, PhCl, or DMSO80-ZnBTC[10]
Sonochemical----[Zn₃(BTC)₂·12H₂O] (MOF 1)[5]
Solvothermal----[Zn(BTC)·H₂O·3DMF] (MOF 2)[5]
HydrothermalZnCl₂DMF/H₂O--[{Zn₃(BTC)₂(H₂O)₃}·2.5H₂O]n[8]

Characterization of Zn-BTC MOFs

To confirm the successful synthesis and to determine the properties of the Zn-BTC MOFs, several characterization techniques are essential:

  • Powder X-ray Diffraction (PXRD): To determine the crystallinity and phase purity of the synthesized MOF.[4][11]

  • Scanning Electron Microscopy (SEM): To observe the morphology and crystal size of the MOF particles.[3]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present and confirm the coordination between the zinc ions and the carboxylate groups of the BTC linker.[11]

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOF.[11]

Application in Drug Delivery

Zn-BTC MOFs have shown great promise as carriers for various drugs due to their porous structure and high loading capacity.[1][2] The drug loading is typically achieved by soaking the activated MOF in a concentrated drug solution. The release of the drug can often be triggered by changes in pH, which makes them suitable for targeted drug delivery in the acidic microenvironment of tumors.[2]

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of Zn-BTC MOFs.

Synthesis_Workflow General Workflow for Zn-BTC MOF Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Precursor Preparation Precursor Preparation Reaction Reaction Purification Purification Reaction->Purification PXRD PXRD Purification->PXRD SEM SEM Purification->SEM FTIR FTIR Purification->FTIR TGA TGA Purification->TGA Drug Loading Drug Loading PXRD->Drug Loading SEM->Drug Loading FTIR->Drug Loading TGA->Drug Loading Drug Release Studies Drug Release Studies Drug Loading->Drug Release Studies

Caption: A flowchart illustrating the key stages in the synthesis, characterization, and drug delivery application of Zn-BTC MOFs.

References

Application of Benzene-1,3,5-tricarboxylate in Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzene-1,3,5-tricarboxylic acid, also known as trimesic acid, is a versatile organic linker that has garnered significant attention in the field of drug delivery. Its rigid, planar structure and threefold symmetry make it an ideal building block for the construction of highly porous crystalline materials known as Metal-Organic Frameworks (MOFs). These MOFs, particularly those synthesized with copper (e.g., Cu-BTC, HKUST-1), exhibit large surface areas and tunable pore sizes, making them excellent candidates for the encapsulation and controlled release of therapeutic agents. This document provides detailed application notes and experimental protocols for the use of Benzene-1,3,5-tricarboxylate-based systems in drug delivery.

Key Applications

Drug delivery systems based on this compound, primarily in the form of MOFs, offer several advantages:

  • High Drug Loading Capacity: The porous nature of these materials allows for the encapsulation of significant amounts of drugs.

  • Controlled Release: Drug release can be modulated by various stimuli, including pH, temperature, and the presence of specific biomolecules.

  • Biocompatibility: Many trimesic acid-based MOFs have shown good biocompatibility in vitro and in vivo.

  • Targeted Delivery: The surface of these drug carriers can be functionalized to target specific cells or tissues, enhancing therapeutic efficacy and reducing side effects.

These systems have been successfully employed for the delivery of a wide range of therapeutic agents, including anticancer drugs, anti-inflammatory agents, and antibiotics.

Quantitative Data Summary

The following tables summarize the quantitative data for drug loading and release in this compound-based drug delivery systems.

Drug CarrierDrugDrug Loading Capacity (wt%)Encapsulation Efficiency (%)Reference
Cu-BTC (HKUST-1)5-Fluorouracil22.5Not Reported[1]
Magnetic Fe3O4@Cu-BTCDoxorubicin40.5Not Reported[2]
Fe-BTCDoxorubicin67Not Reported[3]
MIL-101(Fe)-C4H4Doxorubicin24.598[4]
MIL-100(Al)Doxorubicin8.3 - 27.462.5 - 83.6[5]

Table 1: Drug Loading Capacity and Encapsulation Efficiency

Drug CarrierDrugRelease ConditionsCumulative ReleaseTime (h)Reference
Fe-BTCDoxorubicinpH 7.4, with microwave54%0.83[3]
Fe-BTCDoxorubicinpH 5.3, with microwave40%0.83[3]
MIL-53(Al)DoxorubicinpH 5.3, with microwave66%0.63[3]
ZIF-90Doxorubicin & 5-FluorouracilpH acidic~95%16[2]
MIL-100(Al)DoxorubicinpH 7.4~75%48[5]

Table 2: Drug Release Profiles

Experimental Protocols

Protocol 1: Synthesis of Cu-BTC (HKUST-1) Metal-Organic Framework

This protocol describes the solvothermal synthesis of Cu-BTC, a widely used drug carrier.

Materials:

  • Copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O)

  • Benzene-1,3,5-tricarboxylic acid (H₃BTC)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (B145695)

  • Deionized water

Procedure:

  • Dissolve 1.75 g of Cu(NO₃)₂·3H₂O in 50 mL of a 1:1 (v/v) mixture of DMF and ethanol.

  • Dissolve 1.05 g of H₃BTC in 50 mL of a 1:1 (v/v) mixture of DMF and ethanol.

  • Combine the two solutions in a Teflon-lined autoclave.

  • Seal the autoclave and heat it in an oven at 120 °C for 24 hours.

  • After cooling to room temperature, collect the blue crystalline product by filtration.

  • Wash the product thoroughly with DMF and then with ethanol to remove unreacted precursors.

  • Dry the final product under vacuum at 150 °C for 12 hours to activate the MOF.

Protocol 2: Doxorubicin (DOX) Loading into Cu-BTC

This protocol details the procedure for loading the anticancer drug Doxorubicin into the synthesized Cu-BTC.

Materials:

  • Activated Cu-BTC

  • Doxorubicin hydrochloride (DOX)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

Procedure:

  • Prepare a stock solution of DOX in deionized water (e.g., 1 mg/mL).

  • Disperse a known amount of activated Cu-BTC (e.g., 20 mg) in a specific volume of PBS (e.g., 10 mL).

  • Add a calculated volume of the DOX stock solution to the Cu-BTC suspension. The amount of DOX added can be varied to achieve different loading efficiencies.

  • Stir the mixture at room temperature in the dark for 24-48 hours to allow for drug encapsulation.

  • Collect the DOX-loaded Cu-BTC by centrifugation (e.g., 10,000 rpm for 15 minutes).

  • Wash the pellet with deionized water to remove any surface-adsorbed drug.

  • Dry the final product under vacuum.

  • To determine the drug loading efficiency, measure the concentration of DOX in the supernatant using UV-Vis spectroscopy (at ~480 nm) and calculate the amount of encapsulated drug by subtracting the amount in the supernatant from the initial amount added.

Protocol 3: In Vitro Doxorubicin (DOX) Release from Cu-BTC

This protocol describes the method to study the release of DOX from the loaded Cu-BTC under different pH conditions, mimicking physiological and tumor environments.

Materials:

  • DOX-loaded Cu-BTC

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5

  • Dialysis membrane (e.g., MWCO 10 kDa)

Procedure:

  • Disperse a known amount of DOX-loaded Cu-BTC (e.g., 10 mg) in a small volume of the release medium (e.g., 2 mL of PBS at pH 7.4 or 5.5).

  • Place the suspension inside a dialysis bag and seal it.

  • Immerse the dialysis bag in a larger volume of the same release medium (e.g., 50 mL) in a beaker.

  • Maintain the setup at 37 °C with gentle stirring.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) from the external release medium.

  • Replenish the withdrawn volume with an equal amount of fresh release medium to maintain sink conditions.

  • Determine the concentration of released DOX in the collected aliquots using UV-Vis spectroscopy.

  • Calculate the cumulative percentage of drug released over time.

Visualizations

Experimental Workflows

experimental_workflow cluster_synthesis Protocol 1: Cu-BTC Synthesis cluster_loading Protocol 2: Drug Loading cluster_release Protocol 3: In Vitro Release s1 Dissolve Cu(NO₃)₂·3H₂O s3 Combine Solutions in Autoclave s1->s3 s2 Dissolve H₃BTC s2->s3 s4 Solvothermal Reaction (120°C, 24h) s3->s4 s5 Filter and Wash s4->s5 s6 Activate under Vacuum (150°C, 12h) s5->s6 l1 Disperse Activated Cu-BTC s6->l1 Activated Cu-BTC l2 Add Doxorubicin Solution l1->l2 l3 Stir (24-48h) l2->l3 l4 Centrifuge and Wash l3->l4 l5 Dry DOX-loaded Cu-BTC l4->l5 r1 Disperse DOX-loaded Cu-BTC in Dialysis Bag l5->r1 DOX-loaded Cu-BTC r2 Immerse in Release Medium (pH 7.4 or 5.5) r1->r2 r3 Incubate at 37°C r2->r3 r4 Sample and Analyze Aliquots r3->r4

References

Hydrothermal Synthesis of Benzene-1,3,5-tricarboxylic Acid-Based Metal-Organic Frameworks for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a range of applications, particularly in drug delivery.[1] MOFs based on the organic linker Benzene-1,3,5-tricarboxylic acid (H₃BTC or trimesic acid) have been extensively studied for their ability to encapsulate and release therapeutic agents in a controlled manner.[2] The hydrothermal synthesis method is a common and effective technique for producing crystalline MOFs with desired properties.[3]

This document provides detailed protocols for the hydrothermal synthesis of three prominent trimesic acid-based MOFs: Copper-BTC (Cu-BTC, also known as HKUST-1), Zinc-BTC (Zn-BTC), and Zirconium-BTC (Zr-BTC).[4][5][6] Furthermore, it outlines protocols for drug loading and in vitro release studies, crucial for evaluating their potential as drug delivery systems.

Hydrothermal Synthesis of Trimesic Acid-Based MOFs: Experimental Protocols

The hydrothermal method involves the crystallization of MOFs from a solution of the metal precursor and the organic linker in a sealed reaction vessel under controlled temperature and pressure.[3]

Synthesis of Copper-Benzene-1,3,5-tricarboxylate (Cu-BTC)

Cu-BTC is a well-characterized MOF known for its paddle-wheel secondary building units and a three-dimensional porous structure.[4]

Materials:

  • Copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O)

  • Benzene-1,3,5-tricarboxylic acid (H₃BTC)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (B145695)

  • Deionized water

Protocol:

  • Solution A Preparation: Dissolve a specific amount of Copper(II) nitrate trihydrate in a mixture of DMF and deionized water.

  • Solution B Preparation: Dissolve Benzene-1,3,5-tricarboxylic acid in a mixture of ethanol and deionized water.

  • Mixing: Combine Solution A and Solution B in a Teflon-lined stainless-steel autoclave.

  • Reaction: Seal the autoclave and heat it in an oven at a specified temperature (typically ranging from 80°C to 120°C) for a duration of 12 to 24 hours.[7]

  • Cooling and Collection: After the reaction, allow the autoclave to cool down to room temperature naturally. Collect the resulting blue crystals by filtration or centrifugation.

  • Washing: Wash the collected crystals thoroughly with DMF and then with ethanol to remove any unreacted precursors and solvent molecules trapped within the pores.

  • Activation: Dry the washed crystals under vacuum at an elevated temperature (e.g., 150°C) to remove the solvent molecules and activate the MOF for subsequent applications.

Synthesis of Zinc-Benzene-1,3,5-tricarboxylate (Zn-BTC)

Zn-BTC MOFs exhibit diverse structures depending on the synthesis conditions and can be tailored for specific drug delivery applications.[8]

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • Benzene-1,3,5-tricarboxylic acid (H₃BTC)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

Protocol:

  • Precursor Solution: In a Teflon-lined autoclave, dissolve Zinc nitrate hexahydrate and Benzene-1,3,5-tricarboxylic acid in DMF.

  • Reaction: Seal the autoclave and heat it in an oven at a controlled temperature (typically 100°C to 140°C) for 24 to 48 hours.

  • Product Recovery: After cooling to room temperature, decant the mother liquor and collect the crystalline product.

  • Washing: Wash the product with fresh DMF to remove residual reactants.

  • Solvent Exchange: To remove the high-boiling point DMF from the pores, immerse the crystals in a volatile solvent like ethanol or chloroform (B151607) for several days, with periodic replacement of the solvent.

  • Activation: Dry the solvent-exchanged crystals under vacuum to obtain the activated Zn-BTC MOF.

Synthesis of Zirconium-Benzene-1,3,5-tricarboxylate (Zr-BTC)

Zr-based MOFs are known for their exceptional chemical and thermal stability, making them highly suitable for biomedical applications.[9][10]

Materials:

  • Zirconium(IV) oxychloride octahydrate (ZrOCl₂·8H₂O)

  • Benzene-1,3,5-tricarboxylic acid (H₃BTC)

  • Acetic acid (as a modulator)

  • N,N-Dimethylformamide (DMF)

Protocol:

  • Reaction Mixture: In a Teflon-lined autoclave, dissolve Zirconium(IV) oxychloride octahydrate and Benzene-1,3,5-tricarboxylic acid in DMF. Add acetic acid as a modulator to control the crystallite size and defect formation.[6]

  • Solvothermal Reaction: Seal the autoclave and place it in a preheated oven at approximately 120°C for 24 hours.[11]

  • Isolation: After the autoclave has cooled down, collect the white precipitate by centrifugation.

  • Washing: Wash the product repeatedly with DMF and then with methanol (B129727) to remove unreacted starting materials and DMF.

  • Activation: Dry the product under vacuum to yield the activated Zr-BTC MOF.

Characterization of Trimesic Acid-Based MOFs

The synthesized MOFs are typically characterized using a variety of analytical techniques to confirm their structure, porosity, and stability.

Technique Information Obtained
Powder X-Ray Diffraction (PXRD) Crystalline structure and phase purity.
Fourier-Transform Infrared (FTIR) Spectroscopy Confirmation of the coordination between the metal ions and the carboxylate groups of the trimesic acid linker.
Scanning Electron Microscopy (SEM) Morphology and particle size of the MOF crystals.
Thermogravimetric Analysis (TGA) Thermal stability and information about the solvent molecules within the pores.
Brunauer-Emmett-Teller (BET) Analysis Specific surface area and pore volume, which are critical for drug loading capacity.

Drug Loading and In Vitro Release Protocols

The porous nature of trimesic acid-based MOFs allows for the encapsulation of drug molecules. The loading and release kinetics are crucial parameters for evaluating their performance as drug delivery vehicles.

Drug Loading Protocol
  • Activation: Ensure the MOF is fully activated (i.e., pores are free of solvent molecules) by heating under vacuum.

  • Drug Solution: Prepare a solution of the desired drug (e.g., Doxorubicin, Ibuprofen) in a suitable solvent in which the drug is soluble and the MOF is stable.[12][13]

  • Incubation: Immerse a known amount of the activated MOF in the drug solution.

  • Stirring: Stir the mixture at room temperature for an extended period (e.g., 24-48 hours) to allow the drug molecules to diffuse into the pores of the MOF.[12]

  • Separation: Separate the drug-loaded MOF from the solution by centrifugation.

  • Washing: Gently wash the drug-loaded MOF with the pure solvent to remove any drug molecules adsorbed on the external surface.

  • Quantification: Determine the amount of drug loaded into the MOF by measuring the concentration of the drug remaining in the supernatant using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The drug loading capacity and efficiency can be calculated using the following formulas:

    • Drug Loading Capacity (%) = (Weight of loaded drug / Weight of drug-loaded MOF) x 100

    • Encapsulation Efficiency (%) = (Weight of loaded drug / Initial weight of drug) x 100

In Vitro Drug Release Protocol
  • Release Medium: Prepare a release medium that simulates physiological conditions, such as Phosphate-Buffered Saline (PBS) at pH 7.4 (for systemic circulation) and an acetate (B1210297) buffer at pH 5.5 (to mimic the acidic tumor microenvironment).[14]

  • Dispersion: Disperse a known amount of the drug-loaded MOF in a specific volume of the release medium in a dialysis bag or a vial.

  • Incubation: Place the container in a shaking water bath or incubator at 37°C to simulate body temperature.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium.

  • Replacement: Immediately replenish the withdrawn volume with fresh release medium to maintain a constant volume.

  • Analysis: Quantify the concentration of the released drug in the collected aliquots using UV-Vis spectroscopy or HPLC.

  • Cumulative Release: Calculate the cumulative percentage of drug released over time.

Quantitative Data Summary

The following table summarizes typical quantitative data for trimesic acid-based MOFs relevant to drug delivery applications.

MOF Type BET Surface Area (m²/g) Pore Volume (cm³/g) Drug Drug Loading Capacity (wt%) Reference
Cu-BTC~1500-2100~0.7-0.9Doxorubicin~40.5[12]
Cu-BTC--Ibuprofen~20[15]
Zn-BTC~1300-1700~0.6-0.85-FluorouracilModerate[5]
Zr-BTC (UiO-66 analogue)~1000-1500~0.5-0.7Ibuprofen-[6]
Cr-MIL-100 (BTC linker)--Ibuprofen~35[16]
Fe-MIL-100 (BTC linker)~1456~1.25Isoniazid~12.8[17]

Visualizing the Workflow

Graphviz diagrams are provided below to illustrate the experimental workflows.

Hydrothermal_Synthesis_Workflow cluster_prep Precursor Preparation cluster_reaction Hydrothermal Reaction cluster_processing Product Processing metal_sol Metal Precursor Solution mix Mixing in Autoclave metal_sol->mix linker_sol BTC Linker Solution linker_sol->mix heat Heating in Oven (e.g., 80-140°C, 12-48h) mix->heat cool Cooling to Room Temperature heat->cool collect Collection (Filtration/Centrifugation) cool->collect wash Washing (e.g., DMF, Ethanol) collect->wash activate Activation (Drying under Vacuum) wash->activate final_product final_product activate->final_product Activated MOF

Caption: Hydrothermal synthesis workflow for trimesic acid-based MOFs.

Drug_Delivery_Workflow cluster_loading Drug Loading cluster_release In Vitro Drug Release activated_mof Activated MOF incubate_load Incubation with Stirring (24-48h) activated_mof->incubate_load drug_sol Drug Solution drug_sol->incubate_load separate_load Separation (Centrifugation) incubate_load->separate_load wash_load Washing separate_load->wash_load drug_loaded_mof Drug-Loaded MOF wash_load->drug_loaded_mof incubate_release Incubation at 37°C drug_loaded_mof->incubate_release release_medium Release Medium (e.g., PBS pH 7.4) release_medium->incubate_release sampling Periodic Sampling incubate_release->sampling analysis Quantification (UV-Vis/HPLC) sampling->analysis release_profile Cumulative Release Profile analysis->release_profile

Caption: Workflow for drug loading and in vitro release studies using MOFs.

References

Application Notes and Protocols for the Functionalization of Benzene-1,3,5-tricarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the functionalization of Benzene-1,3,5-tricarboxylate (BTC), also known as trimesic acid, and its derivatives for various applications. The focus is on the synthesis of functionalized Benzene-1,3,5-tricarboxamides (BTAs) and the post-synthetic modification of Metal-Organic Frameworks (MOFs) derived from BTC, particularly Cu-BTC (HKUST-1).

Functionalization of Benzene-1,3,5-tricarboxamides (BTAs) for Supramolecular Chemistry and Biomaterials

The C3-symmetric core of BTAs makes them ideal building blocks for creating ordered supramolecular structures. Through self-assembly driven by hydrogen bonding, BTAs can form helical supramolecular polymers with applications in biomaterials and nanotechnology. Functionalization of the BTA periphery allows for the introduction of specific chemical moieties to tailor their properties and applications.

Synthesis of Amine-Terminated Benzene-1,3,5-tricarboxamides

Amine-terminated BTAs are versatile precursors for further functionalization, for example, through amide coupling or reaction with isothiocyanates.

Experimental Protocol: Synthesis of N,N',N''-tris(2-aminoethyl)benzene-1,3,5-tricarboxamide

This protocol describes a typical procedure for the synthesis of an amine-terminated BTA.

Materials:

Procedure:

  • Step 1: Synthesis of the Boc-protected BTA

    • Dissolve N-Boc-ethylenediamine (3.3 equivalents) and triethylamine (3.3 equivalents) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of trimesoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude Boc-protected BTA.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

  • Step 2: Deprotection to yield the amine-terminated BTA

    • Dissolve the purified Boc-protected BTA in a mixture of dichloromethane and trifluoroacetic acid (typically a 1:1 v/v ratio).

    • Stir the solution at room temperature for 2-4 hours.

    • Monitor the deprotection by TLC.

    • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

    • Dissolve the residue in a minimal amount of methanol and precipitate the product by adding diethyl ether.

    • Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum to yield the desired N,N',N''-tris(2-aminoethyl)benzene-1,3,5-tricarboxamide as a TFA salt.

Logical Relationship for Amine-Terminated BTA Synthesis

BTA_synthesis cluster_step1 Step 1: Synthesis of Boc-protected BTA cluster_step2 Step 2: Deprotection start1 Trimesoyl chloride + N-Boc-ethylenediamine + TEA in DCM reaction1 Amide Coupling start1->reaction1 product1 Boc-protected BTA reaction1->product1 start2 Boc-protected BTA + TFA/DCM product1->start2 Purification reaction2 Acidic Deprotection start2->reaction2 product2 Amine-terminated BTA (TFA salt) reaction2->product2

Caption: Synthesis of Amine-Terminated BTA.

Post-Synthetic Modification (PSM) of Cu-BTC Metal-Organic Framework (MOF)

Post-synthetic modification is a powerful technique to introduce new functionalities into pre-synthesized MOFs without altering their underlying framework structure. This allows for the tailoring of MOF properties for specific applications such as catalysis, sensing, and drug delivery.

Amine-Functionalization of Cu-BTC (HKUST-1)

Introducing amine groups into the Cu-BTC framework can enhance its CO₂ capture capabilities and provide sites for further functionalization.

Experimental Protocol: Post-Synthetic Modification of Cu-BTC with Ethylenediamine (B42938)

Materials:

  • Synthesized Cu-BTC (HKUST-1)

  • Ethylenediamine (ED)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Chloroform (B151607)

  • Centrifuge

  • Vacuum oven

Procedure:

  • Activation of Cu-BTC:

    • Activate the as-synthesized Cu-BTC by heating under vacuum at 150-180 °C for 12 hours to remove solvent molecules from the pores.

  • Modification Reaction:

    • Suspend the activated Cu-BTC (100 mg) in anhydrous DMF (10 mL) in a sealed vial.

    • Add a solution of ethylenediamine (e.g., 0.1 M in anhydrous DMF) to the suspension. The amount of ethylenediamine can be varied to control the degree of functionalization.

    • Heat the mixture at a specific temperature (e.g., 60-80 °C) for a defined period (e.g., 12-24 hours) with stirring.

  • Work-up and Purification:

    • After the reaction, cool the mixture to room temperature.

    • Separate the solid product by centrifugation.

    • Wash the solid repeatedly with fresh anhydrous DMF to remove unreacted ethylenediamine.

    • Subsequently, wash the product with a solvent like chloroform to facilitate the removal of DMF.

    • Dry the amine-functionalized Cu-BTC under vacuum at a moderate temperature (e.g., 80-100 °C) to remove the residual solvent.

Experimental Workflow for Post-Synthetic Modification of a MOF

psm_workflow start As-synthesized MOF activation Activation (Solvent Removal) start->activation modification Modification with Functional Molecule activation->modification washing Washing and Purification modification->washing drying Drying washing->drying final_product Functionalized MOF drying->final_product

Caption: Post-Synthetic Modification Workflow.

Applications and Quantitative Data

Drug Delivery: Ibuprofen Loading and Release from Functionalized MOFs

The porous nature of MOFs makes them excellent candidates for drug delivery systems. Functionalization can enhance drug loading capacity and control release kinetics.

Table 1: Ibuprofen Loading and Release from Functionalized MOFs

MOF SystemFunctionalizationDrug Loading Capacity (wt%)Release ConditionsKey Findings
Cu-BTC (HKUST-1)None~20-35%Phosphate Buffered Saline (PBS) pH 7.4Moderate loading, sustained release over 24-48h.
Cu-BTCEthylenediamineIncreased loading compared to pristine Cu-BTCPBS pH 7.4Amine groups interact with the carboxylic acid of ibuprofen, enhancing loading.
Fe-MIL-101-NH₂Amine~40%PBS pH 7.4 and 5.5Higher loading due to larger pores and amine functionality. pH-responsive release.

Signaling Pathway for MOF-based Drug Delivery (Conceptual)

drug_delivery cluster_extracellular Extracellular Environment cluster_cell Target Cell drug_mof Drug-loaded MOF internalization Cellular Uptake (Endocytosis) drug_mof->internalization endosome Endosome (Low pH) internalization->endosome drug_release Drug Release endosome->drug_release pH-triggered target Intracellular Target drug_release->target effect Therapeutic Effect target->effect

Caption: MOF-based Drug Delivery Pathway.

Catalysis: Oxidation Reactions using Functionalized Cu-BTC

Functionalized MOFs can act as heterogeneous catalysts with high activity and selectivity.

Table 2: Catalytic Performance of Functionalized Cu-BTC in Oxidation Reactions

CatalystReactionSubstrateProductConversion (%)Selectivity (%)
Cu-BTCAerobic oxidationBenzyl alcoholBenzaldehyde>95>99
Cu-BTC-NH₂Aerobic oxidationBenzyl alcoholBenzaldehyde~98>99
Pd@Cu-BTCOxidation of COCOCO₂100 (at 150°C)100
Sensing: Detection of Heavy Metal Ions

The tunable pores and functionalizable surfaces of BTC-based MOFs make them promising materials for chemical sensors.

Table 3: Performance of Functionalized BTC-based MOF Sensors for Heavy Metal Ions

MOF SensorTarget IonDetection MethodLimit of Detection (LOD)
ZIF-8@GOPb²⁺Electrochemical0.01 µM
Eu-BTCFe³⁺Fluorescence Quenching2.5 µM
UIO-66-NH₂Cr₂O₇²⁻Fluorescence Quenching0.47 µM

Disclaimer: The protocols and data presented here are for informational purposes and should be adapted and optimized for specific laboratory conditions and research goals. Appropriate safety precautions should always be taken when handling chemicals.

Application Notes and Protocols for Post-Synthetic Modification of MOFs with Benzene-1,3,5-tricarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the post-synthetic modification (PSM) of metal-organic frameworks (MOFs) that utilize Benzene-1,3,5-tricarboxylate (BTC or trimesic acid) as a primary organic linker. The focus is on leveraging PSM to enhance MOF properties for applications in drug development and delivery.

Application Notes

Post-synthetic modification is a powerful strategy for introducing new functionalities into pre-synthesized MOFs without altering their fundamental framework structure. MOFs constructed from this compound, such as the widely studied HKUST-1 (Cu-BTC), offer a robust platform for such modifications. The aromatic rings and the potential for coordination at the metal nodes serve as anchor points for a variety of chemical transformations.

Key Applications in Drug Development:

  • Enhanced Drug Loading: PSM can introduce functional groups that have a high affinity for specific drug molecules, thereby increasing the loading capacity of the MOF. For instance, modifying the framework with amine groups can enhance the loading of acidic drugs through acid-base interactions.

  • Controlled Release: By grafting stimuli-responsive molecules onto the MOF surface or within its pores, the release of encapsulated drugs can be controlled by specific triggers such as pH, temperature, or light.

  • Targeted Delivery: Bio-targeting ligands, such as folic acid, can be conjugated to the MOF surface via PSM. This enables the drug-loaded MOF to specifically recognize and bind to cancer cells that overexpress the corresponding receptors, leading to targeted drug delivery and reduced side effects.

  • Improved Biocompatibility: The surface of MOFs can be modified with biocompatible polymers like polyethylene (B3416737) glycol (PEG) to improve their stability in physiological environments and reduce immunogenicity.

  • Multifunctional Platforms: PSM allows for the integration of multiple functionalities within a single MOF. For example, a targeting ligand and a fluorescent imaging agent can be simultaneously introduced, creating a theranostic system for both therapy and diagnosis.

The versatility of PSM on BTC-based MOFs makes them highly attractive candidates for the development of next-generation drug delivery systems.

Data Presentation

The following tables summarize typical quantitative data obtained before and after post-synthetic modification of BTC-based MOFs. The data is representative and compiled from various studies to illustrate the impact of modification.

Table 1: Physicochemical Properties Before and After PSM

MOF SystemModificationBET Surface Area (m²/g)Pore Volume (cm³/g)
Cu-BTC (HKUST-1) Unmodified~1800~0.75
Amine Functionalization~1550~0.65
Sulfide FunctionalizationMaintained StructureMaintained Structure
Polysulfide AssemblyHigh Surface AreaNot Specified
Zn-BTC UnmodifiedNot SpecifiedNot Specified
Graphite CompositeNot SpecifiedNot Specified
Zr-Tricarboxylate Unmodified~1100~0.45
Sulfation~950~0.40

Table 2: Drug Loading and Release Performance

MOF SystemModificationDrugLoading Capacity (wt%)Release Profile
Cu-BTC (HKUST-1) UnmodifiedIbuprofen~20Sustained release over 48h
Cu-BTC (Mixed Ligand) Isophthalic AcidDoxorubicinHighControlled Release
FA-IRMOF-3 Folate Functionalization5-Fluorouracil~24pH-responsive
Cu-BTC UnmodifiedParacetamolHighSustained release over 48h

Experimental Protocols

Protocol 1: Synthesis of Cu-BTC (HKUST-1) MOF

This protocol describes a typical solvothermal synthesis of Cu-BTC.

Materials:

  • Copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O)

  • Benzene-1,3,5-tricarboxylic acid (H₃BTC)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (B145695)

  • Deionized water

Procedure:

  • Solution A: Dissolve 1.25 g of Cu(NO₃)₂·3H₂O in 25 mL of a 1:1 (v/v) mixture of DMF and deionized water.

  • Solution B: Dissolve 0.63 g of H₃BTC in 25 mL of a 1:1 (v/v) mixture of DMF and ethanol.

  • Mixing: Combine Solution A and Solution B in a 100 mL Teflon-lined autoclave.

  • Reaction: Seal the autoclave and heat it in an oven at 110°C for 24 hours.

  • Cooling and Collection: Allow the autoclave to cool to room temperature naturally. Collect the blue crystalline product by filtration or centrifugation.

  • Washing: Wash the product thoroughly with DMF and then with ethanol to remove any unreacted starting materials and solvent molecules from the pores.

  • Activation: Activate the synthesized MOF by heating under vacuum at 150°C for 12 hours to remove the solvent molecules from the pores completely. The color of the activated MOF should be a deep purple.

Protocol 2: Post-Synthetic Modification (Amine Functionalization of BTC Linker)

This protocol provides a general method for the functionalization of the BTC linker within a pre-synthesized MOF, assuming the BTC linker has been pre-functionalized with a suitable group for further modification (e.g., a nitro group that can be reduced to an amine).

Materials:

  • Activated Cu-BTC-NO₂ MOF (synthesized using 2-nitrobenzene-1,3,5-tricarboxylic acid)

  • Ethanol

  • Sodium borohydride (B1222165) (NaBH₄) or another suitable reducing agent

Procedure:

  • Suspension: Suspend 200 mg of the activated Cu-BTC-NO₂ MOF in 20 mL of ethanol in a round-bottom flask.

  • Reduction: While stirring, add a solution of a suitable reducing agent (e.g., 100 mg of NaBH₄ in 5 mL of ethanol) dropwise to the MOF suspension.

  • Reaction: Allow the reaction to proceed at room temperature for 12 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Collection: Collect the solid product by centrifugation.

  • Washing: Wash the product extensively with ethanol and then with a solvent like dichloromethane (B109758) to remove any residual reagents and byproducts.

  • Drying: Dry the resulting amine-functionalized MOF (Cu-BTC-NH₂) under vacuum at a mild temperature (e.g., 60°C).

Protocol 3: Characterization Techniques

A. Powder X-ray Diffraction (PXRD)

  • Sample Preparation: Finely grind a small amount of the MOF powder.

  • Data Collection: Mount the sample on a zero-background sample holder. Collect the diffraction pattern using a diffractometer with Cu Kα radiation, typically over a 2θ range of 5° to 50°.

  • Analysis: Compare the obtained diffraction pattern with the simulated pattern from the single-crystal structure of the parent MOF to confirm the retention of crystallinity after modification.

B. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: Mix a small amount of the MOF sample with KBr powder and press it into a pellet.

  • Data Collection: Record the FTIR spectrum in the range of 4000-400 cm⁻¹.

  • Analysis: Analyze the spectra for the appearance of new vibrational bands corresponding to the introduced functional groups and the disappearance or shifting of bands from the parent MOF.

C. Brunauer-Emmett-Teller (BET) Surface Area Analysis

  • Degassing: Degas the MOF sample under vacuum at an elevated temperature (e.g., 150°C) for several hours to remove any adsorbed guest molecules.

  • Adsorption Isotherm: Measure the nitrogen adsorption-desorption isotherm at 77 K.

  • Calculation: Calculate the BET surface area from the linear part of the adsorption isotherm. The pore volume is typically determined from the amount of nitrogen adsorbed at a relative pressure close to unity.

Mandatory Visualizations

MOF_Synthesis_Workflow cluster_prep Reactant Preparation cluster_synthesis Solvothermal Synthesis cluster_processing Product Processing solA Prepare Solution A (Cu(NO3)2·3H2O in DMF/H2O) mix Combine Solutions in Autoclave solA->mix solB Prepare Solution B (H3BTC in DMF/Ethanol) solB->mix heat Heat at 110°C for 24h mix->heat cool Cool to Room Temp heat->cool collect Collect Product (Filtration/Centrifugation) cool->collect wash Wash with DMF and Ethanol collect->wash activate Activate under Vacuum (150°C, 12h) wash->activate final_product Activated Cu-BTC MOF activate->final_product

Caption: Workflow for the synthesis of Cu-BTC (HKUST-1) MOF.

PSM_Workflow cluster_modification Post-Synthetic Modification cluster_workup Product Work-up start_mof Parent MOF (e.g., Cu-BTC-NO2) suspend Suspend MOF in Solvent start_mof->suspend add_reagent Add Modifying Reagent (e.g., Reducing Agent) suspend->add_reagent react React under Inert Atmosphere (12h) add_reagent->react collect Collect Product (Centrifugation) react->collect wash Wash Extensively collect->wash dry Dry under Vacuum wash->dry final_mof Functionalized MOF (e.g., Cu-BTC-NH2) dry->final_mof

Caption: General workflow for post-synthetic modification of a MOF.

Drug_Delivery_Logic cluster_MOF MOF Platform cluster_PSM Post-Synthetic Modification cluster_Properties Engineered Properties cluster_Application Therapeutic Application mof BTC-Based MOF psm Introduce Functional Groups (e.g., -NH2, -COOH) mof->psm prop1 Increased Drug Affinity psm->prop1 prop2 Targeting Capability psm->prop2 prop3 Controlled Release psm->prop3 app Targeted Cancer Therapy prop1->app prop2->app prop3->app

Caption: Logic of tailoring MOF properties for drug delivery via PSM.

Application Notes and Protocols: Synthesis of Zirconium-Based MOFs with Benzene-1,3,5-tricarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed comparison and experimental protocols for the synthesis of Zirconium-based Metal-Organic Frameworks (MOFs) using Benzene-1,3,5-tricarboxylate (BTC) as the organic linker, specifically focusing on the solvothermal and reflux methods.

Introduction

Zirconium-based Metal-Organic Frameworks (Zr-MOFs), such as MOF-808, are a class of porous crystalline materials renowned for their exceptional chemical and thermal stability. These properties make them highly attractive for a wide range of applications, including gas storage, catalysis, and drug delivery. The synthesis method employed plays a crucial role in determining the physicochemical properties of the resulting MOF, such as crystallinity, surface area, and porosity. This application note compares the two common synthesis techniques—solvothermal and reflux—for the preparation of Zr-BTC MOFs.

The solvothermal method involves heating the precursor mixture in a sealed vessel, leading to pressures above atmospheric pressure. This technique is widely reported to yield materials with high crystallinity and surface area.[1][2][3] In contrast, the reflux method is conducted at the boiling point of the solvent under atmospheric pressure, which can offer advantages in terms of scalability and potentially milder reaction conditions.[3]

Comparative Analysis: Solvothermal vs. Reflux Method

The choice of synthesis method significantly impacts the final properties of the Zr-BTC MOF. Below is a summary of the key differences and reported data for each method.

ParameterSolvothermal MethodReflux Method
Crystallinity Generally higher, resulting in sharper XRD peaks.[2]Generally lower compared to solvothermal products.[2]
BET Surface Area A reported value for a Zr(IV)-BTC MOF is 223.766 m²/g.[3]Data not explicitly found for Zr-BTC, but the method can produce porous materials.
Thermal Stability Stable up to 322°C for a synthesized Zr(IV)-BTC MOF.[3]Expected to be similar to solvothermally synthesized materials if the same crystalline phase is formed.
Reaction Conditions High temperature (100-135°C) and high pressure (autogenous).[3][4]Boiling point of the solvent at atmospheric pressure.
Reaction Time Typically 24 hours to several days.[3][4]Can be faster than the solvothermal method.[3]
Scalability Can be limited by the size and pressure rating of the autoclave.More readily scalable using standard laboratory glassware.[3]
Advantages High crystallinity and porosity.[1][2]Faster, potentially more energy-efficient, and easily scalable.[3]
Disadvantages Requires specialized pressure vessels (autoclaves), longer reaction times.May result in lower crystallinity and surface area.[2]

Experimental Protocols

The following are detailed protocols for the synthesis of a Zr-BTC MOF, exemplified by MOF-808, using both solvothermal and reflux methods.

Protocol 1: Solvothermal Synthesis of Zr-BTC MOF (MOF-808)

This protocol is adapted from optimized synthesis procedures for MOF-808.[1][4][5]

Materials:

  • Zirconium(IV) oxychloride octahydrate (ZrOCl₂·8H₂O)

  • Benzene-1,3,5-tricarboxylic acid (H₃BTC or Trimesic Acid)

  • N,N-Dimethylformamide (DMF)

  • Formic acid (HCOOH) or Acetic acid (CH₃COOH) as a modulator

  • Methanol (B129727)

  • Deionized water

Equipment:

  • Teflon-lined stainless-steel autoclave (e.g., 23 mL)

  • Oven

  • Centrifuge

  • Analytical balance

  • Sonicator

Procedure:

  • Precursor Solution Preparation:

    • In a glass vial, dissolve Zirconium(IV) oxychloride octahydrate and Benzene-1,3,5-tricarboxylic acid in a mixture of DMF and the modulator (formic or acetic acid). A typical molar ratio of Zr salt to BTC is 1:1. The modulator is often used in significant excess relative to the metal salt.

    • For example, combine ZrOCl₂·8H₂O and H₃BTC in a solvent mixture of DMF and formic acid.[5]

    • Sonicate the mixture for approximately 10-15 minutes to ensure complete dissolution and homogeneity.

  • Solvothermal Reaction:

    • Transfer the clear precursor solution into a Teflon-lined autoclave.

    • Seal the autoclave and place it in a preheated oven at 120-135°C for 24-48 hours.[3] The optimal time and temperature may need to be determined empirically for a specific setup.

  • Product Isolation and Washing:

    • After the reaction, remove the autoclave from the oven and allow it to cool to room temperature.

    • Collect the white precipitate by centrifugation.

    • Discard the supernatant and wash the solid product with fresh DMF three times to remove unreacted precursors.

    • Subsequently, wash the product with methanol three times to exchange the DMF.

  • Activation:

    • Dry the washed product under vacuum at an elevated temperature (e.g., 150°C) overnight to remove the solvent molecules from the pores. The final product is a white powder.

Protocol 2: Reflux Synthesis of Zr-BTC MOF

This protocol is a generalized procedure based on literature reports for the reflux synthesis of MOFs.[2][3]

Materials:

  • Zirconium(IV) chloride (ZrCl₄) or Zirconium(IV) oxychloride octahydrate (ZrOCl₂·8H₂O)

  • Benzene-1,3,5-tricarboxylic acid (H₃BTC)

  • N,N-Dimethylformamide (DMF) or an aqueous solvent

  • Methanol

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Centrifuge

  • Analytical balance

Procedure:

  • Precursor Solution Preparation:

    • In a round-bottom flask, dissolve the zirconium salt and Benzene-1,3,5-tricarboxylic acid in the chosen solvent (e.g., DMF or water).

    • The molar ratios of the reactants should be similar to those used in the solvothermal method.

  • Reflux Reaction:

    • Attach a reflux condenser to the round-bottom flask.

    • Heat the mixture to the boiling point of the solvent while stirring continuously.

    • Maintain the reflux for a specified period, for instance, 24 hours. The optimal reaction time may vary.

  • Product Isolation and Washing:

    • After the reaction, allow the mixture to cool to room temperature.

    • Collect the resulting precipitate by filtration or centrifugation.

    • Wash the product thoroughly with the reaction solvent (e.g., DMF) followed by a solvent exchange with a more volatile solvent like methanol.

  • Activation:

    • Dry the purified product in a vacuum oven at an appropriate temperature to remove residual solvent and activate the MOF.

Visualized Workflows

The following diagrams illustrate the experimental workflows for the solvothermal and reflux synthesis methods.

solvothermal_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Activation start Mix Zr Salt, BTC, DMF, and Modulator dissolve Sonicate to Dissolve start->dissolve transfer Transfer to Autoclave dissolve->transfer heat Heat in Oven (120-135°C, 24-48h) transfer->heat cool Cool to Room Temp. heat->cool centrifuge Centrifuge & Collect Solid cool->centrifuge wash_dmf Wash with DMF (3x) centrifuge->wash_dmf wash_meoh Wash with Methanol (3x) wash_dmf->wash_meoh activate Activate under Vacuum wash_meoh->activate end end activate->end Final Zr-BTC MOF Powder

Caption: Solvothermal synthesis workflow for Zr-BTC MOF.

reflux_workflow cluster_prep_reflux Preparation cluster_reaction_reflux Reaction cluster_workup_reflux Work-up & Activation start_reflux Dissolve Zr Salt and BTC in Solvent reflux Heat to Reflux with Stirring (Atmospheric Pressure) start_reflux->reflux cool_reflux Cool to Room Temp. reflux->cool_reflux collect_reflux Filter/Centrifuge & Collect Solid cool_reflux->collect_reflux wash_solvent Wash with Reaction Solvent collect_reflux->wash_solvent wash_exchange Solvent Exchange (e.g., Methanol) wash_solvent->wash_exchange activate_reflux Activate under Vacuum wash_exchange->activate_reflux end_reflux end_reflux activate_reflux->end_reflux Final Zr-BTC MOF Powder

Caption: Reflux synthesis workflow for Zr-BTC MOF.

Conclusion

Both solvothermal and reflux methods can be employed for the synthesis of Zr-BTC MOFs. The solvothermal route is well-documented and consistently yields materials with high crystallinity, which is often desirable for applications requiring well-defined pore structures. However, the reflux method presents a viable alternative that may be more suitable for large-scale production due to its operational simplicity and use of standard laboratory equipment. The optimal choice of synthesis method will depend on the specific requirements of the intended application, balancing the need for high crystallinity and surface area against considerations of scalability and process efficiency. Further optimization of the reflux method for Zr-BTC MOFs could potentially narrow the gap in material quality compared to the solvothermal approach.

References

Application Notes and Protocols for Benzene-1,3,5-tricarboxylate in Anode Material Fabrication for Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzene-1,3,5-tricarboxylate (BTC), also known as trimesic acid, is a versatile organic linker extensively utilized in the synthesis of metal-organic frameworks (MOFs). These crystalline porous materials are gaining significant attention as promising candidates for anode materials in lithium-ion batteries (LIBs). The inherent porosity of BTC-based MOFs can accommodate the volume changes that occur during lithium ion insertion and extraction, potentially leading to enhanced cycling stability. Furthermore, the metallic nodes and the organic linker can both participate in electrochemical reactions, offering the potential for high specific capacities. These application notes provide a summary of the performance of various BTC-based anode materials and detailed protocols for their synthesis, electrode fabrication, and electrochemical characterization.

Data Presentation: Electrochemical Performance of BTC-Based Anode Materials

The following table summarizes the key electrochemical performance metrics of various anode materials fabricated using this compound.

MaterialSynthesis MethodDischarge CapacityCoulombic EfficiencyCycling StabilityReference
5 wt% [Zn₃(BTC)₂·12H₂O] (MOF 1) modified graphiteSonochemical120.421 mAh/g97.28%Not specified[1][2][3]
[Li₃(BTC)(μ₂-H₂O)] (Complex 3)Not specified120 mAh/g (after 30 cycles)Not specifiedStable for 30 cycles[4][5]
[Li(H₂BTC)(H₂O)] (Complex 4)Not specified257 mAh/g (after 30 cycles)Not specifiedStable for 30 cycles[4][5]
CuO nanostructures from Cu-BTC MOFNot specified538 mAh/gNot specifiedStable for 40 cycles[2]
Li-Co-BTC (SNNU-73) as cathodeSolvothermal155.6 mAh/g @ 50 mA/gNearly 100%Stable for 50 cycles[6]

Experimental Protocols

Protocol 1: Synthesis of Zinc-based BTC MOF ([Zn₃(BTC)₂·12H₂O])

This protocol describes a sonochemical synthesis method for a zinc-based metal-organic framework using this compound as the organic linker.[1][2][3]

Materials:

Equipment:

  • Ultrasonic bath

  • Beakers and magnetic stir bars

  • Centrifuge and centrifuge tubes

  • Oven

Procedure:

  • Precursor Solution Preparation:

    • Dissolve zinc nitrate hexahydrate in a mixture of DMF, ethanol, and deionized water.

    • In a separate beaker, dissolve benzene-1,3,5-tricarboxylic acid in a similar solvent mixture.

  • Sonochemical Reaction:

    • Mix the two precursor solutions in a reaction vessel.

    • Place the reaction vessel in an ultrasonic bath and sonicate for a specified duration (e.g., 30-60 minutes) at room temperature.

  • Product Isolation and Purification:

    • After sonication, collect the resulting white precipitate by centrifugation.

    • Wash the product repeatedly with DMF and then with ethanol to remove unreacted precursors and solvent molecules trapped within the pores.

  • Drying:

    • Dry the purified MOF powder in an oven at a suitable temperature (e.g., 80-100 °C) overnight.

Protocol 2: Fabrication of a Coin Cell Anode

This protocol outlines the steps for preparing a working electrode (anode) and assembling a CR2032 coin cell for electrochemical testing.

Materials:

  • Synthesized BTC-based MOF active material

  • Conductive agent (e.g., Super P carbon black)

  • Binder (e.g., polyvinylidene fluoride (B91410) - PVDF)

  • Solvent (e.g., N-methyl-2-pyrrolidone - NMP)

  • Copper foil (current collector)

  • Lithium metal foil (counter and reference electrode)

  • Separator (e.g., Celgard 2400)

  • Electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC) (1:1 v/v))

Equipment:

  • Mortar and pestle or planetary ball mill

  • Slurry coater (e.g., doctor blade)

  • Vacuum oven

  • Coin cell crimper

  • Glovebox with an argon atmosphere

Procedure:

  • Slurry Preparation:

    • In a mortar or ball mill, thoroughly mix the synthesized BTC-based MOF active material, conductive agent, and PVDF binder in a specific weight ratio (e.g., 80:10:10).

    • Add NMP dropwise while continuing to mix until a homogeneous and viscous slurry is formed.

  • Electrode Coating:

    • Cast the prepared slurry onto a piece of copper foil using a doctor blade to ensure a uniform thickness.

  • Drying:

    • Dry the coated electrode in a vacuum oven at a specified temperature (e.g., 120 °C) for several hours to remove the NMP solvent.

  • Electrode Punching:

    • Punch out circular electrodes of a specific diameter (e.g., 12 mm) from the dried coated foil.

  • Coin Cell Assembly (inside a glovebox):

    • Place the punched anode at the bottom of the coin cell casing.

    • Add a few drops of electrolyte to wet the anode surface.

    • Place the separator on top of the anode.

    • Add more electrolyte to wet the separator.

    • Place the lithium metal counter electrode on top of the separator.

    • Add a spacer disk and a spring.

    • Place the top cap and crimp the coin cell to seal it.

Protocol 3: Electrochemical Characterization

This protocol details the common electrochemical tests performed to evaluate the performance of the fabricated anode.

Equipment:

  • Battery testing system (e.g., LAND CT2001A)

  • Electrochemical workstation with galvanostatic cycling and cyclic voltammetry capabilities

Procedure:

  • Resting:

    • Allow the assembled coin cell to rest for several hours (e.g., 12 hours) to ensure proper wetting of the electrode and separator with the electrolyte.

  • Cyclic Voltammetry (CV):

    • Perform CV scans at a slow scan rate (e.g., 0.1 mV/s) within a specific voltage window (e.g., 0.01-3.0 V vs. Li/Li⁺) for several cycles to investigate the electrochemical reactions.

  • Galvanostatic Cycling:

    • Charge and discharge the cell at a constant current density (e.g., 100 mA/g) within the same voltage window as the CV.

    • Record the charge and discharge capacities for a desired number of cycles to evaluate the specific capacity, coulombic efficiency, and cycling stability.

  • Rate Capability Test:

    • Cycle the cell at various current densities (e.g., from 0.1C to 5C, where 1C corresponds to a full discharge in one hour) to assess its performance under different power demands.

Visualizations

experimental_workflow cluster_synthesis Material Synthesis cluster_fabrication Anode Fabrication cluster_assembly Cell Assembly cluster_testing Electrochemical Testing s1 Precursor Solutions (Metal Salt + BTC Linker) s2 Synthesis (e.g., Sonochemical) s1->s2 s3 Purification & Drying s2->s3 f1 Slurry Preparation (Active Material, Carbon, Binder) s3->f1 f2 Electrode Coating (on Cu Foil) f1->f2 f3 Drying & Punching f2->f3 a1 Coin Cell Assembly (in Glovebox) f3->a1 t1 Cyclic Voltammetry a1->t1 t2 Galvanostatic Cycling t1->t2 t3 Rate Capability t2->t3

Caption: Experimental workflow from material synthesis to electrochemical testing.

logical_relationship cluster_properties Material Properties cluster_performance Electrochemical Performance p1 High Surface Area e2 Good Rate Capability p1->e2 Facilitates Electrolyte Access p2 Tunable Porosity e3 Enhanced Cycling Stability p2->e3 Accommodates Volume Changes p3 Redox-Active Metal Centers & Linker e1 High Specific Capacity p3->e1 Provides More Active Sites p4 Structural Stability p4->e3 Maintains Electrode Integrity e4 High Coulombic Efficiency p4->e4

Caption: Relationship between BTC-based material properties and performance.

References

Troubleshooting & Optimization

Technical Support Center: Crystallinity of Benzene-1,3,5-tricarboxylate-based MOFs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Benzene-1,3,5-tricarboxylate (BTC)-based Metal-Organic Frameworks (MOFs), with a focus on improving crystallinity.

Troubleshooting Guides

This section addresses specific issues that can arise during the synthesis of BTC-based MOFs, offering potential causes and solutions in a question-and-answer format.

Question 1: My synthesized MOF powder has poor crystallinity, as indicated by broad or weak peaks in the Powder X-ray Diffraction (PXRD) pattern. What are the likely causes and how can I improve it?

Answer:

Poor crystallinity in BTC-based MOFs is a common issue that can stem from several factors related to the synthesis conditions. The primary goal is to control the nucleation and growth rates to allow for the formation of well-ordered crystalline structures.

Potential Causes and Solutions:

  • Inappropriate Solvent System: The solvent plays a crucial role in the solubility of the metal salt and the organic linker, which in turn affects the kinetics of MOF formation.

    • Solution: For copper-based BTC MOFs like HKUST-1, a mixed solvent system of ethanol (B145695), N,N-dimethylformamide (DMF), and water in a 1:1:1 volume ratio is often effective. If using a water/ethanol system, ensure the ethanol content is at least 30% by volume, as pure water can hinder the formation of a crystalline product. For Ni-BTC MOFs, solvent mixtures of water/DMF or water/ethanol can be employed, with the addition of a base often enhancing crystallinity.

  • Suboptimal Reaction Temperature: The reaction temperature directly influences the kinetics of crystal nucleation and growth.

    • Solution: A systematic variation of the synthesis temperature is recommended. For many BTC-based MOFs, temperatures between 80°C and 120°C are a good starting point for solvothermal synthesis. Lower temperatures can slow down the kinetics, potentially leading to larger, more well-defined crystals, but may require longer reaction times. Conversely, higher temperatures can accelerate the reaction, but may also lead to the formation of smaller, less crystalline particles or even amorphous products.

  • Incorrect Reaction Time: The duration of the synthesis needs to be sufficient for the crystals to fully form and mature.

    • Solution: Optimize the reaction time in conjunction with the temperature. For instance, at 120°C, a reaction time of 12-24 hours is often sufficient for the synthesis of highly crystalline HKUST-1. Shorter reaction times may not allow for complete crystallization, while excessively long times can sometimes lead to the degradation of the MOF structure.

  • Rapid Nucleation and Crystal Growth: Uncontrolled, rapid precipitation of the MOF can lead to the formation of amorphous or poorly crystalline materials.

    • Solution: The introduction of a "modulator" can help to control the nucleation and growth process. Modulators are typically molecules that compete with the organic linker for coordination to the metal centers, thereby slowing down the formation of the MOF framework and promoting the growth of larger, more perfect crystals. Monocarboxylic acids, such as acetic acid, are commonly used as modulators in the synthesis of BTC-based MOFs. The concentration of the modulator is a critical parameter that needs to be optimized.

Question 2: The BET surface area of my synthesized BTC-based MOF is significantly lower than reported values. How can I increase the porosity?

Answer:

A low Brunauer-Emmett-Teller (BET) surface area is often indicative of poor crystallinity, the presence of impurities, or incomplete activation of the MOF.

Potential Causes and Solutions:

  • Poor Crystallinity: As discussed in the previous question, a poorly ordered crystalline structure will result in a lower accessible surface area.

    • Solution: Refer to the solutions for improving crystallinity, including optimizing the solvent system, temperature, reaction time, and using modulators.

  • Incomplete Removal of Solvents and Unreacted Precursors: Solvent molecules and unreacted starting materials can remain trapped within the pores of the MOF, blocking access for nitrogen gas during BET analysis.

    • Solution: A thorough activation process is crucial. This typically involves washing the as-synthesized MOF with a low-boiling-point solvent (e.g., methanol (B129727) or ethanol) to exchange the high-boiling-point synthesis solvent (e.g., DMF). Following the solvent exchange, the MOF should be heated under vacuum to remove the residual solvent molecules from the pores. A typical activation procedure for HKUST-1 involves heating at 150-200°C under vacuum for several hours.

  • Presence of Amorphous Impurities: The synthesis may have produced a mixture of crystalline MOF and amorphous byproducts.

    • Solution: Adjusting the synthesis conditions to favor the formation of the desired crystalline phase is necessary. This can involve fine-tuning the reactant concentrations, temperature, and reaction time.

Question 3: I am observing a wide particle size distribution in my synthesized MOF product. How can I achieve a more uniform particle size?

Answer:

A broad particle size distribution often arises from uncontrolled nucleation events occurring throughout the synthesis process.

Potential Causes and Solutions:

  • Inhomogeneous Reaction Mixture: Poor mixing of the metal salt and organic linker solutions can lead to localized areas of high supersaturation, resulting in multiple nucleation events.

    • Solution: Ensure thorough and rapid mixing of the precursor solutions at the start of the reaction.

  • Uncontrolled Nucleation Rate: A high rate of nucleation leads to the formation of many small crystals.

    • Solution: The use of modulators, as described previously, can help to control the nucleation rate. By capping the growing crystal surfaces, modulators can promote the growth of existing nuclei rather than the formation of new ones, leading to a narrower particle size distribution. Varying the concentration of the modulator can be used to tune the final particle size.

Frequently Asked Questions (FAQs)

Q1: What is the role of a modulator in MOF synthesis and how do I choose one?

A1: A modulator is a chemical additive that helps to control the size, morphology, and crystallinity of MOF crystals. It typically competes with the organic linker for coordination to the metal ions, which slows down the rate of framework assembly. This allows for the correction of defects and promotes the growth of larger, more ordered crystals. For BTC-based MOFs, monocarboxylic acids like acetic acid are common and effective modulators. The choice and concentration of the modulator are key experimental parameters that need to be optimized for a specific MOF system.

Q2: How does the solvent composition, specifically the water content, affect the crystallinity of Cu-BTC (HKUST-1)?

A2: The presence of water can have a significant impact on the synthesis of Cu-BTC. While some water is often necessary for the formation of the correct copper paddlewheel secondary building unit, excessive water can lead to the hydrolysis of the metal-linker bonds and the formation of less crystalline or amorphous phases. In a mixed ethanol/water solvent system, a higher ethanol content generally favors the formation of smaller, more crystalline nanoparticles.[1]

Q3: What is a typical activation procedure for a BTC-based MOF after synthesis?

A3: A typical activation procedure involves two main steps: solvent exchange and heating under vacuum. First, the as-synthesized MOF, which is often in a high-boiling-point solvent like DMF, is repeatedly washed with a more volatile solvent such as methanol or ethanol. This process exchanges the solvent molecules trapped within the pores. After the solvent exchange, the MOF is heated under a dynamic vacuum to remove the volatile solvent and any remaining guest molecules, thus opening up the porous network. The temperature and duration of heating depend on the thermal stability of the specific MOF. For HKUST-1, heating at 150-200°C for 4-12 hours is common.

Q4: Can the order of addition of reactants influence the final product's crystallinity?

A4: Yes, the order of addition can influence the initial stages of nucleation and growth. While solvothermal synthesis often involves mixing all reactants at the beginning, for some room-temperature syntheses, the dropwise addition of one precursor solution to another can provide better control over the initial supersaturation and lead to more uniform and crystalline products.

Data Presentation

The following tables summarize the quantitative effects of various synthesis parameters on the properties of BTC-based MOFs.

Table 1: Effect of Solvent and Base on the BET Surface Area of Ni-BTC MOF

Solvent System (v/v)Base AddedBET Surface Area (m²/g)
Water/DMFNH₄OH850
Water/DMFTMA780
Water/DMFPyridine650
Water/DMFNone620
Water/EthanolNone600

Data synthesized from multiple sources for illustrative purposes.

Table 2: Influence of Reaction Temperature and Time on the Crystallinity of a Generic BTC-based MOF

Temperature (°C)Reaction Time (h)Relative Crystallinity (%)Average Crystal Size (μm)
80248515
100129510
12012988
12024927
1406705

Relative crystallinity is estimated based on the intensity of the main XRD peak. Data is illustrative and will vary for specific MOF systems.

Experimental Protocols

Detailed Methodology for Solvothermal Synthesis of Highly Crystalline HKUST-1 (Cu-BTC)

This protocol provides a step-by-step guide for the synthesis of HKUST-1 with good crystallinity and high surface area.

Materials:

  • Copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O)

  • Benzene-1,3,5-tricarboxylic acid (H₃BTC)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (EtOH)

  • Deionized water (H₂O)

  • Methanol (for washing)

Procedure:

  • Preparation of Precursor Solutions:

    • Solution A: Dissolve 1.0 g of Cu(NO₃)₂·3H₂O in a mixture of 20 mL of DMF and 20 mL of ethanol.

    • Solution B: Dissolve 0.5 g of H₃BTC in a mixture of 20 mL of DMF and 20 mL of deionized water.

  • Mixing and Reaction:

    • In a suitable reaction vessel (e.g., a Teflon-lined autoclave), combine Solution A and Solution B.

    • Seal the vessel and place it in a preheated oven at 120°C for 24 hours.

  • Isolation and Washing:

    • After the reaction is complete, allow the vessel to cool down to room temperature.

    • Collect the blue crystalline product by centrifugation or filtration.

    • Wash the product thoroughly with DMF (3 x 20 mL) and then with methanol (3 x 20 mL) to remove unreacted precursors and the high-boiling-point solvent.

  • Activation:

    • Dry the washed product under vacuum at 150°C for 12 hours to activate the MOF and obtain a porous material.

Mandatory Visualization

experimental_workflow cluster_prep 1. Precursor Preparation cluster_synthesis 2. Solvothermal Synthesis cluster_purification 3. Purification cluster_activation 4. Activation p1 Dissolve Cu(NO₃)₂·3H₂O in DMF/Ethanol s1 Combine Precursor Solutions p1->s1 p2 Dissolve H₃BTC in DMF/H₂O p2->s1 s2 Heat in Autoclave (e.g., 120°C, 24h) s1->s2 u1 Cool to Room Temperature s2->u1 u2 Isolate Product (Centrifugation/Filtration) u1->u2 u3 Wash with DMF and Methanol u2->u3 a1 Dry under Vacuum (e.g., 150°C, 12h) u3->a1 a2 Highly Crystalline Porous MOF a1->a2 troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Poor Crystallinity (Broad/Weak PXRD Peaks) c1 Inappropriate Solvent System start->c1 c2 Suboptimal Temp./Time start->c2 c3 Rapid Nucleation start->c3 s1 Optimize Solvent Ratio (e.g., Ethanol/Water) c1->s1 s2 Systematically Vary Temperature & Time c2->s2 s3 Introduce Modulator (e.g., Acetic Acid) c3->s3 end_node Improved Crystallinity s1->end_node s2->end_node s3->end_node

References

Technical Support Center: Large-Scale Synthesis of Benzene-1,3,5-tricarboxylate MOFs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Benzene-1,3,5-tricarboxylate (BTC) Metal-Organic Frameworks (MOFs), such as HKUST-1 and MIL-96.

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up of BTC MOF synthesis.

Problem 1: Low Yield of HKUST-1 in Large-Scale Batch Synthesis

Q: We are experiencing significantly lower than expected yields of HKUST-1 in our scaled-up batch synthesis. What are the potential causes and how can we troubleshoot this?

A: Low yields in large-scale HKUST-1 synthesis can stem from several factors related to reaction kinetics and homogeneity.

  • Poor Mixing and Heat Transfer: In large reactors, inefficient stirring can lead to localized concentration gradients and temperature variations, hindering uniform nucleation and crystal growth.[1]

    • Solution: Ensure your reactor is equipped with an appropriate impeller and agitation speed to maintain a homogeneous reaction mixture. Baffles within the reactor can also improve mixing. Monitor the temperature at different points within the reactor to ensure uniformity.

  • Suboptimal Solvent Ratios: The solvent composition is critical for the dissolution of reactants and the formation of the desired MOF structure.

    • Solution: Re-evaluate the solvent ratios (e.g., ethanol (B145695)/DMF/water) for your specific reactor volume. Small-scale optimizations may not translate directly to large-scale production.

  • Incorrect pH: The deprotonation of the BTC linker is pH-dependent and crucial for framework formation.[2][3]

    • Solution: Monitor and control the pH of the reaction mixture. The addition of a modulator can help buffer the reaction and promote crystallization.[4][5]

  • Precursor Quality: The purity of the copper salt and BTC linker can impact the reaction yield.

    • Solution: Use high-purity precursors. Inconsistencies in precursor quality can lead to batch-to-batch variability.

Problem 2: Poor Crystallinity and Broad Particle Size Distribution in Bulk Cu-BTC Synthesis

Q: Our synthesized Cu-BTC MOF exhibits poor crystallinity and a wide particle size distribution. What factors influence this and how can we improve it?

A: Achieving high crystallinity and a narrow particle size distribution is crucial for consistent material performance. Several parameters can be adjusted:

  • Reaction Temperature and Time: These parameters directly influence nucleation and crystal growth rates.

    • Solution: A synthesis temperature between 80°C and 110°C for a duration of over 3 hours generally favors the formation of highly crystalline HKUST-1 with a high surface area.[6] Shorter reaction times may not be sufficient for complete crystallization in large volumes.

  • Modulator Concentration: Modulators, such as monocarboxylic acids, can control crystal growth and morphology.[4][5]

  • Stirring Rate: Continuous and uniform stirring promotes even heat and mass transfer, which is essential for controlled crystal growth.[1]

    • Solution: Optimize the stirring rate to ensure the reaction mixture is well-suspended without causing excessive shear forces that could lead to crystal defects.

  • Copper Salt Precursor: The choice of copper salt can affect the morphology and properties of the final product.[6]

    • Solution: Copper(II) nitrate (B79036) and copper(II) acetate are commonly used. The choice of precursor can influence particle size and surface morphology.[6]

Problem 3: Framework Collapse and Reduced Surface Area After Activation

Q: We are observing a significant reduction in the BET surface area of our BTC MOF after the activation process. What could be causing this and how can we prevent it?

A: The activation step, which involves removing solvent molecules from the pores, is critical and can lead to structural collapse if not performed correctly.

  • Capillary Forces during Solvent Evaporation: Rapid removal of high-surface-tension solvents can cause the pores to collapse.

    • Solution: Employ a solvent exchange step before final drying. Replace the high-boiling point synthesis solvent (e.g., DMF) with a low-boiling point, low-surface-tension solvent (e.g., ethanol, acetone). Subsequently, remove the volatile solvent under a gentle vacuum or by supercritical CO2 drying.

  • Incomplete Solvent Exchange: Residual high-boiling point solvent can still lead to pore collapse during heating.

    • Solution: Ensure the solvent exchange is complete by performing multiple washes with the new solvent over an adequate period.

  • Aggressive Activation Conditions: High temperatures and rapid vacuum application can damage the framework.

    • Solution: Use a stepwise heating ramp under vacuum to gently remove the solvent. The final activation temperature should be high enough to remove the solvent but not so high as to cause thermal decomposition of the MOF. For HKUST-1, a final drying temperature of around 150°C under vacuum is often employed.[7]

Frequently Asked Questions (FAQs)

Q1: What are the main economic drivers in the large-scale synthesis of BTC MOFs?

A1: The primary cost drivers are raw materials (metal salts and organic linkers), solvents, and energy consumption.[8][9][10][11] Solvothermal synthesis, a common lab-scale method, is often expensive at scale due to the large volumes of organic solvents required.[8][9][10] Alternative methods like liquid-assisted grinding (LAG) and aqueous synthesis can significantly reduce solvent usage and, therefore, the overall cost.[8][9][10]

Q2: How does the choice of solvent affect the synthesis of MIL-96?

A2: The solvent system plays a crucial role in determining the final structure and properties of MIL-96. For instance, in the chromium-based system, using a mixture of water and methanol (B129727) can lead to the formation of MIL-96(Cr), while using only water may result in MIL-100(Cr).[12][13] The polarity of the solvent can influence the growth of specific crystal planes, thereby affecting the morphology and particle size of the resulting MIL-96(Al).[14]

Q3: What are the advantages of continuous flow synthesis for large-scale MOF production?

A3: Continuous flow synthesis offers several advantages for scaling up MOF production, including:

  • Improved Heat and Mass Transfer: This leads to more uniform reaction conditions and better control over crystal size and morphology.[15]

  • Reduced Reaction Times: Reactions can often be completed in minutes rather than hours or days.[15][16]

  • Higher Space-Time Yields (STY): This metric, which represents the amount of product per unit volume of the reactor per day, is significantly higher in continuous flow systems, making them more economically viable.[15]

  • Enhanced Safety and Automation: Continuous flow systems can be more easily automated and offer better containment of potentially hazardous materials.

Q4: Can impurities from the synthesis process affect the performance of the MOF?

A4: Yes, impurities can have a significant impact on the properties and performance of the final MOF product. Common impurities include unreacted starting materials, byproducts such as copper oxides in Cu-BTC synthesis, and residual solvents.[2][17] These impurities can block pores, reduce the surface area, and affect the material's performance in applications like gas storage and catalysis. Thorough washing and activation procedures are essential to remove these impurities.

Data Presentation

Table 1: Impact of Synthesis Method on the Cost of HKUST-1 Production (2.5 Mkg/year)

Synthesis MethodPrecursor Cost ($/kg MOF)Solvent Cost ($/kg MOF)Manufacturing Cost ($/kg MOF)Total Cost ($/kg MOF)
Solvothermal (Baseline)$6.74$27.87Not specified$35 - $71
Liquid Assisted Grinding (LAG)$6.74Reduced by ~92.5%Not specified$13 - $36
Aqueous Synthesis$13.28Significantly ReducedNot specified$13 - $36

Data adapted from a techno-economic analysis, demonstrating the significant impact of solvent reduction on the final cost.[8][9][10]

Table 2: Influence of Copper(II) Salt Precursor on HKUST-1 Properties (DMF-free Solvothermal Synthesis)

Copper(II) Salt PrecursorYieldBET Surface Area (m²/g)Micropore Volume (cm³/g)Morphology
Copper(II) AcetateHighest5530.12Board-like
Copper(II) NitrateModerate>1000>0.4Not specified
Copper(II) SulfateLowest>1000>0.4Not specified
Copper(II) ChlorideNo Product---

Data highlights that the choice of precursor significantly affects the yield and textural properties of HKUST-1.[6]

Experimental Protocols

Detailed Methodology for Kilogram-Scale Synthesis of HKUST-1 (Solvent-Free)

This protocol is adapted from a scalable, solvent-free synthesis method.[7]

  • Reactant Preparation:

    • Combine 40 mmol of copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) and 22.22 mmol of 1,3,5-benzenetricarboxylic acid (BTC) in a mortar.

  • Grinding:

    • Manually grind the mixture at room temperature for approximately 10 minutes until a homogeneous powder is obtained.

  • Crystallization:

    • Transfer the resulting mixture to a 50 mL autoclave.

    • Heat the sealed autoclave at 80°C for 10 hours.

  • Cooling and Washing:

    • Allow the autoclave to cool to room temperature.

    • Treat the resulting blue solid with ethanol at 70°C for 2 hours to remove any unreacted precursors.

  • Activation:

    • Dry the washed solid under vacuum at 150°C for 12 hours to remove the ethanol and activate the MOF.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification & Activation reactant_prep Reactant Preparation (Cu Salt + BTC) grinding Manual Grinding (10 min, RT) reactant_prep->grinding crystallization Crystallization (80°C, 10h) grinding->crystallization cooling Cooling to RT crystallization->cooling washing Ethanol Wash (70°C, 2h) cooling->washing activation Vacuum Drying (150°C, 12h) washing->activation final_product Activated HKUST-1 activation->final_product

Caption: Experimental workflow for the large-scale, solvent-free synthesis of HKUST-1.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start Low Yield in Large-Scale Synthesis cause1 Poor Mixing & Heat Transfer start->cause1 cause2 Suboptimal Solvent Ratios start->cause2 cause3 Incorrect pH start->cause3 cause4 Precursor Impurity start->cause4 sol1 Optimize Agitation Monitor Temp. Uniformity cause1->sol1 sol2 Re-evaluate Solvent Composition for Scale cause2->sol2 sol3 Monitor & Control pH Use Modulators cause3->sol3 sol4 Use High-Purity Precursors cause4->sol4

Caption: Troubleshooting logic for addressing low yield in large-scale BTC MOF synthesis.

References

preventing pore collapse in Benzene-1,3,5-tricarboxylate MOFs upon solvent removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzene-1,3,5-tricarboxylate (BTC) based Metal-Organic Frameworks (MOFs), such as HKUST-1 and Basolite® C300. The focus is on preventing pore collapse during the critical solvent removal (activation) step to achieve optimal material performance.

Troubleshooting Guides

This section addresses specific issues encountered during the activation of BTC-MOFs.

Issue 1: Low Brunauer-Emmett-Teller (BET) Surface Area After Activation

Q1: My recently synthesized batch of HKUST-1 shows a very low BET surface area after thermal activation. What are the possible causes and how can I fix it?

A1: A low BET surface area is a common problem and often indicates either incomplete activation or partial to complete collapse of the framework structure.

Possible Causes:

  • Pore Collapse: The capillary forces exerted by the solvent during evaporation can be stronger than the structural integrity of the MOF, leading to a collapse of the porous network. This is especially true for solvents with high surface tension.[1][2][3][4][5][6]

  • Residual Solvent: High-boiling-point solvents used during synthesis (e.g., DMF, DMSO) may not be completely removed under standard thermal activation conditions, thus blocking the pores.[7][8]

  • Structural Degradation: The activation temperature might be too high, causing thermal decomposition of the MOF framework.

Troubleshooting Steps:

  • Optimize Activation Temperature: For HKUST-1, a typical thermal activation temperature is around 150°C under high vacuum for 12 hours.[9][10] Ensure your temperature is within the recommended range for your specific BTC-MOF.

  • Implement Solvent Exchange: Before thermal activation, exchange the high-boiling-point synthesis solvent with a more volatile solvent that has a lower surface tension, such as ethanol (B145695), methanol, or acetone.[11][12] This reduces the capillary forces during evaporation. A common procedure involves soaking the MOF in the new solvent for 2-3 days, with frequent solvent replacement.[13]

  • Consider Supercritical CO2 Drying: This technique is highly effective for activating delicate MOF structures.[12][14] It avoids the liquid-gas phase transition where capillary forces are strongest, thus preserving the framework's integrity.[14]

  • Characterize for Collapse: Use Powder X-ray Diffraction (PXRD) to check for loss of crystallinity, which is a strong indicator of framework collapse. Thermogravimetric Analysis (TGA) can help determine if residual solvent is present.

Issue 2: Change in Color of the MOF After Activation

Q2: My blue HKUST-1 powder turned a much darker blue or almost black after activation. What does this indicate?

A2: A color change from light blue to a darker blue is expected and typically indicates successful removal of solvent molecules from the copper centers.[15] The light blue color is characteristic of the hydrated or solvated state, while the darker blue signifies the activated, dehydrated state with open metal sites.

However, a change to a black or greenish color could indicate partial decomposition of the framework, possibly due to excessive heating during activation. It is advisable to verify the structural integrity using PXRD.

Frequently Asked Questions (FAQs)

Q1: What is "pore collapse" in MOFs and why does it happen during solvent removal?

A1: Pore collapse, also known as structural collapse, is the loss of the ordered, porous framework of a MOF, leading to a significant reduction in surface area and porosity.[1][2][3][4][6] During solvent removal by evaporation, strong capillary forces are generated at the liquid-vapor interface within the pores. If these forces exceed the mechanical stability of the MOF's framework, they can pull the structure in on itself, causing it to collapse. Solvents with high surface tension exacerbate this effect.[5]

Q2: What is the purpose of "activation" for a MOF?

A2: Activation is a critical step to make the porous network of a MOF accessible for applications like gas storage, catalysis, or drug delivery.[1][16][17] During synthesis, the pores are typically filled with solvent molecules. Activation removes these guest molecules, opening up the pores and exposing the active sites within the framework.[16][17]

Q3: Which solvent is best for the solvent exchange step before thermal activation?

A3: The ideal solvent for exchange should have a low boiling point and low surface tension to minimize capillary forces during evaporation.[5] Methanol and ethanol are commonly used and have been shown to be effective for Cu-BTC, leading to high surface areas.[11] For particularly sensitive MOFs, solvents with ultra-low surface tension like n-hexane or perfluoropentane can be beneficial.[5]

Q4: Is thermal activation always necessary after solvent exchange?

A4: Yes, after the solvent exchange, a final heating step under vacuum is required to remove the new, more volatile solvent from the pores to fully activate the MOF. The conditions for this final step will be milder than if you were trying to remove a high-boiling-point solvent directly.

Q5: What is supercritical CO2 drying and what are its advantages?

A5: Supercritical CO2 drying is an activation method that uses carbon dioxide in its supercritical state (where it has properties of both a liquid and a gas). The MOF is first soaked in a solvent miscible with liquid CO2 (like ethanol), which is then replaced by liquid CO2 under pressure. The system is then heated and pressurized beyond the critical point of CO2 (31.1 °C and 73.8 bar). The pressure is then slowly released, and the supercritical CO2 turns directly into a gas, avoiding the liquid-gas phase boundary and the associated destructive capillary forces.[12][14][18] This makes it an excellent method for activating fragile MOFs that are prone to collapse.[14][19]

Data Presentation

Table 1: Comparison of BET Surface Area of Cu-BTC (HKUST-1) After Different Activation Methods

Activation MethodSolvent UsedTemperature (°C)Time (h)Resulting BET Surface Area (m²/g)Reference
As-synthesized (unactivated)---~50-200[20]
Thermal Activation (in Ar)-240-759.4[20]
Thermal Activation (in O2)-240-385.6[20]
Thermal Activation (in H2)-240-2.0 (collapsed)[20]
Solvent Exchange & ThermalMethanol8081044[21]
Solvent Exchange & ThermalMethanol--up to 1615[11][22]
Solvent Exchange & ThermalEthanol--~1100-1300[11]
Solvent Exchange & ThermalAcetone--~1000-1200[11]
Solvent Exchange & ThermalDichloromethane--~900-1100[11]

Note: The exact surface area can vary depending on the specific synthesis conditions and the quality of the initial material.

Experimental Protocols

Protocol 1: Standard Thermal Activation

  • Place the as-synthesized MOF powder in a Schlenk flask or a similar vacuum-rated vessel.

  • Connect the flask to a high-vacuum line (~10⁻³ torr).

  • Slowly heat the sample to the target temperature (e.g., 150°C for HKUST-1) over 1-2 hours.

  • Hold the sample at the target temperature under dynamic vacuum for at least 12 hours.[9][10]

  • Allow the sample to cool to room temperature under vacuum before backfilling with an inert gas like nitrogen or argon.

  • Store the activated MOF in an inert atmosphere (e.g., in a glovebox) to prevent rehydration from ambient moisture.

Protocol 2: Solvent Exchange followed by Thermal Activation

  • After synthesis and initial washing, immerse the MOF powder in a volatile solvent with low surface tension (e.g., anhydrous ethanol or methanol).

  • Allow the MOF to soak for 24 hours.

  • Carefully decant the solvent and replenish with fresh solvent.

  • Repeat steps 2 and 3 at least three times to ensure complete exchange of the original synthesis solvent.

  • After the final wash, filter the MOF but do not dry it completely in air.

  • Transfer the solvent-wet MOF to a Schlenk flask and proceed with the thermal activation protocol described above (Protocol 1), adjusting the temperature if necessary for the new solvent.

Protocol 3: Supercritical CO2 Drying

  • Perform a solvent exchange (as in Protocol 2) into a solvent that is miscible with liquid CO2, such as ethanol.

  • Place the ethanol-soaked MOF into a high-pressure vessel of a supercritical dryer.

  • Fill the vessel with liquid CO2 and flush several times to replace the ethanol with liquid CO2.[18]

  • Once the ethanol is removed, seal the vessel and heat it to above the critical temperature of CO2 (e.g., 40°C).[18] The pressure will rise above the critical pressure (73.8 bar).

  • Hold under supercritical conditions for a period (e.g., 1-5 hours) to ensure all liquid is removed from the pores.[18]

  • Slowly vent the CO2 from the vessel while maintaining the temperature above the critical point. This slow depressurization is crucial to prevent structural damage.

  • Once at atmospheric pressure, the vessel can be cooled and the activated MOF can be recovered and stored under inert conditions.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_activation Activation cluster_thermal Direct Thermal Activation cluster_exchange Solvent Exchange Route cluster_scCO2 Supercritical CO2 Route synthesis Solvothermal Synthesis (e.g., in DMF/Ethanol/Water) washing Initial Washing (e.g., with DMF) synthesis->washing thermal_activation Heating under Vacuum (e.g., 150°C, 12h) washing->thermal_activation High risk of pore collapse solvent_exchange Solvent Exchange (e.g., with Ethanol) washing->solvent_exchange scCO2_exchange Solvent Exchange (to Ethanol) washing->scCO2_exchange collapsed_mof Collapsed MOF (Low Surface Area) thermal_activation->collapsed_mof thermal_after_exchange Mild Thermal Activation solvent_exchange->thermal_after_exchange activated_mof Activated MOF (High Surface Area) thermal_after_exchange->activated_mof scCO2_drying Supercritical CO2 Drying scCO2_exchange->scCO2_drying scCO2_drying->activated_mof

Caption: Experimental workflow for the synthesis and activation of BTC-MOFs.

troubleshooting_pore_collapse start Low BET Surface Area Observed check_pxrd Analyze with Powder XRD start->check_pxrd crystalline Crystalline Peaks Present check_pxrd->crystalline Yes amorphous Broad Peaks or Amorphous Halo check_pxrd->amorphous No check_tga Analyze with TGA no_mass_loss No Significant Mass Loss below Decomposition Temp. check_tga->no_mass_loss No mass_loss Significant Mass Loss Before Decomposition check_tga->mass_loss Yes crystalline->check_tga conclusion_collapse Conclusion: Pore Collapse Likely amorphous->conclusion_collapse no_mass_loss->conclusion_collapse conclusion_incomplete Conclusion: Incomplete Solvent Removal mass_loss->conclusion_incomplete solution_exchange Solution: Use Solvent Exchange with Low Surface Tension Solvent conclusion_collapse->solution_exchange solution_scco2 Solution: Use Supercritical CO2 Drying conclusion_collapse->solution_scco2 solution_optimize_temp Solution: Optimize Activation Temperature and Time conclusion_incomplete->solution_optimize_temp

References

optimizing reaction conditions for high yield of Benzene-1,3,5-tricarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for the high-yield synthesis of Benzene-1,3,5-tricarboxylate, also known as trimesic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound (trimesic acid) are the liquid-phase air oxidation of mesitylene (B46885) and the nitric acid oxidation of mesitylene. The liquid-phase air oxidation is a widely used industrial method due to its cost-effectiveness and potential for high yields.[1] Other methods include the reaction of benzene-1,3,5-tricarbonyl trichloride (B1173362) with appropriate reagents, though this is more common for producing derivatives like amides.[2][3]

Q2: I am experiencing low yields in the oxidation of mesitylene. What are the likely causes?

A2: Low yields in this synthesis can stem from several factors:

  • Suboptimal Catalyst Composition or Concentration: The ratio and amount of catalysts, such as cobalt and manganese salts, and promoters like bromide ions, are critical for reaction efficiency.[4][5]

  • Incorrect Reaction Temperature and Pressure: The oxidation of mesitylene is highly sensitive to temperature and pressure. Deviations from the optimal range can lead to incomplete conversion or the formation of byproducts.

  • Insufficient Reaction Time: The reaction may not have proceeded to completion.

  • Poor Air/Oxygen Mass Transfer: In liquid-phase air oxidation, inefficient mixing can limit the availability of the oxidant.

  • Presence of Impurities: Water or other impurities in the reactants or solvent can negatively impact catalyst activity.

Q3: How can I improve the purity of my final this compound product?

A3: Improving product purity involves several strategies:

  • Recrystallization: This is a common and effective method for purifying the crude product. Acetic acid or a mixture of ethanol (B145695) and water can be used as solvents.

  • Washing: Washing the filtered product with appropriate solvents can remove residual impurities.

  • Control of Reaction Conditions: Preventing the formation of byproducts in the first place is key. This can be achieved by tightly controlling reaction parameters. Common byproducts include partially oxidized intermediates like uvitic acid and mesitylenic acid.

  • Post-synthesis Treatment: In some cases, treatment with activated carbon can help to remove colored impurities.

Q4: What are the key safety precautions to consider during the synthesis of this compound?

A4: The synthesis, particularly through oxidation methods, involves hazards that require careful management:

  • Handling of Strong Oxidizing Agents: Nitric acid is highly corrosive and a strong oxidizer. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential.

  • High Pressure and Temperature: The air oxidation of mesitylene is often carried out at elevated temperatures and pressures, necessitating the use of appropriate reactor systems and safety measures to prevent ruptures or explosions.

  • Flammable Solvents: Acetic acid, a common solvent, is flammable. The reaction should be conducted in a well-ventilated area, away from ignition sources.

  • Byproduct Formation: The oxidation of mesitylene can produce volatile organic compounds and other hazardous byproducts. Proper ventilation and off-gas treatment are important.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low Yield Incomplete reaction- Increase reaction time. - Ensure proper mixing to improve contact between reactants and catalyst.
Suboptimal catalyst activity- Verify the correct catalyst and promoter concentrations. - Ensure the catalyst has not been deactivated by impurities.
Incorrect reaction temperature or pressure- Optimize the temperature and pressure according to established protocols. Gradual adjustments may be necessary.
Product Discoloration (Yellowish tint) Formation of byproducts at high temperatures- Lower the reaction temperature, though this may require a longer reaction time. - Employ a post-synthesis purification step, such as recrystallization with activated carbon.
Presence of metallic impurities from the reactor- Ensure the reactor is made of a non-corrosive material.
Inconsistent Results Variability in raw material quality- Use reactants and solvents of high purity. - Analyze raw materials for impurities before use.
Poor control over reaction parameters- Implement precise control over temperature, pressure, and stirring rate. - Ensure consistent heating and cooling profiles between batches.
Difficulty in Product Isolation Product is too soluble in the reaction mixture- Optimize the cooling and crystallization process. A slower cooling rate can promote the formation of larger, more easily filterable crystals. - Consider adding an anti-solvent to induce precipitation.
Fine crystals that are difficult to filter- Adjust the crystallization conditions (e.g., solvent, temperature profile) to encourage larger crystal growth.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the synthesis of this compound and its derivatives.

Table 1: Liquid-Phase Air Oxidation of Mesitylene to this compound

Catalyst System Temperature (°C) Pressure (MPa) Reaction Time (h) Yield (%)
Cobalt Acetate, Manganese Acetate, Sodium Bromide2002.0182.23
Cobalt Acetate, Sodium Bromide, Sodium Acetate95Atmospheric4.543.56

Note: Yields can vary significantly based on the specific molar ratios of reactants and catalysts.

Table 2: Synthesis of Benzene-1,3,5-tricarboxamides from Benzene-1,3,5-tricarbonyl chloride

Reaction Conditions Reaction Time (min) Yield (%)
Solvent-free, room temperature5-10>90

Experimental Protocols

Protocol 1: High-Yield Synthesis of this compound via Liquid-Phase Air Oxidation of Mesitylene

This protocol is based on a high-yield method described in the literature.

Materials:

  • Mesitylene

  • Glacial Acetic Acid

  • Cobalt Acetate

  • Manganese Acetate

  • Sodium Bromide

  • High-pressure reactor equipped with a stirrer, gas inlet, and temperature and pressure controls

Procedure:

  • Charge the high-pressure reactor with mesitylene and glacial acetic acid in a 1:15 mass ratio.

  • Add the catalyst system consisting of cobalt acetate, manganese acetate, and sodium bromide. The molar ratio of Co:Mn:Br should be approximately 8:3:3, with the molar ratio of Co to mesitylene around 13:1000.

  • Seal the reactor and begin stirring.

  • Heat the reaction mixture to 200°C and pressurize with air to 2.0 MPa.

  • Maintain these conditions for 60 minutes.

  • After the reaction is complete, cool the reactor to room temperature and carefully depressurize.

  • The product will precipitate out of the solution upon cooling.

  • Collect the solid product by filtration and wash with fresh acetic acid.

  • Dry the product under vacuum to obtain this compound.

Protocol 2: Solvent-Free Synthesis of Chiral Benzene-1,3,5-tricarboxamides

This protocol provides a rapid and high-yield method for synthesizing amide derivatives.[2][3]

Materials:

  • Benzene-1,3,5-tricarbonyl trichloride

  • Optically pure primary amine

  • Hexane (B92381)

  • Diethyl ether

Procedure:

  • In a round-bottom flask at room temperature, thoroughly mix 1 mmol of benzene-1,3,5-tricarbonyl trichloride with 3 mmol of the optically active primary amine.

  • Stir the mixture vigorously for 5-10 minutes. The reaction progress can be monitored by thin-layer chromatography.

  • A white solid will form during the reaction.

  • Filter the resulting solid and wash with hexane and diethyl ether.

  • Allow the product to air dry.

Process Optimization Workflow

The following diagram illustrates a logical workflow for optimizing the reaction conditions for the synthesis of this compound.

OptimizationWorkflow Start Define Target Yield and Purity SelectMethod Select Synthesis Method (e.g., Mesitylene Oxidation) Start->SelectMethod InitialExp Perform Initial Experiment (Literature Conditions) SelectMethod->InitialExp Analyze Analyze Yield and Purity (e.g., HPLC, NMR) InitialExp->Analyze OptimizeCatalyst Optimize Catalyst System (Ratio and Loading) Analyze->OptimizeCatalyst Yield Below Target OptimizeTemp Optimize Temperature Analyze->OptimizeTemp Yield Below Target OptimizePressure Optimize Pressure Analyze->OptimizePressure Yield Below Target OptimizeTime Optimize Reaction Time Analyze->OptimizeTime Yield Below Target CheckPurity Purity Meets Target? Analyze->CheckPurity Yield Meets Target Troubleshoot Troubleshoot (See Guide) Analyze->Troubleshoot Unexpected Results OptimizeCatalyst->Analyze OptimizeTemp->Analyze OptimizePressure->Analyze OptimizeTime->Analyze Purify Develop Purification Protocol (Recrystallization, etc.) CheckPurity->Purify No FinalProtocol Finalized High-Yield Protocol CheckPurity->FinalProtocol Yes Purify->FinalProtocol Troubleshoot->SelectMethod

Caption: A logical workflow for optimizing the synthesis of this compound.

References

Technical Support Center: Synthesis of Benzene-1,3,5-tricarboxylate-based MOFs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Benzene-1,3,5-tricarboxylate-based Metal-Organic Frameworks (MOFs).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and activation of this compound-based MOFs, such as HKUST-1.

Q1: My powdered X-ray diffraction (PXRD) pattern shows broad peaks, indicating low crystallinity. What could be the cause and how can I improve it?

A1: Low crystallinity in MOFs can stem from several factors, including rapid nucleation, inappropriate solvent systems, or non-optimal reaction temperatures.[1][2]

Troubleshooting Steps:

  • Optimize Reaction Temperature: The reaction temperature significantly influences crystal growth. A systematic variation of the synthesis temperature can help identify the optimal condition for high crystallinity. For instance, the synthesis of HKUST-1 is often successful at temperatures between 80 to 120°C.[3]

  • Adjust Solvent Composition: The solvent system plays a crucial role in the solubility of the metal salt and the organic linker, which in turn affects the nucleation and growth of MOF crystals.[4] For HKUST-1, solvent mixtures of ethanol (B145695), DMF, and water are commonly used. Experimenting with the ratios of these solvents can improve crystallinity.[5]

  • Introduce a Modulator: The addition of a modulator, such as a monocarboxylic acid (e.g., acetic acid), can compete with the linker for coordination to the metal center, slowing down the crystallization process and leading to more ordered, larger crystals.[6] The concentration of the modulator is a critical parameter to optimize.

  • Increase Reaction Time: Extending the reaction time can allow for the slow growth of larger, more crystalline particles. However, excessively long reaction times might lead to the formation of less stable phases.

  • Utilize a Seeding Method: Introducing a small quantity of pre-synthesized, highly crystalline MOF particles (seeds) into the reaction mixture can promote the growth of a crystalline product.[7]

Q2: The Brunauer-Emmett-Teller (BET) surface area of my synthesized MOF is significantly lower than expected. What are the possible reasons and solutions?

A2: A low BET surface area often indicates pore blockage, framework collapse, or the presence of impurities.[8][9]

Troubleshooting Steps:

  • Ensure Complete Activation: The pores of as-synthesized MOFs are typically filled with solvent molecules. An incomplete activation process, where these solvent molecules are not fully removed, will result in a low surface area. Activation is usually performed by heating the sample under vacuum.[10] For HKUST-1, activation at temperatures around 150°C is common.

  • Prevent Framework Collapse: Some MOF structures are prone to collapse upon removal of the guest solvent molecules, especially those with large pores.[11][12] To prevent this, a solvent exchange with a lower-boiling-point solvent (e.g., ethanol or acetone) can be performed before vacuum drying.[13] Supercritical CO2 drying is another effective method to preserve the framework integrity.[11][12]

  • Optimize Synthesis Conditions: The choice of solvent and the presence of modulators can influence the formation of defects, which in turn can affect the porosity. For example, a solvent-free synthesis of HKUST-1 has been shown to produce a high surface area.[10]

  • Check for Impurities: The presence of unreacted starting materials or amorphous byproducts can block the pores of the MOF. Thorough washing of the product after synthesis is crucial.

Q3: My MOF sample shows poor stability, especially in the presence of moisture. How can I improve its stability?

A3: The stability of many MOFs, particularly copper-based ones like HKUST-1, is a significant challenge, as they can be susceptible to degradation by water.[14]

Troubleshooting Steps:

  • Post-Synthetic Modification: The surface of the MOF can be functionalized to enhance its hydrophobicity and, consequently, its water stability. For instance, modifying HKUST-1 with stearic acid has been shown to improve its stability in aqueous solutions.[15][16]

  • Composite Material Formation: Incorporating the MOF into a hydrophobic polymer matrix can protect it from water.

  • Solvent Selection: While water is often used in the synthesis of HKUST-1, its presence can also contribute to instability. Using a less polar solvent system might be beneficial, although this can affect other properties like crystallinity.

Q4: The yield of my MOF synthesis is consistently low. What factors could be contributing to this?

A4: Low yields can be due to incomplete reaction, formation of soluble side products, or loss of product during workup.

Troubleshooting Steps:

  • Optimize Reactant Ratios: The molar ratio of the metal salt to the organic linker is a critical parameter. A systematic variation of this ratio can help maximize the product yield.

  • Adjust pH: The pH of the reaction mixture can influence the deprotonation of the carboxylic acid groups on the linker and the coordination to the metal ions.

  • Control Nucleation and Growth: As with improving crystallinity, controlling the rate of reaction through temperature and modulators can also impact the overall yield of the desired crystalline product.

  • Careful Product Isolation: Ensure that the product is completely precipitated before filtration or centrifugation. Washing steps should be performed with appropriate solvents to avoid dissolving the product.

Data Presentation

The following tables summarize the effect of various synthesis parameters on the properties of this compound-based MOFs, primarily focusing on HKUST-1 as a representative example.

Table 1: Effect of Solvent on HKUST-1 Properties

Metal SourceSolvent System (v/v/v)Temperature (°C)Time (h)BET Surface Area (m²/g)
Cu(NO₃)₂·3H₂OEthanol:DMF:Water (1:1:1)10010~1010[5]
Cu(NO₃)₂·3H₂OEthanol:DMF (1:1) with H₂O373 K (100°C)101352[10]
Cu(NO₃)₂·2.5H₂OEthanol:Water (1:1) with Acetic AcidRoom Temp27.2-
Cu MonolithEthanol:Water with Nitric Acid373 K (100°C)100Comparable to commercial HKUST-1[17]

Table 2: Effect of Modulator on HKUST-1 Synthesis

Metal SourceLigandModulatorModulator Conc.SolventTemperature (°C)Effect on Crystallinity/Morphology
Cu(NO₃)₂·2.5H₂OH₃BTCAcetic Acid5% v/vEthanol:Water (1:1)Room TempMaintains octahedron morphology[6]
Cu(II) saltH₃BTCWaterVariedEthanol-Improves crystallinity and reduces defect density in thin films[18]
Cu(NO₃)₂H₃BTCBenzoic Acid---Introduces defects leading to hierarchical porosity[19]

Experimental Protocols

Detailed Methodology for HKUST-1 Synthesis (Solvothermal Method)

This protocol is a representative example for the synthesis of HKUST-1.

Materials:

  • Copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O)

  • Benzene-1,3,5-tricarboxylic acid (H₃BTC)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

Procedure:

  • Solution A: Dissolve a specific amount of Cu(NO₃)₂·3H₂O in a mixture of DMF and deionized water.

  • Solution B: Dissolve a stoichiometric amount of H₃BTC in a mixture of DMF and ethanol.

  • Mixing: Slowly add Solution B to Solution A while stirring continuously.

  • Reaction: Transfer the resulting mixture to a Teflon-lined autoclave and heat it in an oven at a specific temperature (e.g., 100°C) for a designated period (e.g., 10-24 hours).[5][10]

  • Cooling and Isolation: After the reaction is complete, allow the autoclave to cool down to room temperature. The blue crystalline product is then isolated by filtration or centrifugation.

  • Washing: Wash the collected solid thoroughly with DMF and then with ethanol to remove any unreacted starting materials and solvent trapped in the pores.

  • Activation: Dry the purified product under vacuum at an elevated temperature (e.g., 150°C) for several hours to remove the solvent molecules from the pores and activate the MOF.[10]

Mandatory Visualization

Diagram 1: General Workflow for MOF Synthesis and Characterization

MOF_Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Reactants (Metal Salt + Linker) reaction Solvothermal Reaction start->reaction solvent Solvent System solvent->reaction purification Purification (Washing) reaction->purification activation Activation (Heating under Vacuum) purification->activation pxrd PXRD (Crystallinity) activation->pxrd Analyze bet Gas Sorption (Surface Area, Porosity) activation->bet Analyze tga TGA (Thermal Stability) activation->tga Analyze sem SEM (Morphology) activation->sem Analyze

Caption: A typical workflow for the synthesis and characterization of MOFs.

Diagram 2: Logical Relationship of Troubleshooting Low Crystallinity

Troubleshooting_Crystallinity cluster_causes Potential Causes cluster_solutions Solutions problem Low Crystallinity (Broad PXRD Peaks) cause1 Rapid Nucleation problem->cause1 cause2 Suboptimal Temperature problem->cause2 cause3 Inappropriate Solvent problem->cause3 solution1 Add Modulator cause1->solution1 solution4 Increase Reaction Time cause1->solution4 solution2 Optimize Temperature cause2->solution2 solution3 Adjust Solvent Ratio cause3->solution3

Caption: Troubleshooting logic for addressing low crystallinity in MOF synthesis.

Diagram 3: Schematic of Common Defects in this compound-based MOFs

MOF_Defects cluster_ideal Ideal Structure cluster_defects Defective Structures cluster_missing_linker Missing Linker Defect cluster_missing_cluster Missing Cluster Defect m1 Metal Cluster l1 Linker m1->l1 m2 Metal Cluster l1->m2 l2 Linker m2->l2 m3 Metal Cluster m4 Metal Cluster m3->m4 Missing Linker l3 Linker missing_cluster l3->missing_cluster l4 Linker missing_cluster->l4

Caption: Illustration of missing linker and missing cluster defects in MOFs.

References

Technical Support Center: Enhancing the Thermal Stability of Benzene-1,3,5-tricarboxylate (BTC) Linkers in Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzene-1,3,5-tricarboxylate (BTC) linkers, particularly within the context of metal-organic frameworks (MOFs) like HKUST-1 (Cu-BTC).

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments related to the thermal stability of BTC-based MOFs.

Issue 1: My Cu-BTC (HKUST-1) MOF is decomposing at a lower temperature than expected.

Possible Causes and Solutions:

  • Incomplete Solvent Removal: Residual solvent molecules within the pores can lower the decomposition temperature.

    • Troubleshooting Step 1: Optimize Activation. Ensure your activation (solvent removal) process is complete. This typically involves heating the MOF under vacuum. For Cu-BTC, activation is often performed at 120°C under vacuum for 16 hours.[1] Monitor the weight loss during activation using thermogravimetric analysis (TGA) to confirm the removal of all guest molecules. The TGA curve should show an initial weight loss corresponding to solvent removal, followed by a plateau indicating a stable, solvent-free framework before the final decomposition.[2][3][4][5]

    • Troubleshooting Step 2: Verify with TGA. Run a TGA experiment on your activated sample in an inert atmosphere (e.g., nitrogen). For a stable Cu-BTC, you should observe a plateau up to around 300-350°C before the framework collapses.[3][6]

  • Presence of Moisture: Cu-BTC is known to have poor hydrothermal stability.[1][7][8] Water molecules can coordinate to the open metal sites, weakening the metal-linker bonds and leading to premature decomposition.[9][10][11]

    • Troubleshooting Step 1: Handle and Store Under Inert Conditions. Minimize exposure of your sample to atmospheric moisture. Handle samples in a glovebox or use Schlenk line techniques. Store the activated MOF in a desiccator or under an inert atmosphere.

    • Troubleshooting Step 2: Post-Synthetic Modification (PSM) for Hydrophobicity. To improve hydrothermal stability, consider post-synthetic modifications that protect the open metal sites. One effective method is doping with glycine (B1666218).[1][7][8][12][13] This process involves stirring the Cu-BTC MOF in a solution of glycine in ethanol (B145695). The glycine molecules coordinate to the open copper sites, shielding them from water.[1][7] Another approach is the incorporation of hydrophobic materials like graphite (B72142) oxide.[14]

Issue 2: I am trying to functionalize my BTC linker to improve thermal stability, but the synthesis is failing or the resulting MOF has poor crystallinity.

Possible Causes and Solutions:

  • Steric Hindrance: The functional group you are adding to the BTC linker may be too bulky, preventing the proper formation of the MOF structure.

    • Troubleshooting Step 1: Choose Smaller Functional Groups. If possible, opt for smaller functional groups that are less likely to cause steric hindrance.

    • Troubleshooting Step 2: Modify Synthesis Conditions. Adjust the solvothermal synthesis conditions (e.g., temperature, time, solvent system) to facilitate the formation of the desired framework. Sometimes, using a modulator like benzoic acid during synthesis can help control crystal growth.[15]

  • Incompatible Reaction Conditions: The conditions required for the functionalization of the BTC linker might be too harsh, leading to the degradation of the linker itself.

    • Troubleshooting Step 1: Milder Reaction Conditions. Explore alternative synthetic routes to functionalize the BTC linker that employ milder conditions.

    • Troubleshooting Step 2: Post-Synthetic Modification. Instead of pre-functionalizing the linker, synthesize the MOF with a BTC linker that has a reactive group (e.g., an amino group) and then perform the desired functionalization on the intact framework.[16]

Frequently Asked Questions (FAQs)

Q1: What is the typical thermal decomposition temperature of Cu-BTC (HKUST-1)?

A1: The thermal stability of Cu-BTC (HKUST-1) is generally reported to be up to around 300-350°C in an inert atmosphere.[3][6][17] The initial weight loss observed at lower temperatures (around 100°C) is typically due to the removal of adsorbed water and solvent molecules.[2][3][4] The major framework decomposition occurs above 300°C.[5]

Q2: How can I improve the thermal and hydrothermal stability of my BTC-based MOF?

A2: Several strategies can be employed:

  • Post-Synthetic Modification (PSM): This is a common and effective method.

    • Doping with coordinating molecules: Molecules like glycine can be introduced to saturate the open metal sites, protecting them from attack by water molecules and thus improving hydrothermal stability.[1][7][8]

    • Incorporating hydrophobic species: Composites with materials like graphite oxide can create a more hydrophobic environment around the metal centers, enhancing stability.[14]

  • Linker Functionalization: Introducing hydrophobic functional groups (e.g., alkyl groups) onto the BTC linker can reduce the MOF's affinity for water.

  • Mixed-Metal Synthesis: Creating bimetallic MOFs, for instance by partially substituting copper with other metals like iron, can enhance hydrostability.[18]

Q3: What is the mechanism of thermal and hydrothermal decomposition in Cu-BTC?

A3: The decomposition of Cu-BTC, particularly in the presence of water, is primarily initiated at the open metal sites (OMSs) of the copper paddlewheel units. Water molecules have a high affinity for these sites. Their coordination to the copper centers can lead to the displacement of the BTC linkers, ultimately causing the collapse of the framework structure.[1][7][9][10][11]

Q4: How do I perform a glycine-doping post-synthetic modification on Cu-BTC?

A4: A general procedure involves dissolving glycine in ethanol at an elevated temperature (e.g., 50°C) and then adding the synthesized Cu-BTC MOF to the solution. The mixture is stirred for an extended period (e.g., 24 hours) to allow the glycine to coordinate to the copper centers. The resulting glycine-doped MOF is then washed with ethanol and activated under vacuum.[1]

Quantitative Data Summary

Table 1: Effect of Glycine Doping on Water Uptake in Cu-BTC at 50°C

MaterialGlycine Loading (wt%)Water Uptake Reduction (approx.)
Gly-CuBTC2850%

Data sourced from dynamic water vapor adsorption experiments, indicating improved hydrothermal stability.[1][7]

Table 2: Thermal Decomposition Data for Cu-BTC and its Composites

MaterialAtmosphereKey Decomposition Stage (°C)
As-synthesized Cu-BTCNitrogen> 350
SWCNT@HKUST-1 (5 wt%)-BTC decomposition from 373K to 500K (100°C to 227°C)
Cu-BTCAir285 - 335

[3][4][19]

Experimental Protocols

Protocol 1: Post-Synthetic Modification of Cu-BTC with Glycine

  • Preparation of Glycine Solution: Fully grind crystalline glycine. Dissolve the ground glycine in ethanol at 50°C to create a molecular glycine solution. The amount of glycine should be calculated based on the desired weight percentage loading in the final product (e.g., 28 wt% for full saturation of open metal sites).[1]

  • Doping Procedure: Add the pre-synthesized Cu-BTC MOF to the molecular glycine solution in ethanol.

  • Reaction: Stir the mixture for 24 hours at 50°C.[1]

  • Washing: After 24 hours, wash the resulting solid with 60 mL of ethanol.

  • Activation: Activate the glycine-doped Cu-BTC (Gly-CuBTC) at 120°C under vacuum for 16 hours to remove any residual solvent.[1]

Protocol 2: Thermal Gravimetric Analysis (TGA) for Thermal Stability Assessment

  • Sample Preparation: Place a small amount (typically 3-5 mg) of the activated MOF sample into a TGA crucible.[2]

  • Instrument Setup:

    • Purge the TGA instrument with a high-purity inert gas (e.g., nitrogen or helium) at a constant flow rate (e.g., 50-80 mL/min).[2][3]

    • Set the temperature program to ramp from room temperature to a final temperature (e.g., 600°C) at a controlled heating rate (e.g., 5°C/min).[2][3]

  • Data Acquisition: Record the sample weight as a function of temperature.

  • Data Analysis: Analyze the resulting TGA curve to identify the temperatures at which significant weight loss occurs. The onset of the major weight loss after the initial solvent removal plateau indicates the decomposition temperature of the MOF framework.

Visualizations

experimental_workflow cluster_synthesis MOF Synthesis cluster_psm Post-Synthetic Modification cluster_activation Activation cluster_analysis Analysis synthesis Synthesize Cu-BTC (HKUST-1) prepare_glycine Prepare Glycine Solution in Ethanol doping Stir Cu-BTC in Glycine Solution (24h, 50°C) synthesis->doping prepare_glycine->doping wash Wash with Ethanol doping->wash activate Activate under Vacuum (120°C, 16h) wash->activate tga Thermal Gravimetric Analysis (TGA) activate->tga

Caption: Workflow for enhancing Cu-BTC thermal stability via glycine doping.

troubleshooting_workflow start Issue: MOF Decomposes at Low Temperature check_activation Is activation complete? start->check_activation check_moisture Is sample exposed to moisture? check_activation->check_moisture Yes optimize_activation Optimize activation (T, time, vacuum) check_activation->optimize_activation No handle_inert Handle and store under inert conditions check_moisture->handle_inert No psm Consider Post-Synthetic Modification (PSM) for hydrophobicity check_moisture->psm Yes end_ok Problem Resolved optimize_activation->end_ok handle_inert->end_ok psm->end_ok

Caption: Troubleshooting logic for premature MOF decomposition.

References

overcoming solubility issues of Benzene-1,3,5-tricarboxylic acid during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered during the synthesis of Benzene-1,3,5-tricarboxylic acid (Trimesic acid).

Troubleshooting Guides

Issue: Premature Precipitation of Product During Reaction

Q1: My product is crashing out of the reaction mixture before the synthesis is complete. What can I do?

A1: Premature precipitation of trimesic acid during synthesis is a common issue stemming from its low solubility in many organic solvents. Here are several strategies to address this:

  • Solvent System Modification: The choice of solvent is critical. Trimesic acid exhibits higher solubility in polar aprotic solvents.

    • Consider switching to or increasing the proportion of a high-solubility solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or N,N-Dimethylacetamide (DMAc).[1]

    • For reactions in less polar solvents, the addition of a co-solvent can enhance the solubility of the product.

  • Temperature Adjustment: The solubility of trimesic acid is temperature-dependent, increasing with higher temperatures.[2][3]

    • Carefully increasing the reaction temperature, while ensuring it does not negatively impact your reaction kinetics or lead to side products, can help keep the product in solution.

  • Concentration Control: High concentrations of reactants can lead to the product concentration exceeding its solubility limit.

    • Running the reaction at a lower concentration may prevent premature precipitation.

Issue: Formation of an Unmanageable Solid Mass During Workup

Q2: Upon acidification to precipitate my trimesic acid, a large, difficult-to-filter solid mass formed. How can I obtain a fine precipitate?

A2: This is a classic challenge related to the rapid crystallization of trimesic acid upon protonation of its carboxylate salt. To achieve a more manageable, crystalline solid, consider the following:

  • Controlled Acidification: The rate of pH change is crucial.

    • Instead of a rapid addition of a strong acid, perform a slow, dropwise addition of the acid while vigorously stirring the solution. This promotes the formation of smaller, more uniform crystals.

    • Using a weaker acid, such as citric acid, for the initial pH adjustment can also lead to more controlled precipitation.[4]

  • Temperature of Precipitation: Performing the precipitation at a controlled temperature can influence crystal size and morphology.

    • Cooling the solution slowly after acidification can encourage the growth of larger, more easily filterable crystals. Conversely, crash cooling can sometimes lead to very fine particles that are difficult to filter. Experiment with different cooling profiles to find the optimal condition for your setup.

  • Solvent Composition During Precipitation: The solvent environment at the point of precipitation matters.

    • The presence of a co-solvent, such as ethanol (B145695) or acetone, in the aqueous solution can modify the crystal habit of the precipitating trimesic acid.[5]

Frequently Asked Questions (FAQs)

Q3: What are the best solvents for dissolving Benzene-1,3,5-tricarboxylic acid?

A3: Benzene-1,3,5-tricarboxylic acid has limited solubility in water and non-polar organic solvents. For effective dissolution, polar aprotic solvents are recommended. The table below summarizes the solubility in common laboratory solvents.[1][6][7]

Q4: How does pH affect the solubility of trimesic acid?

A4: The solubility of trimesic acid is highly dependent on pH. As a tricarboxylic acid, it can be deprotonated to form carboxylate salts.[8]

  • In acidic to neutral conditions (low pH): The carboxylic acid groups are protonated, and the molecule is in its less soluble neutral form.

  • In basic conditions (high pH): The carboxylic acid groups are deprotonated to form the trimesate anion, which is significantly more soluble in aqueous solutions due to its ionic nature. This principle is often used during the workup of synthesis reactions, where the product is dissolved in a basic aqueous solution and then precipitated by acidification.[4]

Q5: Can I use a mixed solvent system for the synthesis and purification?

A5: Yes, mixed solvent systems are often employed to manage the solubility of trimesic acid. For instance, in the synthesis of metal-organic frameworks (MOFs), a mixture of DMF and ethanol or water is common.[9] During purification by recrystallization, a two-solvent system can be effective. A common approach is to dissolve the crude trimesic acid in a solvent in which it is highly soluble (e.g., DMF or DMSO) and then add an anti-solvent (a solvent in which it is poorly soluble, e.g., water or a non-polar solvent) to induce crystallization.[2][10]

Data Presentation

Table 1: Solubility of Benzene-1,3,5-tricarboxylic Acid in Various Solvents

SolventSolubility (mg/mL)Temperature (°C)Reference
Dimethyl sulfoxide (DMSO)~ 25Room Temperature[1]
Dimethylformamide (DMF)~ 25Room Temperature[1]
Ethanol~ 0.2Room Temperature[1]
MethanolHigher than ethanol25-87[3]
WaterSparingly solubleRoom Temperature[1]
Acetic AcidModerately soluble (hot)Elevated[11]

Experimental Protocols

Protocol 1: Purification of Crude Trimesic Acid by pH Modulation

  • Dissolution in Base: Suspend the crude trimesic acid in deionized water. Add a 1M solution of sodium hydroxide (B78521) (NaOH) dropwise while stirring until the solid completely dissolves. The pH of the solution should be basic.

  • Filtration: If any insoluble impurities are present, filter the basic solution to remove them.

  • Precipitation with Acid: Cool the clear filtrate in an ice bath. Slowly add a 1M solution of hydrochloric acid (HCl) or citric acid dropwise with vigorous stirring.[4] Monitor the pH. Trimesic acid will begin to precipitate as the solution becomes acidic. Continue adding acid until the precipitation is complete (typically pH 1-2).

  • Isolation and Washing: Collect the precipitated trimesic acid by vacuum filtration. Wash the filter cake with cold deionized water to remove any remaining salts.

  • Drying: Dry the purified trimesic acid in a vacuum oven at an appropriate temperature.

Visualizations

experimental_workflow cluster_dissolution Dissolution in Base cluster_filtration Purification cluster_precipitation Precipitation cluster_isolation Isolation crude_tma Crude Trimesic Acid dissolve Add 1M NaOH (aq) Stir until dissolved crude_tma->dissolve filter_impurities Filter insoluble impurities dissolve->filter_impurities acidify Slowly add 1M HCl (aq) with vigorous stirring filter_impurities->acidify filter_product Vacuum filter acidify->filter_product wash Wash with cold DI water filter_product->wash dry Dry under vacuum wash->dry pure_tma pure_tma dry->pure_tma Pure Trimesic Acid

Caption: Workflow for the purification of trimesic acid via pH modulation.

troubleshooting_logic start Premature Precipitation Occurs q_solvent Is the solvent optimal? start->q_solvent a_solvent_yes Yes q_solvent->a_solvent_yes a_solvent_no No q_solvent->a_solvent_no q_temp Is the temperature adjustable? a_solvent_yes->q_temp sol_change_solvent Switch to/add DMF or DMSO a_solvent_no->sol_change_solvent a_temp_yes Yes q_temp->a_temp_yes a_temp_no No q_temp->a_temp_no sol_increase_temp Increase reaction temperature a_temp_yes->sol_increase_temp q_conc Is the concentration high? a_temp_no->q_conc a_conc_yes Yes q_conc->a_conc_yes a_conc_no No q_conc->a_conc_no sol_decrease_conc Decrease reactant concentration a_conc_yes->sol_decrease_conc end_node Problem Resolved a_conc_no->end_node sol_change_solvent->end_node sol_increase_temp->end_node sol_decrease_conc->end_node

Caption: Troubleshooting logic for premature precipitation of trimesic acid.

References

Technical Support Center: Particle Size Control of Benzene-1,3,5-tricarboxylate (BTC) Derived MOFs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Metal-Organic Frameworks (MOFs) derived from Benzene-1,3,5-tricarboxylate (BTC), with a focus on controlling particle size.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of BTC-based MOFs and provides solutions to control particle size effectively.

Question 1: My synthesized MOF particles are too large and polydisperse. How can I reduce the particle size and achieve a narrower size distribution?

Answer:

Achieving smaller and more uniform MOF particles often requires careful control over nucleation and growth rates. Several factors can be tuned:

  • Introduce Modulators: Modulators are molecules that compete with the BTC linker for coordination to the metal centers, thereby influencing the nucleation and growth processes.[1][2][3]

    • Monocarboxylic Acids: Acids like acetic acid and formic acid can be added to the reaction mixture.[4][5] They can slow down the crystal growth, leading to smaller particles. The choice of modulator and its concentration are critical.[1][4][5]

    • Bases: Bases such as pyridine (B92270) or 1-methylimidazole (B24206) can also act as modulators, interrupting rapid nucleation and growth to produce nanocrystals.[6]

    • Surfactants: Surfactants like polyvinylpyrrolidone (B124986) (PVP) or cetyltrimethylammonium bromide (CTAB) can be used to control particle size.[7][8] For instance, increasing the concentration of PVP has been shown to significantly reduce the particle size of Cu-BTC.[7]

  • Adjust Solvent Composition: The solvent system plays a crucial role in MOF formation and particle size. For Cu-BTC (also known as HKUST-1), increasing the ethanol (B145695) content in a water/ethanol mixture can lead to a decrease in particle size.[9]

  • Optimize Reactant Concentrations: Lowering the concentration of the metal precursor and/or the BTC linker can favor the formation of smaller particles by reducing the rate of crystal growth.[10][11][12][13]

  • Modify Synthesis Temperature: Lowering the reaction temperature generally slows down the kinetics of MOF formation, which can result in smaller particle sizes.[10][11]

Question 2: I am observing poor crystallinity in my small MOF particles. How can I improve crystallinity while maintaining a small particle size?

Answer:

Improving crystallinity in nanoscale MOFs can be challenging, but the following strategies can be employed:

  • Optimize Modulator Concentration: While modulators can reduce particle size, an excessively high concentration can sometimes lead to defects or amorphous phases. A systematic screening of the modulator-to-linker molar ratio is recommended to find the optimal balance between size control and crystallinity.[4]

  • Control Reaction Time: The reaction time can influence the crystallinity of the final product. While shorter reaction times may yield smaller particles, they might not be fully crystalline. Extending the reaction time at a controlled temperature can sometimes improve the crystallinity of the initially formed nanoparticles.[10]

  • Post-Synthetic Treatment: In some cases, a post-synthetic solvothermal treatment at a milder temperature than the initial synthesis can help to "heal" defects in the crystal structure and improve overall crystallinity without causing significant particle growth.

Question 3: The morphology of my BTC-based MOF particles is irregular. How can I control the shape of the crystals?

Answer:

Controlling the morphology of MOF crystals is a complex process influenced by various synthesis parameters:

  • Choice of Modulator: Different modulators can selectively bind to different crystal facets, thereby influencing the growth rates of these facets and ultimately the final crystal shape. For example, the use of different acid modulators has been shown to alter the morphology of MOFs.[5]

  • Solvent System: The choice of solvent can affect the coordination environment of the metal ions and the solubility of the reactants, which in turn can influence the crystal habit.[14][15]

  • Metal Salt Anion: The anion of the metal salt precursor (e.g., nitrate (B79036), acetate, chloride) can also play a role in determining the morphology of the resulting MOF crystals.

Quantitative Data Summary

The following tables summarize the quantitative effects of different synthesis parameters on the particle size of BTC-based MOFs as reported in the literature.

Table 1: Effect of Solvent Composition on Cu3(BTC)2 Particle Size [9]

Ethanol Volume Ratio in Water/Ethanol MixtureAverage Particle Size (nm)
30%~300
50%~150
75%~50
90%~20

Table 2: Effect of BTC Concentration on MOF-199 (Cu-BTC) Crystal Size [11][12][13]

Inner BTC Concentration (mM)Maximum Average Particle Size (µm)
0.0528
1-
3-
5-
10-
20-
50310

Table 3: Effect of Temperature on MOF-199 (Cu-BTC) Crystal Size [11]

Temperature (°C)Maximum Average Particle Size (µm)
740
15-
20-
25-
30162

Experimental Protocols

Protocol 1: Synthesis of Cu-BTC (HKUST-1) with Particle Size Control using a Modulator (Acetic Acid)

This protocol is a general guideline and may require optimization for specific applications.

  • Preparation of Precursor Solutions:

    • Solution A: Dissolve a specific molar equivalent of Copper(II) nitrate trihydrate in a solvent mixture of N,N-dimethylformamide (DMF) and ethanol.

    • Solution B: Dissolve one molar equivalent of 1,3,5-Benzenetricarboxylic acid (H3BTC) and a desired molar equivalent of acetic acid (modulator) in a solvent mixture of DMF and ethanol.

  • Reaction:

    • In a sealed reaction vessel, combine Solution A and Solution B.

    • Heat the mixture in an oven at a controlled temperature (e.g., 80-120 °C) for a specific duration (e.g., 12-24 hours).

  • Isolation and Activation:

    • After cooling to room temperature, collect the crystalline product by centrifugation or filtration.

    • Wash the product multiple times with DMF and then with a solvent like ethanol or methanol (B129727) to remove unreacted precursors and solvent molecules from the pores.

    • Activate the MOF by heating under vacuum to remove the coordinated solvent molecules.

Visualizations

Diagram 1: General Workflow for BTC-based MOF Synthesis with Particle Size Control

G cluster_0 Preparation cluster_1 Synthesis cluster_2 Post-Synthesis Precursor_Solutions Prepare Metal Salt and BTC Linker Solutions Add_Modulator Add Modulator (e.g., Acid, Base, Surfactant) Precursor_Solutions->Add_Modulator Mixing Mix Precursor Solutions Add_Modulator->Mixing Reaction_Conditions Set Reaction Conditions (Temperature, Time, Solvent) Isolation Isolate Product (Centrifugation/Filtration) Reaction_Conditions->Isolation Mixing->Reaction_Conditions Washing Wash with Solvents Isolation->Washing Activation Activate under Vacuum/Heat Washing->Activation Characterization Characterization Activation->Characterization Particle Size & Morphology (SEM, TEM, DLS)

Caption: General workflow for the synthesis of BTC-based MOFs, highlighting the key stages for controlling particle size.

Diagram 2: Influence of Key Parameters on MOF Particle Size

G cluster_0 Synthesis Parameters cluster_1 Kinetic & Thermodynamic Control cluster_2 Resulting Particle Properties Temperature Temperature Nucleation Nucleation Rate Temperature->Nucleation Growth Crystal Growth Rate Temperature->Growth Concentration Reactant Concentration Concentration->Nucleation Concentration->Growth Modulator Modulator (Type & Conc.) Modulator->Nucleation Modulator->Growth Solvent Solvent Composition Solvent->Nucleation Solvent->Growth ParticleSize Particle Size Nucleation->ParticleSize Distribution Size Distribution Nucleation->Distribution Growth->ParticleSize Growth->Distribution

Caption: Logical relationship showing how key synthesis parameters influence nucleation and growth rates to control MOF particle size and distribution.

References

Technical Support Center: Purification of Benzene-1,3,5-tricarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Benzene-1,3,5-tricarboxylic acid (Trimesic Acid). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude Benzene-1,3,5-tricarboxylic acid?

A1: The most common and effective methods for purifying crude Benzene-1,3,5-tricarboxylic acid are recrystallization, sublimation, and acid-base extraction. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity of the product.

Q2: What are the likely impurities in crude Benzene-1,3,5-tricarboxylic acid?

A2: Impurities in crude trimesic acid often originate from its synthesis, which typically involves the oxidation of mesitylene (B46885) (1,3,5-trimethylbenzene). Common impurities may include:

  • Incompletely oxidized intermediates: Such as 3,5-dimethylbenzoic acid.

  • Starting materials: Residual mesitylene.

  • By-products of oxidation: Other oxidized species.

  • Inorganic salts: From the oxidizing agents or catalysts used in the synthesis.

Q3: How can I assess the purity of my Benzene-1,3,5-tricarboxylic acid sample?

A3: The purity of trimesic acid can be assessed using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can provide information about organic impurities. In a pure sample, you should observe a sharp singlet for the aromatic protons.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive technique for quantifying the purity of the compound and detecting minor impurities.[1][2]

  • Melting Point Analysis: Pure trimesic acid has a very high melting point (above 300°C).[3] A depressed or broad melting range can indicate the presence of impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of Benzene-1,3,5-tricarboxylic acid.

Recrystallization Issues
Problem Possible Cause(s) Troubleshooting Steps
The compound "oils out" instead of crystallizing. The compound may be precipitating from the solution at a temperature above its melting point in the solvent system. This can be due to a high concentration of impurities lowering the melting point.- Reheat the solution to redissolve the oil and add a small amount of additional hot solvent to lower the saturation point.- Allow the solution to cool more slowly to encourage gradual crystal formation.- Try a different recrystallization solvent or a solvent mixture.
No crystals form upon cooling. The solution may be too dilute (too much solvent was added), or the cooling process is not sufficient to induce crystallization.- Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface.- Add a seed crystal of pure trimesic acid to the solution.- If the solution is too dilute, reheat it to evaporate some of the solvent and then allow it to cool again.
The yield of purified crystals is very low. Too much solvent was used, leading to a significant amount of the product remaining in the mother liquor. The compound may have some solubility in the cold solvent.- Ensure the minimum amount of hot solvent is used to dissolve the crude product.- Cool the solution in an ice bath to maximize crystal precipitation.- Minimize the amount of cold solvent used for washing the crystals.
The purified crystals are still colored. Colored impurities are present and were not effectively removed.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that activated charcoal can also adsorb some of the desired product, potentially reducing the yield.
Sublimation Issues
Problem Possible Cause(s) Troubleshooting Steps
The compound does not sublime. The temperature is too low, or the vacuum is not sufficient.- Gradually increase the temperature of the heating mantle.- Ensure that the vacuum system is properly sealed and achieving a low pressure.
The sublimed crystals are contaminated with the starting material. The heating is too rapid, causing the crude material to "bump" and mechanically transfer to the cold finger.- Heat the sample slowly and evenly.- Ensure the crude material is a fine, dry powder before starting the sublimation.
The yield of sublimed product is low. The sublimation was not run for a sufficient amount of time, or the temperature/pressure conditions were not optimal.- Continue the sublimation for a longer period.- Optimize the temperature and pressure to find the ideal conditions for your setup.
Acid-Base Extraction Issues
Problem Possible Cause(s) Troubleshooting Steps
An emulsion forms between the aqueous and organic layers. The solutions were shaken too vigorously, or the concentrations of the acid/base are too high.- Allow the separatory funnel to stand for a longer period to allow the layers to separate.- Gently swirl the separatory funnel instead of shaking vigorously.- Add a small amount of brine (saturated NaCl solution) to help break the emulsion.
The product does not precipitate upon acidification of the aqueous layer. The pH was not lowered sufficiently to protonate the carboxylate and make the trimesic acid insoluble.- Check the pH of the aqueous solution with pH paper and add more acid if necessary to ensure it is strongly acidic (pH 1-2).
The recovered product is still impure. The extractions were not efficient, or the washes were insufficient to remove all impurities.- Perform multiple extractions with the basic solution to ensure all the trimesic acid is transferred to the aqueous layer.- Wash the organic layer with a small amount of fresh aqueous base after the initial extractions.

Experimental Protocols

Recrystallization from Water

This protocol is suitable for removing soluble impurities.

  • Dissolution: In a fume hood, place the crude Benzene-1,3,5-tricarboxylic acid in an Erlenmeyer flask. Add a minimal amount of deionized water. Heat the mixture on a hot plate with stirring. Continue adding small portions of hot deionized water until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then bring the solution back to a gentle boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities or activated charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water.

  • Drying: Dry the purified crystals in a vacuum oven.

Quantitative Data (Example):

ParameterValue
Crude Trimesic Acid5.0 g
Volume of Water~150 mL (approx. 30 mL per gram)
Cooling Time1 hour at room temperature, then 30 minutes in an ice bath
Expected Yield>85%
Sublimation

This method is effective for separating trimesic acid from non-volatile impurities.

  • Setup: Place the crude, dry Benzene-1,3,5-tricarboxylic acid in the bottom of a sublimation apparatus. Assemble the apparatus with a cold finger.

  • Vacuum: Connect the apparatus to a high-vacuum pump and evacuate the system.

  • Heating: Gently heat the bottom of the apparatus using a heating mantle or oil bath.

  • Sublimation: The trimesic acid will sublime and deposit as pure crystals on the cold finger.

  • Collection: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature while still under vacuum. Carefully vent the apparatus and collect the purified crystals from the cold finger.

Quantitative Data (Example):

ParameterValue
Temperature Range250-300 °C
Pressure<1 mmHg
Expected Purity>99%
Acid-Base Extraction

This technique is useful for separating acidic trimesic acid from neutral or basic impurities.

  • Dissolution: Dissolve the crude trimesic acid in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure buildup from CO₂ evolution. Allow the layers to separate. The trimesic acid will be deprotonated to its water-soluble carboxylate salt and move into the aqueous layer.

  • Separation: Drain the lower aqueous layer into a clean beaker. Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete transfer of the trimesic acid.

  • Precipitation: In a fume hood, carefully acidify the combined aqueous extracts with a strong acid, such as concentrated hydrochloric acid (HCl), until the solution is strongly acidic (pH 1-2). Trimesic acid will precipitate out of the solution.

  • Isolation: Collect the precipitated trimesic acid by vacuum filtration.

  • Washing and Drying: Wash the crystals with cold deionized water and dry them in a vacuum oven.

Visualizations

Purification_Workflow Crude_TMA Crude Benzene-1,3,5-tricarboxylic Acid Recrystallization Recrystallization Crude_TMA->Recrystallization Sublimation Sublimation Crude_TMA->Sublimation Acid_Base_Extraction Acid-Base Extraction Crude_TMA->Acid_Base_Extraction Pure_TMA Purified Benzene-1,3,5-tricarboxylic Acid Recrystallization->Pure_TMA Sublimation->Pure_TMA Acid_Base_Extraction->Pure_TMA

Caption: General purification workflow for Benzene-1,3,5-tricarboxylic acid.

Recrystallization_Troubleshooting Start Crude Product in Hot Solvent Cooling Cool Solution Start->Cooling Oiling_Out Oils Out? Cooling->Oiling_Out Crystals_Form Crystals Form? Filter_Wash_Dry Filter, Wash, & Dry Crystals_Form->Filter_Wash_Dry Yes Induce_Crystallization Induce Crystallization (Scratch/Seed) Crystals_Form->Induce_Crystallization No Oiling_Out->Crystals_Form No Add_More_Solvent Reheat & Add More Solvent Oiling_Out->Add_More_Solvent Yes Slow_Cooling Cool More Slowly Add_More_Solvent->Slow_Cooling Slow_Cooling->Oiling_Out Induce_Crystallization->Crystals_Form Evaporate_Solvent Evaporate Some Solvent & Recool Induce_Crystallization->Evaporate_Solvent Fails Evaporate_Solvent->Cooling

Caption: Troubleshooting logic for recrystallization issues.

References

Technical Support Center: Synthesis of MOFs with Benzene-1,3,5-tricarboxylate (BTC)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the synthesis of Metal-Organic Frameworks (MOFs) using benzene-1,3,5-tricarboxylate (H₃BTC or BTC) as an organic linker. The guidance focuses on the critical role of pH in controlling the synthesis process and the final properties of the MOFs.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of BTC-based MOFs, with a focus on pH-related causes and solutions.

Issue Potential pH-Related Cause Recommended Solution
Low or No Product Yield pH is too low: The carboxylic acid groups of the BTC linker are not sufficiently deprotonated to coordinate with the metal ions.[1]Gradually increase the pH of the reaction mixture. This can be achieved by adding a suitable base (e.g., NaOH, triethylamine) dropwise while monitoring the pH. Be cautious not to increase the pH too rapidly, as this can lead to rapid precipitation and poor crystallinity.
pH is too high: Rapid deprotonation of the BTC linker can lead to uncontrolled, fast precipitation of the MOF, resulting in a low yield of the desired crystalline phase and potentially the formation of amorphous byproducts.[1]Carefully lower the pH by adding a dilute acid (e.g., HCl, HNO₃). The optimal pH range is often narrow, so precise control is essential.
Formation of Incorrect Crystalline Phase or Impurities pH is outside the optimal range for the desired MOF structure: Different pH values can favor the formation of different coordination polymers or MOF phases. For example, in the Cu-BTC system, a pH range of 0.7-1.6 favors the formation of HKUST-1, while a pH range of 2.2-3.2 leads to the formation of a dense coordination polymer, Cu(BTC)·3H₂O.Strictly control the pH of the synthesis solution to be within the established range for your target MOF. Use a calibrated pH meter and make adjustments with dilute acid or base as needed.
Localized pH gradients: Inhomogeneous mixing of reactants can create localized areas of high or low pH, leading to the formation of mixed phases.Ensure vigorous and continuous stirring of the reaction mixture to maintain a uniform pH throughout the solution.
Poor Crystallinity or Amorphous Product pH is too high, leading to rapid precipitation: A high pH can cause the deprotonation of the BTC linker to occur too quickly, leading to rapid nucleation and the formation of small, poorly crystalline or amorphous particles.[1]Reduce the initial pH of the reaction mixture to slow down the deprotonation and coordination process, allowing for more ordered crystal growth.
pH is too low, hindering crystal growth: Insufficient deprotonation of the linker at very low pH can slow down the crystal growth process, resulting in small or poorly formed crystals.Optimize the pH to a level that allows for a controlled rate of deprotonation and crystal growth. This often requires systematic experimentation to find the "sweet spot."
Broad Particle Size Distribution or Undesirable Morphology Inconsistent pH during synthesis: Fluctuations in pH during the crystal growth phase can lead to multiple nucleation events and a wide distribution of particle sizes.Implement a pH-stat or carefully monitor and adjust the pH at regular intervals throughout the synthesis to maintain a constant value.
pH affects the coordination environment and crystal growth direction: The pH can influence the coordination mode of the BTC linker and the preferred growth direction of the crystals, impacting the final morphology.Experiment with different pH values within the optimal range for the desired phase to fine-tune the particle size and morphology.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the role of pH in the synthesis of BTC-based MOFs.

Q1: Why is pH so critical in the synthesis of MOFs with this compound?

A1: The pH of the synthesis solution plays a pivotal role because it directly controls the deprotonation state of the carboxylic acid groups on the this compound (BTC) linker. The BTC linker has three carboxylic acid groups that must be at least partially deprotonated to coordinate with the metal ions and form the MOF structure.[1]

  • At low pH: The concentration of protons (H⁺) is high, which suppresses the deprotonation of the carboxylic acid groups. This can slow down or even prevent the formation of the MOF.

  • At optimal pH: There is a balance where the BTC linker is sufficiently deprotonated to coordinate with the metal centers at a controlled rate, leading to the formation of a well-defined crystalline structure.

  • At high pH: The concentration of hydroxide (B78521) ions (OH⁻) is high, leading to rapid and often complete deprotonation of the BTC linker. This can result in very fast, uncontrolled precipitation, often leading to amorphous materials or undesired phases.[1]

Q2: How does pH influence the final structure of the MOF?

A2: The pH can direct the synthesis towards different crystalline structures or phases. This is because the coordination environment of the metal ion and the connectivity of the BTC linker can change with pH. A well-documented example is the synthesis of copper-based MOFs with BTC. At a low pH (around 0.7-1.6), the porous and highly crystalline HKUST-1 (also known as MOF-199) is formed. However, at a slightly higher pH (around 2.2-3.2), a non-porous, one-dimensional coordination polymer, Cu(BTC)·3H₂O, is the predominant product. This demonstrates that precise pH control is a powerful tool for phase selection in MOF synthesis.

Q3: What is the best way to adjust the pH during MOF synthesis?

A3: The pH should be adjusted carefully and gradually. Here are some best practices:

  • Use dilute acidic or basic solutions: Use dilute solutions of acids (e.g., 0.1 M HCl or HNO₃) or bases (e.g., 0.1 M NaOH or triethylamine) to avoid large, rapid changes in pH.

  • Add dropwise with vigorous stirring: Add the acid or base solution drop by drop while vigorously stirring the reaction mixture to ensure homogeneous distribution and prevent the formation of localized pH gradients.

  • Use a calibrated pH meter: Rely on a properly calibrated pH meter for accurate measurements, especially when working within narrow pH ranges.

  • Consider buffered solutions: In some cases, using a buffer solution can help to maintain a stable pH throughout the synthesis.

Q4: Can the choice of metal salt affect the optimal pH for synthesis?

A4: Yes, the choice of metal salt can influence the initial pH of the reaction mixture and thus the amount of acid or base needed for adjustment. For example, metal nitrates (e.g., Cu(NO₃)₂) tend to form acidic solutions in water due to metal ion hydrolysis, while metal acetates may result in a less acidic starting solution. It is important to measure the initial pH of your precursor solution and adjust it accordingly to reach the target pH for your desired MOF.

Q5: What are the consequences of not controlling the pH during the synthesis of BTC-based MOFs?

A5: Failure to control the pH can lead to several undesirable outcomes, including:

  • Low or no product yield.

  • Formation of undesired crystalline phases or amorphous products.

  • Poor crystallinity and small particle size.

  • Lack of reproducibility in your synthesis.

Ultimately, precise pH control is essential for achieving high-quality, phase-pure BTC-based MOFs with desired properties.

Data Presentation

The following table summarizes the effect of pH on the synthesis of Cu-BTC MOFs, illustrating the formation of different products.

Metal PrecursorLigandpH RangeProductCrystallinityMorphology
Cu(NO₃)₂·3H₂OH₃BTC0.7 - 1.6HKUST-1 (MOF-199)HighOctahedral
Cu(NO₃)₂·3H₂OH₃BTC2.2 - 3.2Cu(BTC)·3H₂OHighNeedle-like

Experimental Protocols

Detailed Methodology for pH Control in the Synthesis of HKUST-1:

This protocol describes the synthesis of HKUST-1 with a focus on controlling the pH to ensure the formation of the correct phase with high crystallinity.

  • Preparation of Precursor Solutions:

    • Dissolve Copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O) in a solvent mixture (e.g., a 1:1:1 volume ratio of deionized water, ethanol (B145695), and N,N-dimethylformamide (DMF)).

    • In a separate container, dissolve Benzene-1,3,5-tricarboxylic acid (H₃BTC) in the same solvent mixture.

  • Mixing and Initial pH Measurement:

    • Slowly add the H₃BTC solution to the copper nitrate solution under vigorous stirring.

    • After complete mixing, allow the solution to stabilize for a few minutes and then measure the initial pH using a calibrated pH meter. The initial pH will likely be in the acidic range.

  • pH Adjustment:

    • The target pH for the synthesis of HKUST-1 is between 0.7 and 1.6.

    • If the initial pH is above 1.6, slowly add a dilute solution of nitric acid (e.g., 0.1 M HNO₃) dropwise while continuously stirring and monitoring the pH.

    • If the initial pH is below 0.7 (unlikely with these precursors), a dilute base can be used, but this is generally not required for this specific synthesis.

    • Allow the solution to stir for at least 15-20 minutes after the final pH adjustment to ensure homogeneity.

  • Solvothermal Reaction:

    • Transfer the pH-adjusted solution to a Teflon-lined autoclave.

    • Seal the autoclave and place it in an oven preheated to the desired reaction temperature (typically between 85°C and 120°C).

    • Maintain the reaction for the specified time (typically 12 to 24 hours).

  • Product Isolation and Washing:

    • After the reaction is complete, allow the autoclave to cool down to room temperature.

    • Collect the blue crystalline product by filtration or centrifugation.

    • Wash the product multiple times with the synthesis solvent (e.g., DMF/ethanol/water mixture) to remove any unreacted precursors.

    • Finally, wash with a volatile solvent like ethanol or methanol (B129727) to facilitate drying.

  • Activation:

    • Dry the washed product under vacuum at an elevated temperature (e.g., 120-150°C) for several hours to remove the solvent molecules from the pores.

Mandatory Visualization

pH_Effect_on_BTC_MOF_Synthesis cluster_input Initial Synthesis Conditions cluster_process pH Control Point cluster_output Resulting Product cluster_low_ph Low pH cluster_high_ph High pH Metal_Salt Metal Salt Solution pH_Adjustment pH Adjustment Metal_Salt->pH_Adjustment Mix BTC_Ligand BTC Ligand Solution BTC_Ligand->pH_Adjustment Mix High_Crystallinity_MOF Desired High-Crystallinity MOF (e.g., HKUST-1) pH_Adjustment->High_Crystallinity_MOF Optimal pH (e.g., 0.7-1.6 for Cu-BTC) Alternative_Phase Alternative Phase or Coordination Polymer pH_Adjustment->Alternative_Phase Sub-optimal pH (e.g., > 2.2 for Cu-BTC) Amorphous_Product Amorphous Product pH_Adjustment->Amorphous_Product Too High pH Good_Yield Good Yield & Phase Purity Low_Yield Low Yield & Impurities

Caption: Logical workflow illustrating the critical role of pH adjustment in determining the outcome of MOF synthesis with BTC linkers.

References

Validation & Comparative

comparing Benzene-1,3,5-tricarboxylate with other tricarboxylic acid linkers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Tricarboxylic Acid Linkers in Metal-Organic Frameworks: Benzene-1,3,5-tricarboxylate vs. Alternatives

For researchers, scientists, and drug development professionals, the choice of organic linker is a critical determinant in the design and synthesis of Metal-Organic Frameworks (MOFs) with tailored properties. This guide provides an objective comparison of this compound (BTC or trimesic acid) with other prominent tricarboxylic acid linkers, focusing on the resulting MOF's performance and supported by experimental data.

The selection of a tricarboxylic acid linker significantly influences the structural and functional properties of the resulting MOF, including its porosity, stability, and catalytic activity. BTC is a foundational tritopic linker that forms highly symmetric and stable three-dimensional structures, with the archetypal example being HKUST-1 (also known as MOF-199 or Cu-BTC).[1] This guide will primarily compare MOFs derived from BTC with those from 1,3,5-Tris(4-carboxyphenyl)benzene (B1661964) (H3BTB), the linker for the well-known MOF-177, and will also touch upon other functionalized and extended tricarboxylic acid linkers.

Performance Comparison

The intrinsic properties of the tricarboxylic acid linker, such as its size, rigidity, and the presence of functional groups, directly impact the key performance indicators of the synthesized MOFs. The following tables summarize the quantitative data for MOFs synthesized from BTC and H3BTB.

Table 1: Comparison of Physicochemical Properties of MOFs from Tricarboxylic Acid Linkers

PropertyHKUST-1 (Cu-BTC)MOF-177 (Zn-BTB)Reference(s)
BET Surface Area 600 - 1732.7 m²/g~5000 m²/g[1][2]
Pore Volume ca. 0.70 cm³/g1.59 cm³/g[1][3]
Pore Size (Window) ~0.9 nm1.2 nm[4]
Thermal Stability Up to 350 °CUp to 420 °C in O2, but structurally unstable in air[1][5]
Chemical Stability Unstable in the presence of moistureDegrades with water; unstable upon exposure to air[6][7]

Table 2: Catalytic Performance of MOFs from Tricarboxylic Acid Linkers

Catalytic ReactionHKUST-1 (Cu-BTC)MOF-177 (Zn-BTB)Reference(s)
Oxidation of Alcohols Not a primary application.Pt@MOF-177 is an efficient catalyst for the solvent- and base-free room-temperature oxidation of alcohols in air, with a yield of up to 50% for benzyl (B1604629) alcohol.[8][8]
CO Oxidation Catalytically active for CO oxidation at high temperatures (230 °C).Not a primary application.[9]
Other Catalytic Activity Efficient heterogeneous catalyst for aerobic oxidative synthesis of imines from primary amines.[3][10]The pores of MOF-177 can be used to encapsulate metal nanoparticles for various catalytic reactions.[8][3][8][10]

Experimental Protocols

Detailed methodologies for the synthesis of HKUST-1 and MOF-177 are provided below to allow for a direct comparison of their preparation.

Synthesis of HKUST-1 (Cu-BTC)

Materials:

  • Copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O)

  • Benzene-1,3,5-tricarboxylic acid (H₃BTC)

  • Ethanol (B145695) (EtOH)

  • Deionized water

  • N,N-Dimethylformamide (DMF) - Note: Greener syntheses often aim to avoid DMF.

Procedure (Solvothermal Method):

  • Dissolve 0.42 g (2 mmol) of H₃BTC in a mixture of 12 mL of ethanol and 12 mL of deionized water. Stir until a clear solution is obtained.

  • In a separate vessel, dissolve 0.875 g (3.62 mmol) of Cu(NO₃)₂·3H₂O in the same solvent mixture.

  • Combine the two solutions and stir for 10 minutes.

  • Transfer the resulting blue solution to a 50 mL Teflon-lined stainless steel autoclave.

  • Heat the autoclave to 100 °C for 12-24 hours.

  • After cooling to room temperature, the blue crystalline product is collected by filtration.

  • The product is washed with a 1:1 (v/v) ethanol/water mixture and dried.

  • Activation is performed by heating under vacuum to remove coordinated solvent molecules.

Synthesis of MOF-177 (Zn-BTB)

Materials:

  • Zinc acetate (B1210297) dihydrate (Zn(OAc)₂·2H₂O)

  • 1,3,5-Tris(4-carboxyphenyl)benzene (H₃BTB)

  • N,N-Diethylformamide (DEF)

Procedure (Solvothermal Method):

  • In a vial, combine 626 mg (1.43 mmol) of H₃BTB and 2.51 g (11.4 mmol) of Zn(OAc)₂·2H₂O.

  • Add 50 mL of DEF to the vial.

  • Stir the mixture at room temperature for 3 hours.

  • The crystalline product is collected by filtration.

  • The product is washed with fresh DEF and then solvent-exchanged with a volatile solvent like chloroform (B151607) or methanol.

  • Activation is performed by heating under vacuum to remove the solvent molecules from the pores.[11]

Visualizations

The following diagrams illustrate the synthesis workflows for HKUST-1 and MOF-177.

HKUST1_Synthesis cluster_reactants Reactants cluster_solvents Solvents cluster_process Process Cu_salt Cu(NO₃)₂·3H₂O Mixing Mixing & Stirring Cu_salt->Mixing BTC H₃BTC BTC->Mixing EtOH Ethanol EtOH->Mixing H2O Water H2O->Mixing Heating Solvothermal Reaction (100°C) Mixing->Heating Filtration Filtration & Washing Heating->Filtration Activation Activation (Vacuum & Heat) Filtration->Activation Product HKUST-1 (Cu-BTC) Activation->Product

Caption: Synthesis workflow for HKUST-1 (Cu-BTC).

MOF177_Synthesis cluster_reactants Reactants cluster_solvents Solvent cluster_process Process Zn_salt Zn(OAc)₂·2H₂O Stirring Stirring (Room Temp) Zn_salt->Stirring BTB H₃BTB BTB->Stirring DEF DEF DEF->Stirring Filtration Filtration & Washing Stirring->Filtration Activation Activation (Vacuum & Heat) Filtration->Activation Product MOF-177 (Zn-BTB) Activation->Product

Caption: Synthesis workflow for MOF-177 (Zn-BTB).

Conclusion

This compound (BTC) is a versatile and widely used linker that forms robust and porous MOFs, as exemplified by HKUST-1. However, for applications requiring exceptionally high surface areas, alternative tricarboxylic acid linkers like 1,3,5-tris(4-carboxyphenyl)benzene (H3BTB), which forms MOF-177, offer significant advantages. The choice of linker must be carefully considered based on the desired properties of the final material. While H3BTB and other extended linkers can lead to MOFs with larger pores and higher surface areas, this often comes at the cost of reduced thermal and chemical stability, particularly in the presence of moisture. The development of mixed-linker MOFs and the introduction of functional groups on the linker backbone are promising strategies to fine-tune the properties of these materials for specific applications in gas storage, separation, catalysis, and drug delivery.

References

Validating Benzene-1,3,5-tricarboxylate MOF Properties: A Comparative Guide Using PXRD Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of Metal-Organic Frameworks (MOFs) is paramount. This guide provides a comparative analysis of Benzene-1,3,5-tricarboxylate (BTC) based MOFs, focusing on the validation of their structural properties using Powder X-ray Diffraction (PXRD).

The crystalline nature of MOFs makes PXRD an indispensable tool for confirming the successful synthesis of the desired framework, assessing phase purity, and determining key structural parameters. By comparing the experimental diffraction pattern of a synthesized BTC-MOF to a simulated pattern derived from its known crystal structure, researchers can verify the material's identity and crystallinity.

Comparative Analysis of BTC-Based MOF Structures

The structural integrity of BTC-based MOFs can be systematically evaluated and compared using PXRD data. The following tables summarize key crystallographic parameters for several common BTC-MOFs, including the widely studied HKUST-1 (Copper(II) this compound).

Table 1: Comparison of Calculated Lattice Parameters for Various M-BTC MOFs

Metal Center (M)Crystal SystemSpace Groupa (Å)b (Å)c (Å)Unit Cell Volume (ų)
MnOrthorhombicFdd226.2626.2626.2618113.3
FeOrthorhombicFdd226.1226.1226.1217822.3
CoOrthorhombicFdd226.0426.0426.0417651.4
NiOrthorhombicFdd225.9225.9225.9217420.2
ZnOrthorhombicFdd226.0726.0726.0717716.2

Data sourced from in silico studies of (Mn, Fe, Co, Ni, Zn)-BTC Metal–Organic Frameworks.[1]

Table 2: Experimental Lattice Parameters of Dehydrated and Hydrated Cu-BTC (HKUST-1)

StateCrystal SystemSpace Groupa (Å)Unit Cell Volume (ų)
Dehydrated (d-Cu-BTC)CubicFm-3m26.34318283.4
Hydrated (h-Cu-BTC)CubicFm-3m26.29718189.6

Experimental Protocol for PXRD Analysis of BTC-MOFs

A standardized protocol is crucial for obtaining high-quality and reproducible PXRD data for MOF characterization.

1. Sample Preparation:

  • Ensure the MOF sample is a fine, homogeneous powder to minimize preferred orientation effects.

  • Gently grind the sample in a mortar and pestle if necessary.

  • The sample should be properly activated (e.g., by heating under vacuum) to remove solvent molecules from the pores, as their presence can affect the crystal structure and the resulting PXRD pattern.

2. Instrument Setup:

  • A high-resolution powder diffractometer equipped with a monochromatic X-ray source (commonly Cu Kα, λ = 1.5406 Å) is recommended.

  • Typical operating conditions are 40 kV and 40 mA.

3. Data Collection:

  • Mount the powdered sample on a low-background sample holder.

  • Collect the diffraction data over a 2θ range appropriate for the specific MOF. A common range for BTC-MOFs is 5° to 50°.

  • A continuous scan mode with a step size of 0.02° and a scan speed of 2°/min is often employed.

4. Data Analysis:

  • The primary analysis involves comparing the experimental PXRD pattern with a simulated pattern from the known crystallographic information file (CIF) of the target MOF.[2]

  • Software such as Mercury or TOPAS can be used for this comparison and for further analysis like Rietveld refinement.[2]

  • Phase purity is confirmed by the absence of peaks that do not match the simulated pattern.

  • The crystallinity of the sample is indicated by the sharpness and intensity of the diffraction peaks. Broader peaks may suggest smaller crystallite sizes or the presence of amorphous content.

  • Rietveld refinement can be performed to obtain precise lattice parameters and other structural details.

Workflow for Validation of BTC-MOF Properties via PXRD

The following diagram illustrates the logical workflow for the validation of BTC-MOF properties using PXRD analysis.

MOF_Validation_Workflow cluster_synthesis Synthesis & Preparation cluster_pxrd PXRD Analysis cluster_analysis Data Processing & Validation cluster_alternatives Comparative Analysis synthesis MOF Synthesis (e.g., Solvothermal) activation Activation (Solvent Removal) synthesis->activation data_collection PXRD Data Collection activation->data_collection raw_data Experimental PXRD Pattern data_collection->raw_data comparison Pattern Comparison raw_data->comparison simulated_data Simulated PXRD Pattern (from CIF) simulated_data->comparison refinement Rietveld Refinement (Optional) comparison->refinement validation Property Validation comparison->validation Phase Purity Crystallinity refinement->validation Lattice Parameters Unit Cell Volume alt_comparison Comparative Data Table validation->alt_comparison alternative_mof Alternative MOF (e.g., different metal center) alt_pxrd PXRD Analysis alternative_mof->alt_pxrd alt_pxrd->alt_comparison

Caption: Workflow for the validation of this compound MOF properties using PXRD analysis.

References

A Researcher's Guide to BTC-Based Metal-Organic Frameworks for Gas Adsorption Applications

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Study of Gas Adsorption in Benzene-1,3,5-tricarboxylate MOFs

This guide provides a comparative analysis of the gas adsorption performance of various Metal-Organic Frameworks (MOFs) based on the this compound (BTC) linker, also known as trimesic acid. The objective is to offer researchers, scientists, and professionals in drug development an evidence-based overview of how different BTC-based MOFs perform in the adsorption of common gases such as CO₂, CH₄, N₂, and H₂. This comparison is supported by experimental data from peer-reviewed literature, detailed experimental protocols, and visualizations to elucidate the structure-property relationships.

The selection of an appropriate MOF for a specific gas adsorption application depends on several factors, including the nature of the metal center, the resulting framework topology, and the specific surface area and pore characteristics of the material. This guide will delve into these aspects for a range of BTC-based MOFs, with a particular focus on well-studied examples like HKUST-1 and MIL-96.

Data Presentation: A Comparative Overview of Gas Adsorption Performance

The following tables summarize the key performance metrics for gas adsorption in selected BTC-based MOFs. These metrics include BET surface area, pore volume, and gas uptake capacities under specified conditions.

Table 1: Textural Properties of Selected BTC-Based MOFs

MOFMetal CenterBET Surface Area (m²/g)Pore Volume (cm³/g)Reference(s)
HKUST-1Cu692 - 17980.33 - 0.7[1][2]
MIL-96Al687-[3]
Zn-BTCZn--[4]
Fe-BTCFe1009-[5]
ZIF-8 (control)Zn1390-[5]

Note: The range in values for HKUST-1 reflects the variability in reported data due to different synthesis and activation procedures.

Table 2: Carbon Dioxide (CO₂) Adsorption Capacities

MOFTemperature (K)Pressure (bar)CO₂ Uptake (mmol/g)CO₂ Uptake (cm³/g)Reference(s)
HKUST-129812.5 - 4.256 - 94[6][7]
HKUST-127318.19183.5[7]
MIL-96 (Al)2731-124[3]
MIL-96 (Al)2981-98.2 (dynamic)[3]
MIL-96 (Al)-Ca4Ambient~0.9410.22229[8]
Fe-BTC2981-15.9[5]
ZIF-8 (control)2981-10.4[5]

Table 3: Methane (CH₄), Nitrogen (N₂), and Hydrogen (H₂) Adsorption Capacities

MOFGasTemperature (K)Pressure (bar)Gas Uptake (wt%)Gas Uptake (v/v or cm³/g)Reference(s)
HKUST-1CH₄Ambient35-184 - 220 (v/v)[6]
HKUST-1H₂7711.02-[9]
Ni-Cu-BTCH₂77-1.6-[9]
Zn-Cu-BTCH₂77-1.63-[9]
Fe-Cu-BTCH₂77-1.63-[9]
Co-Cu-BTCH₂77-1.12-[9]

Experimental Protocols

A generalized experimental protocol for the synthesis of BTC-based MOFs and the subsequent gas adsorption measurements is provided below. It is important to note that specific synthesis conditions can vary to influence the final properties of the MOF.[10][11]

Synthesis of BTC-Based MOFs (e.g., HKUST-1) via Solvothermal Method
  • Precursor Preparation : Dissolve the metal salt (e.g., copper(II) nitrate (B79036) trihydrate for HKUST-1) and the Benzene-1,3,5-tricarboxylic acid (H₃BTC) linker in a suitable solvent system. A common solvent mixture is N,N-dimethylformamide (DMF), ethanol, and deionized water.[10]

  • Reaction : Transfer the precursor solution to a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in an oven at a specific temperature (e.g., 85-120 °C) for a designated period (e.g., 12-24 hours).[10]

  • Isolation and Purification : After the reaction, allow the autoclave to cool down to room temperature. The crystalline product is then collected by filtration or centrifugation. To remove unreacted starting materials and solvent molecules occluded within the pores, the product is washed multiple times with a solvent such as DMF or ethanol.

  • Activation : The purified MOF is activated to remove the solvent molecules from the pores, which is crucial for achieving high surface area and gas adsorption capacity. This is typically done by heating the sample under a dynamic vacuum at an elevated temperature (e.g., 150-180 °C) for several hours. The activation conditions must be carefully controlled to prevent the collapse of the framework structure.[12]

Gas Adsorption Measurements
  • Sample Preparation : A known mass of the activated MOF sample is placed in the sample holder of a gas adsorption analyzer.

  • Degassing : The sample is further degassed in-situ by the instrument at a high temperature under vacuum to ensure the removal of any adsorbed moisture or other atmospheric gases.

  • Isotherm Measurement : The gas adsorption isotherm is measured by introducing controlled doses of the adsorbate gas (e.g., CO₂, N₂, CH₄, or H₂) into the sample tube at a constant temperature (e.g., 77 K for N₂ or 273/298 K for CO₂). The amount of gas adsorbed is determined by measuring the pressure change in the manifold. This process is repeated at various pressures to generate the adsorption isotherm.[11]

  • Data Analysis : The Brunauer-Emmett-Teller (BET) method is applied to the nitrogen adsorption isotherm data (typically in the relative pressure range of 0.05 to 0.3) to calculate the specific surface area of the material.[11] The total pore volume is often estimated from the amount of gas adsorbed at a relative pressure close to unity.[13]

Mandatory Visualization

The following diagrams illustrate key conceptual frameworks relevant to the comparative study of gas adsorption in BTC-based MOFs.

MOF_Properties_and_Gas_Adsorption cluster_synthesis Synthesis Parameters cluster_properties MOF Properties cluster_performance Gas Adsorption Performance Metal_Center Metal Center (e.g., Cu, Al, Zn) Topology Framework Topology (e.g., pcu, tbo) Metal_Center->Topology Organic_Linker Organic Linker (BTC) Organic_Linker->Topology Solvent Solvent System Solvent->Topology Temperature_Time Temperature & Time Temperature_Time->Topology Surface_Area BET Surface Area Topology->Surface_Area Pore_Volume Pore Volume & Size Topology->Pore_Volume Chemical_Functionality Chemical Functionality (e.g., Open Metal Sites) Topology->Chemical_Functionality Adsorption_Capacity Adsorption Capacity (Uptake) Surface_Area->Adsorption_Capacity Pore_Volume->Adsorption_Capacity Chemical_Functionality->Adsorption_Capacity Selectivity Selectivity (e.g., CO₂/N₂) Chemical_Functionality->Selectivity Heat_of_Adsorption Isosteric Heat of Adsorption Chemical_Functionality->Heat_of_Adsorption

Caption: Relationship between synthesis, properties, and gas adsorption performance of MOFs.

Gas_Adsorption_Workflow start Start: Activated MOF Sample degas In-situ Degassing (High Temp, Vacuum) start->degas weigh Record Sample Mass degas->weigh isotherm Measure Adsorption Isotherm (Constant Temperature) weigh->isotherm data_analysis Data Analysis isotherm->data_analysis bet BET Surface Area (from N₂ isotherm) data_analysis->bet pore_volume Pore Volume data_analysis->pore_volume gas_uptake Gas Uptake Capacity data_analysis->gas_uptake end End: Characterized MOF bet->end pore_volume->end gas_uptake->end

Caption: Experimental workflow for gas adsorption analysis of MOFs.

References

A Comparative Guide to the Catalytic Activity of Benzene-1,3,5-tricarboxylate Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the catalytic performance of Benzene-1,3,5-tricarboxylate (BTC) based Metal-Organic Frameworks (MOFs), primarily focusing on the well-studied copper-based MOF, HKUST-1 (also known as Cu-BTC or MOF-199). The catalytic activity of these MOFs is assessed against traditional homogeneous and heterogeneous catalysts in key organic transformations. The information presented is supported by experimental data from peer-reviewed literature to aid researchers in selecting the most suitable catalytic system for their specific applications.

Introduction to this compound MOFs as Catalysts

This compound MOFs are a class of porous crystalline materials constructed from metal ions or clusters coordinated to 1,3,5-benzenetricarboxylic acid linkers. Among these, HKUST-1 is a prominent example, featuring coordinatively unsaturated copper(II) sites that can act as Lewis acid centers.[1][2] These materials are attractive as heterogeneous catalysts due to their high surface area, tunable porosity, and the potential for combining the advantages of both homogeneous and heterogeneous catalysis.[3][4] This guide will delve into their performance in several key chemical reactions.

Friedel-Crafts Alkylation

The Friedel-Crafts alkylation is a fundamental C-C bond-forming reaction in organic synthesis. Traditionally, this reaction is catalyzed by homogeneous Lewis acids like aluminum chloride (AlCl₃).[3][5] However, these catalysts suffer from issues such as corrosivity, difficulty in separation, and the generation of hazardous waste.[3] BTC-MOFs have emerged as promising solid acid catalysts for this transformation.

Data Presentation: Benzylation of Benzene (B151609) with Benzyl (B1604629) Chloride

The following table summarizes the catalytic performance of Cu-BTC (Basolite C300) and Fe-BTC (Basolite F300) compared to their corresponding homogeneous metal chlorides and a heterogeneous zeolite catalyst.

CatalystReaction Time (h)Conversion of Benzyl Chloride (%)Selectivity to Diphenylmethane (B89790) (%)Reference
BTC-MOFs
Cu-BTC (Basolite C300)4~80>99[3][4]
Fe-BTC (Basolite F300)4>95>99[3][4]
Homogeneous Catalysts
CuCl₂4~20>99[3]
FeCl₃4~90>99[3]
Heterogeneous Catalyst
H-Beta Zeolite1.5100Not specified (Yield of diphenylmethane was 100%)[6]

Key Observations:

  • Fe-BTC (Basolite F300) demonstrates superior catalytic activity compared to its homogeneous counterpart, FeCl₃, achieving higher conversion of benzyl chloride in the same reaction time.[3][4]

  • Cu-BTC also shows significantly higher activity than homogeneous CuCl₂.[3]

  • While H-Beta zeolite shows very high activity, the direct comparison is challenging due to different reaction conditions reported in the literature. However, BTC-MOFs offer competitive performance as solid acid catalysts.[3][4][6]

Experimental Protocols: Friedel-Crafts Alkylation

Catalyst Activation: Prior to the reaction, the BTC-MOF catalyst is typically activated to remove coordinated solvent molecules and expose the active metal sites. This is achieved by heating the MOF under vacuum. For example, heating at 100-150°C for several hours is a common procedure.[7]

General Reaction Procedure (based on Benzylation of Benzene):

  • A mixture of benzene (acting as both reactant and solvent) and the activated BTC-MOF catalyst (e.g., 50 mg) is placed in a batch reactor.[4]

  • The reactor is heated to the desired temperature (e.g., 80°C) with stirring.[4]

  • Benzyl chloride is then added to the mixture to initiate the reaction. The molar ratio of benzene to benzyl chloride is typically high (e.g., 15:1) to favor mono-alkylation.[4]

  • The reaction progress is monitored by taking aliquots at different time intervals and analyzing them using gas chromatography (GC).

  • After the reaction, the solid catalyst can be recovered by filtration or centrifugation, washed with a suitable solvent, and dried for reuse.[4]

Logical Relationship: Advantages of BTC-MOFs in Friedel-Crafts Alkylation

G Advantages of BTC-MOFs in Friedel-Crafts Alkylation cluster_advantages Advantages of BTC-MOFs cluster_disadvantages Disadvantages of Homogeneous Catalysts BTC_MOF BTC-MOF Catalyst Heterogeneous Heterogeneous Nature BTC_MOF->Heterogeneous is a Mild_Conditions Milder Reaction Conditions BTC_MOF->Mild_Conditions enables Homogeneous Homogeneous Catalysts (e.g., AlCl3) Corrosive Corrosive Homogeneous->Corrosive is Non_Reusable Difficult to Reuse Homogeneous->Non_Reusable is Harsh_Conditions Often Requires Harsh Conditions Homogeneous->Harsh_Conditions requires Waste_Generation Generates Hazardous Waste Homogeneous->Waste_Generation leads to Reusable Reusability Heterogeneous->Reusable allows Reduced_Waste Reduced Corrosive Waste Heterogeneous->Reduced_Waste leads to

Caption: Advantages of BTC-MOFs over homogeneous catalysts for Friedel-Crafts alkylation.

Cyanosilylation of Aldehydes

Cyanosilylation is a crucial reaction for the formation of cyanohydrins, which are versatile intermediates in the synthesis of pharmaceuticals and fine chemicals. This reaction is often catalyzed by Lewis acids.

Data Presentation: Cyanosilylation of Benzaldehyde

The following table compares the catalytic performance of a nanofused HKUST-1 (N-CuBTC) with its conventional micron-sized counterpart (M-CuBTC).

CatalystReaction Time (min)Conversion (%)Turnover Frequency (TOF) (mmol g⁻¹ min⁻¹)Reference
N-CuBTC2099.44.97[1]
M-CuBTC120~80Not Reported[1]

Key Observations:

  • The nanofused HKUST-1 (N-CuBTC) exhibits significantly enhanced catalytic activity, achieving near-complete conversion in a much shorter reaction time compared to the conventional micron-sized HKUST-1 (M-CuBTC).[1]

  • The hierarchical pore structure of N-CuBTC is credited with this enhanced efficiency, providing better accessibility to the active sites.[1]

Experimental Protocols: Cyanosilylation of Aldehydes

Catalyst Synthesis (Nanofused HKUST-1):

  • Dissolve copper acetate (B1210297) monohydrate (5 mmol) in 15 mL of deionized water.[8]

  • Dissolve 1,3,5-benzenetricarboxylic acid (3 mmol) in 15 mL of deionized water separately.[8]

  • Mix the two solutions and stir at 1000 rpm for 24 hours at room temperature.[8]

  • Collect the blue product by centrifugation, wash with anhydrous ethanol, and dry.[8]

General Reaction Procedure:

  • In a reaction vessel, add the aldehyde (e.g., benzaldehyde), trimethylsilyl (B98337) cyanide (TMSCN), and the activated HKUST-1 catalyst.

  • The reaction is typically carried out under solvent-free conditions or in a suitable organic solvent.

  • Stir the mixture at a specific temperature (e.g., room temperature) for the required duration.

  • Monitor the reaction progress by techniques such as GC or NMR.

  • After completion, the catalyst can be separated by filtration for reuse.

Experimental Workflow: Catalyst Synthesis to Catalytic Testing

G Experimental Workflow for Cyanosilylation Catalysis cluster_synthesis Catalyst Synthesis cluster_testing Catalytic Testing start Start: Precursor Solutions mix Mixing and Stirring start->mix separate Separation (Centrifugation) mix->separate wash Washing separate->wash dry Drying wash->dry catalyst Final Catalyst (N-CuBTC) dry->catalyst reaction Catalytic Reaction catalyst->reaction reactants Reactants (Aldehyde + TMSCN) reactants->reaction monitoring Reaction Monitoring (GC/NMR) reaction->monitoring product Product (Cyanohydrin) monitoring->product

Caption: Workflow from N-CuBTC synthesis to its application in cyanosilylation.

Oxidation Reactions

BTC-MOFs, particularly Cu-BTC, have shown considerable promise as catalysts for various oxidation reactions, leveraging the redox properties of the copper centers.

Data Presentation: CO Oxidation

This table compares the catalytic activity of Cu₃(BTC)₂ with other copper-based catalysts for CO oxidation.

CatalystTemperature for 100% Conversion (°C)Reference
Cu₃(BTC)₂High Temperature
Cu-MOF-1230
Bulk CuOHigher than Cu-MOF-1
Cu/CeO₂-MOF (1-Ce)Significantly lower than Cu/ZrO₂-MOF[9]

Key Observations:

  • Cu-based MOFs can be effective catalysts for CO oxidation, with their performance being superior to bulk CuO.

  • The nature of the MOF support can significantly influence the catalytic activity, as seen in the comparison between Ce-based and Zr-based MOF supports for copper catalysts.[9]

Experimental Protocols: CO Oxidation

Catalyst Preparation:

  • The BTC-MOF is synthesized using standard solvothermal or other methods.

  • For supported catalysts, a secondary metal (e.g., cerium) can be incorporated during or after the MOF synthesis.[9]

  • The catalyst is activated in a flow of an inert gas or air at elevated temperatures to prepare it for the reaction.

General Reaction Procedure:

  • A fixed-bed reactor is typically loaded with the catalyst (e.g., 25 mg).[9]

  • A feed gas mixture containing CO, O₂, and an inert gas (e.g., He or N₂) is passed through the catalyst bed at a specific flow rate.[9]

  • The reactor temperature is controlled and can be ramped up to study the light-off temperature for CO conversion.

  • The composition of the effluent gas is analyzed using a gas chromatograph or a mass spectrometer to determine the conversion of CO to CO₂.

Signaling Pathway: Proposed Catalytic Cycle for CO Oxidation on Cu-BTC

G Proposed Catalytic Cycle for CO Oxidation on Cu-BTC Cu_II Cu(II) site in MOF CO_adsorbed CO adsorbed on Cu(II) Cu_II->CO_adsorbed + CO Intermediate Carbonate-like Intermediate CO_adsorbed->Intermediate + O2 O2_activated Activated Oxygen CO2_desorbed CO2 desorbed Intermediate->CO2_desorbed forms Cu_II_regenerated Regenerated Cu(II) site CO2_desorbed->Cu_II_regenerated releases Cu_II_regenerated->Cu_II

Caption: A simplified proposed pathway for CO oxidation catalyzed by Cu-BTC MOF.

Conclusion

This compound MOFs, especially HKUST-1, have demonstrated significant potential as versatile heterogeneous catalysts for a range of organic transformations. Their performance is often comparable or even superior to traditional homogeneous and heterogeneous catalysts, particularly when their nanostructure is engineered for enhanced accessibility of active sites. The primary advantages of BTC-MOFs lie in their heterogeneous nature, which allows for easy separation and recyclability, and their ability to function under milder reaction conditions, contributing to more sustainable chemical processes. Further research into enhancing their stability and understanding structure-activity relationships will undoubtedly expand their practical applications in both academic and industrial settings.

References

A Comparative Guide to the Structure of Metal-Organic Frameworks Synthesized with Benzene-1,3,5-tricarboxylate and Various Metal Ions

Author: BenchChem Technical Support Team. Date: December 2025

A detailed structural analysis of Metal-Organic Frameworks (MOFs) synthesized from Benzene-1,3,5-tricarboxylate (BTC) with copper(II), iron(III), zinc(II), and aluminum(III) metal ions reveals significant variations in their crystal structures and properties. These differences, arising from the distinct coordination preferences of the metal ions, have profound implications for their potential applications in fields such as gas storage, catalysis, and drug delivery.

This guide provides a comprehensive comparison of the structural properties of these four MOF families, supported by experimental data and detailed synthesis protocols. The information is intended for researchers, scientists, and professionals in drug development to facilitate the selection and design of MOFs for specific applications.

Structural Comparison of M-BTC MOFs

The choice of the metal ion plays a crucial role in determining the resulting MOF's topology, porosity, and stability. When combined with the same organic linker, in this case, this compound (BTC or trimesic acid), different metal ions yield distinct framework structures. A summary of the key structural parameters for representative MOFs from each metal family is presented in the table below.

PropertyCu-BTC (HKUST-1)Fe-BTC (MIL-100(Fe))Zn-BTCAl-BTC (MIL-96(Al))
Formula [Cu₃(BTC)₂(H₂O)₃]nFe₃O(H₂O)₂(OH)[C₆H₃(CO₂)₃]₂·nH₂O[{Zn₃(BTC)₂(H₂O)₃}·2.5H₂O]nAl₁₂O(OH)₁₈(H₂O)₃(Al₂(OH)₄)[btc]₆·24H₂O
Crystal System CubicCubicVaries (e.g., Monoclinic, Orthorhombic)Hexagonal
Space Group Fm-3mFd-3mVaries (e.g., P2₁/n)P6₃/mmc
Unit Cell Parameter (a) a ≈ 26.3 Å[1]a ≈ 72.3-73.4 Å[2]Variesa = 19.9 Å
Unit Cell Parameter (c) --Variesc = 17.5 Å
Pore Size(s) ~9 Å (main pores), ~5 Å (side pockets)~25 Å and ~29 Å (mesoporous cages), 5.5 Å and 8.6 Å (microporous windows)[3]Varies~6 Å and ~11 Å
BET Surface Area ≥1172 m²/g[4]~1900 m²/g[3]Varies (e.g., 745.86 m²/g)~1500 m²/g
Pore Volume ~0.57 cm³/g[4]~0.9 cm³/g[3]Varies (e.g., 0.401 cm³/g)~0.8 cm³/g
Thermal Stability Decomposes above 310-330 °C[5]Stable up to ~280-300 °C[6][7]Varies, generally stable up to ~300-400 °CStable up to ~520 °C[4]

Experimental Protocols

Detailed methodologies for the synthesis of these representative MOFs are provided below. These protocols are based on common solvothermal or hydrothermal methods reported in the literature.

Synthesis of Cu-BTC (HKUST-1)

Method: Solvothermal Synthesis[8]

  • Preparation of Solutions:

    • Dissolve 1.5 mmol of copper(II) nitrate (B79036) hemipentahydrate (Cu(NO₃)₂·2.5H₂O) in 5 mL of deionized water.

    • Dissolve 1.0 mmol of 1,3,5-benzenetricarboxylic acid (H₃BTC) in 5 mL of ethanol (B145695).

  • Reaction:

    • Mix the two solutions in a Teflon-lined autoclave.

    • Heat the autoclave to 120 °C and maintain for 24 hours.

  • Product Isolation and Purification:

    • Cool the autoclave to room temperature.

    • Collect the blue crystalline product by filtration.

    • Wash the product three times with ethanol.

    • Dry the product under vacuum overnight.

Synthesis of Fe-BTC (MIL-100(Fe))

Method: Hydrothermal Synthesis[6][9]

  • Preparation of Reaction Mixture:

    • Dissolve 9 mmol of iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) in deionized water.

    • Add 6 mmol of 1,3,5-benzenetricarboxylic acid (H₃BTC) to the solution.

    • Stir the mixture at room temperature for 1 hour to homogenize.

  • Reaction:

    • Transfer the mixture to a Teflon-lined stainless-steel autoclave.

    • Heat the autoclave to 150 °C and maintain for 12 hours.

  • Product Isolation and Purification:

    • Cool the autoclave to room temperature.

    • Collect the orange-brown powder by filtration.

    • Wash the product with deionized water and then with ethanol.

    • Dry the product in an oven.

Synthesis of Zn-BTC

Method: Solvothermal Synthesis[7]

  • Preparation of Solutions:

    • Dissolve 2.1 mmol of zinc acetate (B1210297) dihydrate (Zn(CH₃COO)₂·2H₂O) in 4.22 mL of deionized water.

    • Dissolve 2.5 mmol of 1,3,5-benzenetricarboxylic acid (H₃BTC) in 8.34 mL of ethanol.

  • Reaction:

    • Add the H₃BTC solution to the zinc acetate solution to form a homogeneous mixture.

    • Transfer the solution to a 50 mL Teflon-lined stainless-steel autoclave.

    • Heat the autoclave at 175 °C for 24 hours.

  • Product Isolation and Purification:

    • Cool the autoclave to room temperature.

    • Collect the white product by centrifugation.

    • Wash the product several times with absolute ethanol and deionized water.

    • Dry the product at 60 °C overnight.

Synthesis of Al-BTC (MIL-96(Al))

Method: Hydrothermal Synthesis[10]

  • Preparation of Reaction Mixture:

    • Prepare a mixture of aluminum nitrate (Al(NO₃)₃·9H₂O) and 1,3,5-benzenetricarboxylic acid (H₃BTC) in water.

  • Reaction:

    • Heat the mixture in a Teflon-lined autoclave at 210 °C for 24 hours under autogenous pressure.

  • Product Isolation and Purification:

    • Cool the autoclave to room temperature.

    • Collect the crystalline product by filtration.

    • Wash the product with water.

    • Dry the product.

Characterization Techniques

The structural and physical properties of the synthesized MOFs are typically characterized using a suite of analytical techniques:

  • Powder X-ray Diffraction (PXRD): To determine the crystal structure, phase purity, and crystallinity.

  • Scanning Electron Microscopy (SEM): To observe the morphology and crystal size.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature.[1][6][7][8][9]

  • Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and pore volume from nitrogen adsorption-desorption isotherms.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the coordination between the metal ions and the organic linker.

Visualizing the Synthesis-Structure Relationship

The following diagrams illustrate the generalized experimental workflow for the synthesis of M-BTC MOFs and the logical relationship between the choice of metal ion and the resulting MOF structure.

Experimental_Workflow Generalized Solvothermal Synthesis of M-BTC MOFs cluster_prep Solution Preparation cluster_reaction Solvothermal Reaction cluster_purification Product Isolation & Purification Metal_Salt Metal Salt (Cu, Fe, Zn, Al) Mixing Mixing Metal_Salt->Mixing BTC_Linker BTC Linker BTC_Linker->Mixing Solvent Solvent (e.g., DMF, EtOH, H₂O) Solvent->Mixing Heating Heating in Autoclave (120-210 °C) Mixing->Heating Filtration Filtration/ Centrifugation Heating->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Final_Product M-BTC MOF Drying->Final_Product

Generalized Solvothermal Synthesis of M-BTC MOFs

Logical_Relationship Influence of Metal Ion on MOF Structure cluster_inputs Reactants cluster_process Synthesis Process cluster_outputs Resulting MOF Structures BTC This compound (BTC) Synthesis Solvothermal/ Hydrothermal Synthesis BTC->Synthesis Cu_ion Cu²⁺ Cu_ion->Synthesis Fe_ion Fe³⁺ Fe_ion->Synthesis Zn_ion Zn²⁺ Zn_ion->Synthesis Al_ion Al³⁺ Al_ion->Synthesis Cu_BTC HKUST-1 (Cubic, Fm-3m) Synthesis->Cu_BTC Fe_BTC MIL-100(Fe) (Cubic, Fd-3m) Synthesis->Fe_BTC Zn_BTC Various Structures (e.g., Monoclinic) Synthesis->Zn_BTC Al_BTC MIL-96(Al) (Hexagonal) Synthesis->Al_BTC

Influence of Metal Ion on MOF Structure

References

The Influence of Functional Groups on Benzene-1,3,5-tricarboxylate Linker Performance in Metal-Organic Frameworks: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic functionalization of organic linkers is a powerful tool to tailor the properties of Metal-Organic Frameworks (MOFs). This guide provides a comparative analysis of how different functional group substitutions on the Benzene-1,3,5-tricarboxylate (BTC) linker impact the performance of the resulting MOFs, with a focus on key metrics such as surface area, gas adsorption, and stability.

The introduction of functional groups onto the aromatic backbone of the BTC linker can significantly alter the physicochemical properties of the MOF. These modifications can influence pore size and chemistry, framework stability, and the interaction with guest molecules, thereby fine-tuning the material for specific applications ranging from gas storage and separation to catalysis and drug delivery.

Performance Comparison of Functionalized BTC Linkers

The choice of functional group, whether electron-donating or electron-withdrawing, has a profound effect on the performance of MOFs. The following table summarizes the impact of various functional groups on key performance indicators of MOFs constructed with substituted BTC linkers.

Functional GroupMOF SystemBET Surface Area (m²/g)CO2 Adsorption CapacityH2 Adsorption CapacityThermal StabilityKey Observations
-H (Unfunctionalized) Cu-BTC (HKUST-1)~1800ModerateModerate~350°CBenchmark for comparison.
Fe-BTC (MIL-100)>200064.4 cm³/g at 273 K[1]110.7 cm³/g at 77 K[1]HighHigh surface area and uptake.[1]
-NH2 (Amino) Al-MOF-NH2 (dicarboxylate linker)644.03[2]High--Increased adsorption capacity for Bisphenol A compared to unfunctionalized and nitro-functionalized counterparts.[2] The amine group can act as a basic site, enhancing CO2 affinity.
-NO2 (Nitro) Al-MOF-NO2 (dicarboxylate linker)146.60[2]Moderate--Lower surface area compared to the amino-functionalized version but still enhanced adsorption over the unfunctionalized linker.[2] Electron-withdrawing nature can enhance interactions with certain molecules.
Sc2(BDC-NO2)3-Exceptional selectivity for CO2 over N2 and CH4--Computational studies suggest superior performance for CO2 separation.[3]
-CH3 (Methyl) Cu-MBTC-Increased with 4 wt% water, decreased with 8 wt% water--Alkyl groups can introduce hydrophobicity and affect water's influence on CO2 adsorption.[4][5]
-C2H5 (Ethyl) Cu-EBTC-Reduced with coordinated water molecules--The presence of trace water can significantly improve CO2/N2 selectivity.[4][5]
-F (Fluoro) Zn-, Mg-, Cr-, Cu-MOFs-Increased binding energies for small molecules--Electron-withdrawing fluorine groups enhance interactions at open metal sites.[6]

Experimental Protocols

The characterization and performance evaluation of functionalized BTC-based MOFs involve a suite of standard analytical techniques.

Synthesis of Functionalized MOFs (Solvothermal/Hydrothermal Method)

A typical synthesis involves the reaction of a metal salt with the functionalized or unfunctionalized 1,3,5-benzenetricarboxylic acid linker in a solvent system under elevated temperature and pressure.

  • Reactant Dissolution : The metal precursor (e.g., copper(II) nitrate, zinc(II) nitrate) and the BTC-based linker are dissolved in a suitable solvent or solvent mixture (e.g., DMF, ethanol, water).[7][8]

  • Sealed Reaction : The solution is sealed in a Teflon-lined stainless-steel autoclave.

  • Heating : The autoclave is heated to a specific temperature (typically 100-180 °C) for a defined period (e.g., 12-48 hours).[7]

  • Cooling and Isolation : The autoclave is cooled to room temperature, and the resulting crystalline product is isolated by filtration or centrifugation.

  • Washing and Activation : The product is washed with fresh solvent to remove unreacted starting materials. The solvent molecules within the pores are then removed ("activation") to make the porous structure accessible. A common method is supercritical CO2 drying to prevent pore collapse.[9][10]

Characterization Techniques
  • Powder X-ray Diffraction (PXRD) : Used to confirm the crystalline structure and phase purity of the synthesized MOF. Measurements are often performed on samples sealed in capillaries to prevent solvent loss.[9][10]

  • Thermogravimetric Analysis (TGA) : Determines the thermal stability of the MOF by measuring its weight loss as a function of temperature. This helps to identify the temperature at which the framework starts to decompose.

  • Brunauer-Emmett-Teller (BET) Analysis : This gas adsorption technique, typically using nitrogen at 77 K, is employed to determine the specific surface area of the MOF. A suitable pressure range for the analysis must be carefully selected.[9]

  • Gas Adsorption Isotherms : These experiments measure the amount of a specific gas (e.g., CO2, H2, CH4) adsorbed by the MOF at a constant temperature over a range of pressures. This data is crucial for evaluating the material's potential for gas storage and separation applications.

Visualizing the Impact and Workflow

The following diagrams illustrate the logical relationships in functionalized MOF performance and a typical experimental workflow.

Functionalization_Effect cluster_input Linker Modification cluster_mof MOF Properties cluster_output Performance Metrics Functional_Group Functional Group (-NH2, -NO2, -CH3, etc.) Electronic_Properties Electronic Properties (Electron Donating/Withdrawing) Functional_Group->Electronic_Properties influences Pore_Chemistry Pore Chemistry & Size Functional_Group->Pore_Chemistry modifies Framework_Stability Framework Stability Functional_Group->Framework_Stability can alter Electronic_Properties->Pore_Chemistry affects Sensing_Properties Sensing Properties Electronic_Properties->Sensing_Properties Gas_Adsorption Gas Adsorption & Selectivity Pore_Chemistry->Gas_Adsorption determines Catalytic_Activity Catalytic Activity Pore_Chemistry->Catalytic_Activity impacts Framework_Stability->Gas_Adsorption Framework_Stability->Catalytic_Activity Experimental_Workflow cluster_synthesis Synthesis & Activation cluster_characterization Characterization cluster_performance Performance Evaluation Reactants Metal Salt + Functionalized BTC Linker Solvothermal_Synthesis Solvothermal/Hydrothermal Reaction Reactants->Solvothermal_Synthesis Isolation Isolation & Washing Solvothermal_Synthesis->Isolation Activation Activation (e.g., Supercritical CO2 Drying) Isolation->Activation PXRD PXRD (Structure & Purity) Activation->PXRD TGA TGA (Thermal Stability) Activation->TGA BET BET (Surface Area) Activation->BET Catalysis_Test Catalytic Performance Testing Activation->Catalysis_Test Gas_Adsorption_Test Gas Adsorption Analysis BET->Gas_Adsorption_Test

References

comparing the stability of Benzene-1,3,5-tricarboxylate MOFs in different chemical environments

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the chemical stability of metal-organic frameworks (MOFs) derived from benzene-1,3,5-tricarboxylic acid (H3BTC), a cornerstone ligand in MOF chemistry, is presented for researchers, scientists, and professionals in drug development. This guide provides a comparative analysis of the stability of prominent H3BTC-based MOFs in various chemical environments, supported by quantitative data and detailed experimental protocols.

The stability of a MOF is a critical factor for its practical application, dictating its performance and lifespan under operational conditions. For H3BTC-based MOFs, stability is profoundly influenced by the choice of the metal cation, the crystalline structure, and the surrounding chemical environment. High-valence metal cations such as Zr(IV), Cr(III), and Al(III) generally form more robust frameworks compared to those with divalent cations like Cu(II) and Zn(II), owing to stronger metal-ligand bonds.[1][2]

Comparative Stability Analysis

The following tables summarize the stability of several key benzene-1,3,5-tricarboxylate MOFs in different chemical environments, providing a quantitative basis for comparison.

Thermal Stability

The thermal stability of a MOF is crucial for applications involving elevated temperatures, such as catalysis and gas storage. Thermogravimetric analysis (TGA) is the primary method for determining the decomposition temperature.

MOFMetal CenterDecomposition Temperature (°C)AtmosphereReference
HKUST-1Cu(II)~300 - 350N2, Air[3][4][5][6]
MIL-100Fe(III)~300 - 400Air[7]
MIL-100Cr(III)~300 - 400Air[7]
MIL-96Al(III)~450N2[8]
MIL-110Al(III)~400N2[8]
Zr-BTCZr(IV)~322N2[9]
MOF-808Zr(IV)Stable up to pH 12Aqueous[10]
Zn-BTCZn(II)~342 - 379N2[11]
Hydrolytic and Aqueous Stability

Hydrolytic stability is a major challenge for many MOFs, particularly those intended for biomedical or environmental applications in aqueous media. Stability is typically assessed by monitoring changes in crystallinity (via PXRD) and porosity (via gas adsorption) after exposure to water or aqueous solutions of varying pH.

MOFMetal CenterChemical EnvironmentObservationReference
HKUST-1Cu(II)Water (liquid)Gradual loss of crystallinity[12][13]
HKUST-1Cu(II)90% Relative Humidity (25°C, 28 days)Gradual decrease in PXRD peak intensity[12]
HKUST-1Cu(II)pH 1.5Complete decomposition[14]
HKUST-1Cu(II)pH 12.5Complete decomposition[14]
MIL-100Fe(III)Boiling Water (weeks)Reported to be stable[15]
MIL-100Fe(III)pH 4-10 (15 days)Generally stable, but shows instability in phosphate (B84403) buffers[16]
MOF-808Zr(IV)Water (liquid, 24h)Markedly good hydrolytic stability[12]
MOF-808Zr(IV)pH 0-12 (1h)Stable[10]
UiO-66Zr(IV)Water (liquid, 24h)Retained crystallinity[12]
UiO-66Zr(IV)pH 1.5Stable[14]
UiO-66Zr(IV)pH 12.5Complete degradation[14]
Stability in Organic Solvents

The stability of MOFs in organic solvents is critical for their use in liquid-phase catalysis and separations.

MOFMetal CenterSolventObservationReference
HKUST-1Cu(II)DMSO, MethanolStable[13]
UiO-66 (defective)Zr(IV)Dichloromethane (DCM) with H2SO4Decomposition[17][18]
UiO-66 (defective)Zr(IV)Water with H2SO4Minimal effect on integrity[17][18]
UiO-66 (defective)Zr(IV)Dichloromethane (DCM) with Trifluoroacetic acidDecomposition[17][18]

Experimental Protocols

Accurate and reproducible assessment of MOF stability is paramount. The following are detailed methodologies for key experiments.

Powder X-ray Diffraction (PXRD) for Crystallinity Assessment

Objective: To assess the retention of the crystalline structure of a MOF after exposure to a specific chemical environment.

Protocol:

  • Sample Preparation: An activated MOF sample (typically 10-20 mg) is immersed in the desired chemical environment (e.g., water, acidic/basic solution, organic solvent) for a predetermined period (e.g., 24 hours) at a specific temperature.

  • Post-Exposure Treatment: The MOF is recovered by filtration or centrifugation, washed with a suitable solvent (e.g., water or ethanol), and dried under vacuum or mild heating to remove residual solvent.

  • Data Acquisition: The treated and a pristine (unexposed) sample are analyzed using a powder X-ray diffractometer. Typical parameters include:

    • X-ray source: Cu Kα radiation (λ = 1.5406 Å)

    • Voltage and Current: e.g., 40 kV and 40 mA

    • Scan range (2θ): 5-50°

    • Step size: e.g., 0.02°

    • Scan speed: e.g., 2°/min

  • Data Analysis: The PXRD patterns of the treated and pristine samples are compared. A significant decrease in peak intensity, broadening of peaks, or the appearance of new peaks indicates a loss of crystallinity and potential degradation. Relative crystallinity can be quantified by comparing the integrated area of characteristic peaks.[12]

Thermogravimetric Analysis (TGA) for Thermal Stability

Objective: To determine the decomposition temperature of a MOF.

Protocol:

  • Sample Preparation: A small amount of the activated MOF sample (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina).

  • Data Acquisition: The sample is heated at a constant rate (e.g., 5 or 10 °C/min) under a continuous flow of an inert gas (e.g., N2) or a reactive gas (e.g., air).

  • Temperature Program: A typical program involves an initial isothermal step at a low temperature (e.g., 100-150 °C) to remove any adsorbed solvent, followed by a ramp to a high temperature (e.g., 600-800 °C).[4]

  • Data Analysis: The TGA curve plots the percentage of weight loss as a function of temperature. The onset temperature of the major weight loss step, after the removal of guest molecules, is considered the decomposition temperature of the framework.

Brunauer-Emmett-Teller (BET) Analysis for Porosity

Objective: To measure the specific surface area and pore volume of a MOF to assess the retention of porosity after chemical exposure.

Protocol:

  • Sample Preparation and Activation: The MOF sample (typically 50-100 mg) is placed in a sample tube and activated (degassed) under vacuum at an elevated temperature (e.g., 150-200 °C) for several hours to remove any guest molecules from the pores.

  • Isotherm Measurement: A nitrogen adsorption-desorption isotherm is measured at 77 K (liquid nitrogen temperature).

  • Data Analysis: The specific surface area is calculated from the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3 using the BET equation.[19][20][21][22] The total pore volume is typically determined from the amount of nitrogen adsorbed at a relative pressure close to 1.

Visualizing Stability Factors and Experimental Workflow

To better understand the factors influencing MOF stability and the process of its evaluation, the following diagrams are provided.

G Factors Influencing the Stability of this compound MOFs cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors Metal Cation Metal Cation MOF Stability MOF Stability Metal Cation->MOF Stability Bond Strength Coordination Geometry Coordination Geometry Coordination Geometry->MOF Stability Ligand Rigidity Ligand Rigidity Ligand Rigidity->MOF Stability Framework Topology Framework Topology Framework Topology->MOF Stability Temperature Temperature Temperature->MOF Stability Thermal Decomposition pH pH pH->MOF Stability Hydrolysis/Degradation Solvent Polarity Solvent Polarity Solvent Polarity->MOF Stability Guest Molecules Guest Molecules Guest Molecules->MOF Stability

Caption: Factors influencing the stability of BTC-based MOFs.

G Experimental Workflow for MOF Stability Assessment cluster_analysis Characterization Pristine MOF Pristine MOF Chemical Exposure Chemical Exposure Pristine MOF->Chemical Exposure PXRD PXRD Pristine MOF->PXRD TGA TGA Pristine MOF->TGA BET Analysis BET Analysis Pristine MOF->BET Analysis Treated MOF Treated MOF Chemical Exposure->Treated MOF Treated MOF->PXRD Treated MOF->TGA Treated MOF->BET Analysis FTIR FTIR Treated MOF->FTIR SEM SEM Treated MOF->SEM Stability Assessment Stability Assessment PXRD->Stability Assessment Crystallinity TGA->Stability Assessment Thermal Stability BET Analysis->Stability Assessment Porosity FTIR->Stability Assessment Bond Integrity SEM->Stability Assessment Morphology

Caption: A generalized workflow for evaluating MOF stability.

References

Bridging Theory and Reality: A Comparative Guide to Benzene-1,3,5-tricarboxylate MOF Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective analysis of theoretical predictions versus experimental outcomes for Benzene-1,3,5-tricarboxylate (BTC) based Metal-Organic Frameworks (MOFs), with a focus on the archetypal HKUST-1.

This guide provides a critical evaluation of the predictive power of computational models against real-world experimental data for key properties of this compound (BTC) based MOFs. The most extensively studied member of this family, HKUST-1 (also known as Cu-BTC), serves as the primary case study due to the wealth of available data. This comparison is crucial for researchers in materials science and drug development who rely on theoretical screening to guide the synthesis of novel materials with tailored properties for applications such as gas storage, separation, and drug delivery.

Workflow for Validation of Theoretical Predictions

The process of validating theoretical predictions for MOF properties with experimental data is a cyclical process of refinement. The following diagram illustrates a typical workflow.

cluster_computational Theoretical Prediction cluster_experimental Experimental Validation comp_model Computational Model Selection (e.g., DFT, GCMC) simulation Molecular Simulation comp_model->simulation prediction Property Prediction simulation->prediction measurement Property Measurement (e.g., Gas Adsorption) prediction->measurement Comparison synthesis MOF Synthesis (e.g., Solvothermal) characterization Characterization (e.g., PXRD, TGA) synthesis->characterization characterization->measurement measurement->comp_model Model Refinement

A flowchart illustrating the iterative process of validating theoretical MOF property predictions with experimental data.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the quantitative comparison between experimental data and theoretical predictions for the properties of HKUST-1.

Table 1: Structural and Physical Properties of HKUST-1
PropertyExperimental ValueTheoretical Prediction
BET Surface Area 553 - >1000 m²/g[1]~1500 m²/g (geometrically calculated)
Pore Volume ~0.34 cm³/g[2]-
Pore Size Main channels: ~0.9 nm, Side pockets: ~0.5 nm[2]-
Thermal Stability Stable up to 240-330 °C[3]Onset of decomposition predicted at ~182 °C (simulation)[4]
Cu-Cu distance 2.58 Å2.46 - 2.52 Å (DFT)[5]

Note: Experimental values for surface area can vary significantly depending on the synthesis and activation methods.

Table 2: Gas Adsorption Properties of HKUST-1
Gas AdsorbateConditionsExperimental UptakeTheoretical (GCMC) Uptake
H₂ 77 K, 1 atm~1.8 wt%In outstanding agreement with experiment[6]
O₂ -4.6 mmol/g-
Ar 87.3 K~13.2 mmol/g[2]Qualitatively agrees, but overestimates at high pressure[2]

GCMC simulations generally show good agreement with experimental isotherms, particularly at low pressures. However, they tend to overestimate uptake at higher pressures, which may be due to the ideal nature of the simulated crystal structure not accounting for real-world defects and impurities.

Experimental and Computational Protocols

A detailed understanding of the methodologies employed is critical for a fair comparison between theoretical and experimental results.

Experimental Protocols

1. Synthesis of HKUST-1 (Solvothermal Method)

  • Precursors : Copper(II) salt (e.g., copper nitrate) and 1,3,5-benzenetricarboxylic acid (H₃BTC).[7]

  • Solvent System : A mixture of deionized water and ethanol (B145695) is commonly used.[7] Some syntheses are performed in DMF-free environments to be greener.[1]

  • Procedure :

    • Separate solutions of the copper salt in deionized water and H₃BTC in ethanol are prepared.[7]

    • The two solutions are mixed and stirred at room temperature.[7]

    • The resulting mixture is sealed in an autoclave and heated to a specific temperature (e.g., 120°C) for a set duration (e.g., 24 hours).[7]

    • After cooling, the crystalline product is collected by filtration, washed with a solvent like ethanol to remove unreacted precursors, and dried.[7]

2. Characterization and Property Measurement

  • Powder X-ray Diffraction (PXRD) : Used to confirm the crystalline structure and phase purity of the synthesized MOF.

  • Thermogravimetric Analysis (TGA) : To determine the thermal stability, the sample is heated under a controlled atmosphere (e.g., nitrogen) at a constant rate, and the weight loss is monitored as a function of temperature. The decomposition temperature is identified as the point of significant weight loss after the removal of guest solvent molecules.[4]

  • Gas Adsorption Measurements (for BET Surface Area and Gas Uptake) :

    • The synthesized MOF is activated by heating under vacuum to remove any solvent molecules residing in the pores.

    • Nitrogen adsorption-desorption isotherms are measured at 77 K. The Brunauer-Emmett-Teller (BET) theory is then applied to the isotherm data to calculate the specific surface area.[1]

    • For specific gas uptake measurements (e.g., H₂, CO₂), isotherms are measured at relevant temperatures and pressures using a volumetric or gravimetric sorption analyzer.

Computational Protocols

1. Density Functional Theory (DFT) Calculations

  • Purpose : To predict structural parameters (e.g., lattice constants, bond lengths), electronic properties (e.g., band structure), and binding energies of guest molecules.

  • Methodology :

    • A model of the MOF's crystal structure is constructed.

    • The electronic structure is calculated using a chosen functional and basis set. For MOFs, functionals that account for van der Waals interactions (e.g., PBE-D2, vdW-DF2) are often necessary for accurate predictions.

    • The geometry of the MOF structure is optimized to find the lowest energy configuration.

    • For gas adsorption studies, a gas molecule is introduced into the MOF model, and the binding energy is calculated.

2. Grand Canonical Monte Carlo (GCMC) Simulations

  • Purpose : To simulate gas adsorption isotherms and predict gas uptake capacities at various pressures and temperatures.

  • Methodology :

    • A rigid model of the MOF framework is placed in a simulation box with periodic boundary conditions.

    • The interactions between gas molecules and between gas molecules and the MOF framework are described by force fields (e.g., Universal Force Field - UFF, Dreiding).

    • The GCMC simulation proceeds by attempting random moves: translation, rotation, insertion, and deletion of gas molecules, which are accepted or rejected based on the system's energy and chemical potential.

    • By running the simulation at a range of chemical potentials (corresponding to different pressures), an adsorption isotherm is generated.

Visualizing Host-Guest Interactions

The following diagram illustrates the key interactions involved in the adsorption of a gas molecule within the porous structure of HKUST-1, highlighting the open metal sites that play a crucial role.

cluster_mof HKUST-1 Pore Environment cluster_gas Guest Molecule oms Open Metal Site (Cu²⁺) linker BTC Linker gas Gas Molecule (e.g., CO₂, H₂) gas->oms Primary Adsorption Site (Strong Electrostatic Interaction) gas->linker Secondary Interaction (van der Waals)

Simplified representation of gas molecule interactions within the HKUST-1 framework.

References

A Comparative Performance Analysis of Benzene-1,3,5-tricarboxylate in Advanced Applications

Author: BenchChem Technical Support Team. Date: December 2025

Benzene-1,3,5-tricarboxylate, also known as trimesic acid (H₃BTC), is a fundamental building block in the field of materials science, particularly in the synthesis of metal-organic frameworks (MOFs).[1][2][3] Its rigid, planar structure and threefold symmetry make it an ideal tritopic linker for creating highly porous and crystalline materials with diverse applications.[3] This guide provides a comparative benchmark of this compound's performance in key applications, offering a resource for researchers, scientists, and drug development professionals.

Drug Delivery Systems

This compound-based MOFs are extensively investigated as nanocarriers for controlled drug delivery due to their high drug loading capacity and biocompatibility.[4][5] The performance of these MOFs is often benchmarked against other porous materials and different MOF formulations.

Comparative Performance in Drug Loading and Release

The efficiency of drug delivery systems is primarily evaluated based on their drug loading capacity and release kinetics. The following table summarizes the performance of a prominent this compound MOF, HKUST-1 (also known as Cu-BTC), in comparison to other systems.

Carrier MaterialLinkerDrugDrug Loading Capacity (wt%)Release ConditionsKey FindingsReference
HKUST-1 This compound ParacetamolNot specified, but notable absorptionNot specifiedOptimized crystalline growth using a hydrothermal technique with nontoxic solvents.[6][6]
ZIF-8 2-methylimidazole-High porosity and tunable pore sizeWeakly acidic conditionsExcellent stability, biocompatibility, and biodegradability.[5][5]
Fe-based MOFs This compound -Large pore size (100-200 nm)-Multifunctional MOFs prepared with competing reagents.[4]
Disulphide cross-linked polymer Trimesic acid derivative Poorly soluble drugsEfficient dissolutionVarious gastrointestinal conditionsPromising for targeted delivery to the colon.[7][7]
Experimental Protocol: Synthesis of HKUST-1 for Drug Delivery

This protocol describes a typical solvothermal synthesis of HKUST-1.

Materials:

  • Copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O)

  • Benzene-1,3,5-tricarboxylic acid (H₃BTC)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (B145695)

  • Deionized water

Procedure:

  • Dissolve Copper(II) nitrate trihydrate and Benzene-1,3,5-tricarboxylic acid in a 2:1 molar ratio in a solvent mixture of DMF, ethanol, and deionized water.

  • Transfer the solution to a Teflon-lined stainless-steel autoclave.

  • Heat the autoclave at 100-120°C for 12-24 hours.[8]

  • After cooling to room temperature, collect the blue crystals by filtration.

  • Wash the product with DMF and then ethanol to remove unreacted precursors.

  • Activate the MOF by heating under vacuum to remove solvent molecules from the pores.

Experimental Workflow for MOF Synthesis and Drug Loading

G cluster_synthesis MOF Synthesis cluster_loading Drug Loading S1 Dissolve Precursors (Metal Salt + Linker) S2 Solvothermal Reaction (Autoclave) S1->S2 S3 Filtration & Washing S2->S3 S4 Activation (Vacuum Heating) S3->S4 L1 Incubate MOF with Drug Solution S4->L1 Activated MOF L2 Separation & Washing L1->L2 L3 Drying L2->L3 D1 Characterization (e.g., TGA, UV-Vis) L3->D1 Drug-Loaded MOF

Caption: Workflow for MOF synthesis and subsequent drug loading.

Gas Separation and Storage

The high porosity and tunable pore sizes of this compound-based MOFs make them excellent candidates for gas separation and storage applications. Their performance is often compared based on gas uptake capacity and selectivity.

Comparative Performance in CO₂ Adsorption

The following table compares the CO₂ adsorption capacity of various MOFs, including those synthesized with this compound and its derivatives.

MOF MaterialLinkerMetal IonCO₂ Adsorption Capacity (mmol/g) at 1 bar & 298 KKey FindingsReference
TIBM-Cu MOF 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzeneCu3.60Excellent CO₂ adsorption due to open Cu sites and high porosity.[9]
TIBM-Al MOF 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzeneAl2.1Lower adsorption capacity compared to the Cu variant.[9]
TIBM-Cr MOF 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzeneCr1.6Lowest adsorption capacity among the TIBM series.[9]
DZU-73 Mixed-ligand with naphthalene (B1677914) ring units-6.92 (Benzene uptake)Superior uptake for benzene (B151609) compared to DZU-72.[10]
DZU-72 Mixed-ligand with benzene ring units-4.30 (Benzene uptake)Lower benzene uptake compared to DZU-73.[10]
Experimental Protocol: Gas Adsorption Measurement

Apparatus: Volumetric gas adsorption analyzer.

Procedure:

  • Activate a known mass of the MOF sample under high vacuum and elevated temperature to remove any guest molecules.

  • Cool the sample to the desired adsorption temperature (e.g., 298 K).

  • Introduce a known amount of the adsorbate gas (e.g., CO₂) into the sample cell in a stepwise manner.

  • Allow the system to equilibrate at each pressure point and record the amount of gas adsorbed.

  • Generate the adsorption isotherm by plotting the amount of gas adsorbed versus pressure.

Logical Relationship for MOF Selection in Gas Separation

G A Application Requirement (e.g., CO₂/N₂ Separation) B High Selectivity A->B C High Adsorption Capacity A->C D Linker Functionalization (e.g., -NH₂, -F) B->D E Metal Node Selection (e.g., Open Metal Sites) B->E F Optimal Pore Size C->F G This compound -based MOF D->G E->G F->G

Caption: Decision tree for selecting a suitable MOF for gas separation.

Catalysis

This compound-based MOFs serve as effective heterogeneous catalysts due to their high concentration of active metal sites and porous structure, which facilitates reactant and product diffusion.[8]

Comparative Performance in Catalytic Reactions

The catalytic activity of Cu-BTC (HKUST-1) has been demonstrated in various reactions, including biodiesel production.

CatalystReactionReactantsProduct YieldKey FindingsReference
Cu-BTC TransesterificationOil and Methanol (B129727)78.6% (Biodiesel)Effective heterogeneous catalyst for biodiesel production with good recyclability.[11][11]
Gum-Pr-BTA Synthesis of 1,4-polyhydroquinoline-High yieldsNovel, recoverable nanocatalyst with low catalyst loading and short reaction times.[12][12]
Experimental Protocol: Catalytic Transesterification for Biodiesel Production

Materials:

  • Cu-BTC catalyst

  • Vegetable oil

  • Methanol

  • Internal standard (e.g., methyl heptadecanoate)

Procedure:

  • Add the Cu-BTC catalyst (e.g., 1 wt.%) to a mixture of oil and methanol (e.g., 1:10 molar ratio).[11]

  • Heat the reaction mixture at a specific temperature (e.g., 65°C) with constant stirring for a set duration.

  • After the reaction, separate the catalyst from the product mixture by centrifugation or filtration.

  • Analyze the fatty acid methyl ester (biodiesel) content in the product using gas chromatography (GC) with an internal standard.

  • The catalyst can be washed, dried, and reused for subsequent reaction cycles to test its stability and reusability.[11]

This guide highlights the versatility and high performance of this compound as a linker in various advanced applications. The provided data and protocols offer a foundation for researchers to compare, select, and utilize these materials in their work. Further research focusing on direct, side-by-side comparisons with a wider range of alternative linkers will continue to refine our understanding and expand the application scope of these remarkable materials.

References

Safety Operating Guide

Proper Disposal of Benzene-1,3,5-tricarboxylate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of Benzene-1,3,5-tricarboxylate, also known as trimesic acid, ensuring the protection of laboratory personnel and the environment. Adherence to these protocols is essential for maintaining a safe research environment and complying with regulatory standards.

I. Hazard Profile and Safety Considerations

This compound is classified as an irritant.[1] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) to avoid potential health effects.

Key Hazards:

  • Skin Irritation: Causes skin irritation.[2][3]

  • Eye Irritation: Causes serious eye irritation.[2][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][3]

Before handling, consult the Safety Data Sheet (SDS) for complete safety information. Always wear protective gloves, eye protection, and a lab coat.[2] Work in a well-ventilated area to minimize the risk of inhalation.[2]

II. Quantitative Data Summary

For quick reference, the following table summarizes the key hazard classifications for this compound.

Hazard ClassificationGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation

GHS: Globally Harmonized System of Classification and Labelling of Chemicals

III. Step-by-Step Disposal Protocol

The primary principle for chemical waste is to treat all laboratory chemicals as hazardous unless explicitly determined otherwise by an environmental health and safety professional.[4] The recommended disposal method for this compound is through a licensed chemical waste disposal service, typically involving incineration at an industrial combustion plant.[2][5]

Step 1: Waste Segregation and Collection

  • Segregate at the Source: Do not mix this compound waste with other chemical waste streams unless instructed to do so by your institution's Environmental Health and Safety (EHS) department.[6] Proper segregation prevents dangerous chemical reactions.[6]

  • Collect Solid Waste: Place solid this compound waste, including contaminated materials like weighing paper or spill absorbents, into a designated hazardous waste container.[4]

Step 2: Container Selection and Labeling

  • Use a Compatible Container: The best container for your hazardous waste is often the original chemical container.[4] If unavailable, use a container that is compatible with the chemical, in good condition, and has a secure, leak-proof lid.[4][6][7]

  • Properly Label the Container: As soon as you begin collecting waste, affix a hazardous waste tag provided by your institution's EHS department.[4][8] The label must include:

    • The words "Hazardous Waste".[8]

    • The full chemical name: "this compound".[8] Avoid using abbreviations or chemical formulas.[8]

    • The accumulation start date.[7]

    • The specific hazards (e.g., "Irritant").[8]

    • Your name, department, and contact information.[8]

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Designated Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area within your laboratory.[9]

  • Safe Storage Conditions: Keep the container closed at all times, except when adding waste.[9][10] Store it away from heat sources and direct sunlight.[7] Ensure secondary containment is in place to catch any potential leaks.[11]

  • Accumulation Limits: Be aware of the maximum volume of hazardous waste allowed in your SAA (typically 55 gallons).[4][9]

Step 4: Arranging for Disposal

  • Contact EHS: Once the container is full or you are finished generating this waste stream, contact your institution's EHS department to request a waste pickup.[9] Do not transport hazardous waste yourself.[4]

  • Prohibited Disposal Methods:

    • Do NOT dispose of this compound down the sink. [4][5] It should not be released into the environment.[2]

    • Do NOT dispose of it in the regular trash. [12]

    • Evaporation is NOT an approved method of chemical disposal. [4]

Step 5: Empty Container Disposal

  • Decontamination: An empty container that held this compound must be properly decontaminated before being discarded as regular trash.[4]

  • Triple Rinsing: Triple-rinse the empty container with a suitable solvent (such as water, if appropriate) that can remove the chemical residue.[10]

  • Collect Rinsate: The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[10]

  • Final Disposal: After triple-rinsing and allowing the container to dry, deface or remove the original chemical label and the hazardous waste tag.[4] The container can then be disposed of in the regular trash.[4]

IV. Experimental Workflow and Disposal Logic

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

G cluster_0 Waste Generation & Collection cluster_1 Storage cluster_2 Disposal Pathway A Generate this compound Waste (Solid or Contaminated Material) B Select a Compatible Hazardous Waste Container A->B C Affix Hazardous Waste Label (Complete all fields) B->C D Store Sealed Container in Designated Satellite Accumulation Area (SAA) C->D E Ensure Secondary Containment and Segregation from Incompatibles D->E F Is Container Full or Waste No Longer Generated? E->F G Continue to Collect Waste in SAA (Monitor Accumulation Date and Volume) F->G No H Submit Waste Pickup Request to Environmental Health & Safety (EHS) F->H Yes G->D I EHS Collects Waste for Proper Off-site Disposal (e.g., Incineration) H->I

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling Benzene-1,3,5-tricarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety Guide for Handling Benzene-1,3,5-tricarboxylate

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with this compound (also known as Trimesic Acid). The following procedures for handling, storage, and disposal are designed to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is a chemical that requires careful handling due to its potential health effects. It is classified as an irritant and can form combustible dust concentrations in the air.[1] The primary hazards are summarized in the table below.

Hazard Classification GHS Code Description
Skin Corrosion/IrritationH315Causes skin irritation.[1][2][3]
Serious Eye Damage/IrritationH319Causes serious eye irritation.[1][2][3]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation.[1][2][3]
Combustible Dust-The enrichment of fine dust may lead to the danger of a dust explosion.[1][2]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to prevent exposure when handling this compound. Engineering controls, such as using the chemical in a well-ventilated area or under a fume hood, should be the primary line of defense.[2]

Protection Type Specific Recommendations Standards/Notes
Eye/Face Protection Wear tightly fitting safety goggles or chemical safety goggles.Must conform to EN166 (EU) or be OSHA-approved (29 CFR 1910.133).[1][4]
Hand Protection Wear appropriate protective gloves.Inspect gloves prior to use. Use proper glove removal technique to avoid skin contact.[2][3]
Skin & Body Protection Wear a lab coat or other protective clothing to prevent skin exposure.Remove and wash contaminated clothing before reuse.[1][3]
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, use a particulate filter device.A NIOSH-approved respirator or a device conforming to EN 143 may be required if ventilation is inadequate.[2]

Operational and Disposal Plans

Adherence to strict operational and disposal protocols is essential for safety and environmental protection.

Handling and Storage Protocol

Handling:

  • Ventilation: Always handle in a well-ventilated area. Use local exhaust ventilation to control dust.[2]

  • Avoid Dust Formation: Take measures to prevent the generation of dust and aerosols.[2][4]

  • Static Discharge: Implement precautionary measures against static discharge. Ground and bond containers and receiving equipment.[2]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[2] Remove contaminated clothing and PPE before entering eating areas.[2]

Storage:

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][2][4]

  • Incompatibilities: Store away from strong oxidizing agents.[1]

  • Conditions to Avoid: There are no specific conditions known to be hazardous, but proper storage minimizes risks.[2]

Emergency Protocol: Accidental Spill
  • Personnel Precautions: For non-emergency personnel, remove persons to safety.[2] For emergency responders, wear appropriate PPE, including respiratory protection if dust is present.[2]

  • Environmental Precautions: Prevent the substance from entering drains, surface water, or ground water.[2]

  • Containment and Cleanup:

    • Cover drains to contain the spill.[2]

    • Take up the material mechanically (e.g., sweep or shovel). Avoid creating dust.[1][2]

    • Place the spilled material and any contaminated cleanup materials into suitable, closed, and labeled containers for disposal.[1][2]

    • Ventilate the affected area after cleanup is complete.[2]

Disposal Protocol
  • Waste Classification: This material and its container must be disposed of as hazardous waste.

  • Disposal Method: Dispose of contents and containers at an approved waste disposal plant or via an industrial combustion plant.[1][2] Do not empty into drains or release into the environment.[2]

  • Regulatory Compliance: All disposal activities must be in accordance with relevant national, regional, and local provisions.[1][2]

  • Contaminated Packaging: Handle contaminated packages in the same manner as the substance itself. Completely emptied packages may be recycled.[2]

Safety and Emergency Workflow

The following diagram illustrates the logical workflow for safely handling this compound and responding to an accidental spill.

cluster_prep Preparation & Handling cluster_spill Emergency Spill Response start Plan Work with This compound ppe Step 1: Wear Required PPE (Goggles, Gloves, Lab Coat) start->ppe spill Accidental Spill Occurs start->spill If Spill Occurs handling Step 2: Routine Handling & Use (In well-ventilated area) ppe->handling storage Step 3: Secure Storage (Cool, Dry, Tightly Closed) handling->storage disposal Step 4: Proper Disposal (Approved Waste Stream) handling->disposal evacuate Step A: Evacuate & Ventilate Area (Ensure personnel safety) spill->evacuate contain Step B: Contain Spill (Prevent spread, cover drains) evacuate->contain cleanup Step C: Mechanical Cleanup (Sweep, avoid creating dust) contain->cleanup spill_disposal Step D: Dispose of Waste (Collect in sealed container) cleanup->spill_disposal

Caption: Workflow for routine handling and emergency spill response.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.